molecular formula C6H12O2 B046026 Ethyl butyrate CAS No. 105-54-4

Ethyl butyrate

カタログ番号: B046026
CAS番号: 105-54-4
分子量: 116.16 g/mol
InChIキー: OBNCKNCVKJNDBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl butyrate is a short-chain ester renowned for its characteristic pineapple and strawberry aroma, making it an indispensable compound in food and flavor science research. Its primary research value lies in the study of artificial flavor formulation, aroma encapsulation technologies, and the sensory perception of flavors. Beyond organoleptic applications, this compound serves as a crucial volatile organic compound (VOC) in ecological and environmental studies, particularly in tracking fruit ripening and plant-pathogen interactions. In neuroscience, it is utilized as a behaviorally relevant olfactory stimulus to investigate odor coding, memory formation, and neural circuitry in model organisms. The compound's mechanism of action is primarily mediated through its interaction with specific olfactory and gustatory receptors, triggering downstream signal transduction pathways that result in sensory perception. Researchers also employ this compound as a safe, food-grade solvent or extraction agent in various biochemical processes. This high-purity reagent provides a reliable and consistent standard for gas chromatography (GC) and mass spectrometry (MS) analysis, ensuring accurate quantification and identification in complex mixtures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl butanoate
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InChI

InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3
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InChI Key

OBNCKNCVKJNDBV-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OCC
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Molecular Formula

C6H12O2
Record name ETHYL BUTYRATE
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DSSTOX Substance ID

DTXSID6040111
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Molecular Weight

116.16 g/mol
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Physical Description

Ethyl butyrate appears as a clear colorless liquid with a pineapple-like odor. Flash point 78 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with an odor of pineapple; [Merck Index], Colourless liquid with a banana, pineapple odour
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Boiling Point

250 °F at 760 mmHg (USCG, 1999), 120-121 °C, 120.00 to 121.00 °C. @ 760.00 mm Hg
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Flash Point

75 °F (USCG, 1999), 75 °F (24 °C) Closed cup
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Solubility

In water, 4.9X10+3 mg/L at 20 °C, Soluble in about 150 parts water, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, 4.9 mg/mL at 20 °C, Soluble in fixed oils and propylene glycol, insoluble in glycerol, 1ml in 3ml 60% ethanol (in ethanol)
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Density

0.879 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8735 g/cu cm at 25 °C, Density of saturated air: 1.08 (Air = 1), 0.870-0.877
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Vapor Density

4.0 (Air = 1)
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Vapor Pressure

12.8 [mmHg], 14.0 mm Hg at 20 °C
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Color/Form

Colorless liquid

CAS No.

105-54-4
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Melting Point

-135 °F (USCG, 1999), -97 °C, -93.3 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl butyrate (B1204436), also known as ethyl butanoate, is an ester with the chemical formula C₆H₁₂O₂.[1][2][3] It is a colorless liquid recognized for its characteristic fruity odor, often likened to pineapple.[2][3] This compound is found naturally in various fruits such as apples, bananas, and pineapples, and is also synthesized for extensive use as a flavoring agent in the food and beverage industry, a fragrance component in perfumery, and as a solvent in various industrial applications.[1][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl butyrate, complete with experimental protocols and logical diagrams to support research and development activities.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various scientific and industrial fields.

Physical Properties

This compound is a volatile and flammable liquid.[1][5] Its key physical properties are detailed in the table below, providing a consolidated reference for laboratory and industrial use.

PropertyValueReferences
Molecular Formula C₆H₁₂O₂[1][2][3]
Molecular Weight 116.16 g/mol [2][3][6]
Appearance Clear, colorless liquid[1][2][3]
Odor Fruity, pineapple-like[2][3][4]
Melting Point -93 °C to -97 °C[1][3][7]
Boiling Point 120–121 °C[1][3][7]
Density 0.875–0.879 g/cm³ at 25 °C[1][3][7]
Solubility in Water Low, approx. 4.9 mg/mL at 20 °C[1]
Solubility in Organic Solvents High (miscible with ethanol (B145695), ether, propylene (B89431) glycol, paraffin (B1166041) oil)[1][3][4]
Vapor Pressure 14 mmHg at 25 °C[2]
Refractive Index (n20/D) 1.392[4][6]
Flash Point 26 °C (78 °F)[1][2]
Chemical Properties

This compound is chemically stable under normal storage conditions.[1] Its reactivity profile is characteristic of an ester.

PropertyDescriptionReferences
Chemical Structure Butyrate ester of ethanol[2]
Reactivity Reacts with strong acids and oxidizing agents. Can undergo hydrolysis in the presence of acids or bases to form ethanol and butyric acid.[1][2]
Synthesis Commonly synthesized via Fischer esterification of ethanol and butyric acid.[1][3][7]
Stability Stable under recommended storage conditions.[2]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for the synthesis of this compound are provided below.

Determination of Boiling Point (Distillation Method)

Objective: To determine the boiling point of a liquid sample, such as this compound, at atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or sand bath

  • Boiling chips or magnetic stir bar

Procedure:

  • Place a known volume (at least 5 mL) of the liquid sample into the distillation flask.

  • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Set up the distillation apparatus as shown in the diagram below. Ensure the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the distillation flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises to immerse the thermometer bulb.

  • Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point of the liquid.

  • Record the ambient atmospheric pressure.

Determination of Density

Objective: To determine the density of a liquid sample.

Apparatus:

  • Graduated cylinder (e.g., 25 mL or 50 mL)

  • Electronic balance

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder.

  • Add a known volume of the liquid sample to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

  • Measure and record the combined mass of the graduated cylinder and the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

  • Calculate the density of the liquid using the formula: Density = Mass / Volume.

  • Repeat the measurement at least two more times and calculate the average density to ensure accuracy.

Determination of Refractive Index

Objective: To measure the refractive index of a liquid sample.

Apparatus:

  • Abbe refractometer

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Using a dropper, place a few drops of the liquid sample onto the surface of the prism.

  • Close the prism assembly.

  • Switch on the light source of the refractometer.

  • Look through the eyepiece and adjust the focus until the crosshairs are sharp.

  • Rotate the knob that adjusts the prism until the field of view is divided into a light and a dark section.

  • Adjust the compensator to eliminate any color fringes and obtain a sharp dividing line.

  • Align the dividing line exactly with the center of the crosshairs.

  • Read the refractive index value from the scale.

  • Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from ethanol and butyric acid using an acid catalyst.

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Graduated cylinders

Reagents:

  • Butyric acid

  • Ethanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

Procedure:

  • In a round-bottom flask, combine butyric acid and an excess of ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up the apparatus for reflux and heat the mixture gently for a specified period (e.g., 1-2 hours) to allow the esterification to proceed.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with water to remove the excess ethanol and sulfuric acid.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution. Be cautious as this will produce carbon dioxide gas.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Separate the organic layer (this compound) and dry it over an anhydrous drying agent like sodium sulfate.

  • Decant or filter the dried ester to remove the drying agent.

  • The crude this compound can be further purified by distillation.

Visualizations

The following diagrams illustrate key processes related to this compound.

Fischer_Esterification Butyric_Acid Butyric Acid Ethyl_Butyrate This compound Butyric_Acid->Ethyl_Butyrate Ethanol Ethanol Ethanol->Ethyl_Butyrate H2SO4 H₂SO₄ (catalyst) H2SO4->Ethyl_Butyrate Water Water Ethyl_Butyrate->Water +

Caption: Fischer Esterification of this compound.

Experimental_Workflow start Start prepare_sample Prepare Liquid Sample start->prepare_sample setup_apparatus Set up Apparatus (e.g., Distillation, Refractometer) prepare_sample->setup_apparatus perform_measurement Perform Measurement setup_apparatus->perform_measurement record_data Record Data (e.g., Temperature, Mass, Volume) perform_measurement->record_data calculate_property Calculate Property (e.g., Boiling Point, Density) record_data->calculate_property end End calculate_property->end

Caption: General Experimental Workflow for Physical Property Determination.

References

The Occurrence and Analysis of Ethyl Butyrate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl butyrate (B1204436) is a volatile ester recognized for its characteristic sweet, fruity aroma, often likened to that of pineapple.[1][2] Its presence is a key contributor to the flavor profile of numerous fruits.[3][4] Beyond its role in food science and flavor chemistry, the study of naturally occurring volatile compounds like ethyl butyrate is pertinent to drug development, particularly in the fields of pharmacognosy and the study of natural product interactions. This technical guide provides an in-depth overview of the natural occurrence of this compound in various fruits, detailed methodologies for its quantification, and an exploration of its biosynthetic pathways.

Natural Occurrence of this compound in Fruits

This compound has been identified in a wide array of fruits, contributing significantly to their sensory attributes. The concentration of this ester can vary considerably depending on the fruit variety, stage of ripeness, and environmental factors. Below is a summary of quantitative data on the presence of this compound in several fruits.

FruitVariety/CultivarConcentration (µg/kg)Reference(s)
Orange Juice Valencia840[5]
Pineapple820[5]
Hamlin700[5]
Ambersweet810[5]
Pera110[5]
NavelTrace[5]
Apple Red General/Red DeliciousPresent (unquantified)[6]
Banana Brazilian/FenjiaoPresent (unquantified)[7]
Passion Fruit Passiflora edulisPresent (unquantified)[8][9]
Strawberry VariousPresent (unquantified)[2]
Kiwi HaywardPresent (14.2% of total volatiles in ripe fruit)[5]
Queen Anne's Pocket Melon Cucumis melo900 (skin), 206.5 (pulp)[5]
Pineapple Guava Feijoa sellowiana0.31[5]

Experimental Protocols for Quantification

The analysis of volatile compounds such as this compound in complex fruit matrices typically involves headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is favored for its sensitivity, selectivity, and solvent-free nature.

Detailed Methodology for HS-SPME-GC-MS Analysis

1. Sample Preparation:

  • Homogenize a known weight of fresh fruit sample (e.g., 5 g) in a blender or food processor. To inhibit enzymatic activity, this can be done in the presence of a salt solution (e.g., saturated NaCl).

  • Transfer the homogenate to a headspace vial (e.g., 20 mL).

  • For quantitative analysis, add a known concentration of an appropriate internal standard. 2-Ethylbutyric acid can be a suitable choice.[10]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[11]

  • Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[11][12]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of volatile compounds.[12]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Transfer the SPME fiber to the GC injector port, where the adsorbed volatiles are thermally desorbed onto the analytical column. A typical desorption temperature is 250°C for 1-5 minutes in splitless mode.[11]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A programmed temperature ramp is employed to separate compounds based on their boiling points and column affinity. A typical program might be: initial temperature of 40°C held for 2-5 minutes, ramped at 5-10°C/min to 250°C, and held for 5-10 minutes.[13]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-350 amu is typically scanned.

    • Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

    • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of this compound.

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of the plant's secondary metabolism, primarily occurring during the ripening process. The biosynthesis involves the convergence of pathways that produce the necessary alcohol and acyl-CoA precursors, which are then esterified by the action of alcohol acyltransferases (AATs).

Precursor Formation
  • Ethanol (B145695) Production: The alcohol moiety, ethanol, is primarily derived from the catabolism of carbohydrates through glycolysis and subsequent fermentation, or from the breakdown of amino acids.

  • Butyryl-CoA Production: The acyl moiety, butyryl-CoA, is generated through the β-oxidation of fatty acids.[14][15][16] Fatty acids are broken down in a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA and a shorter acyl-CoA. For butyryl-CoA, this process would start with a fatty acid of at least six carbons.

Esterification

The final step in the biosynthesis of this compound is the esterification of ethanol with butyryl-CoA, a reaction catalyzed by an Alcohol Acyltransferase (AAT) .[17][18][19] AATs are a class of enzymes that facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming an ester.

cluster_0 Precursor Biosynthesis cluster_1 Esterification FattyAcids Fatty Acids BetaOxidation β-Oxidation Pathway FattyAcids->BetaOxidation ButyrylCoA Butyryl-CoA BetaOxidation->ButyrylCoA AAT Alcohol Acyltransferase (AAT) ButyrylCoA->AAT Acyl Donor Carbohydrates Carbohydrates / Amino Acids Glycolysis Glycolysis / Amino Acid Catabolism Carbohydrates->Glycolysis Ethanol Ethanol Glycolysis->Ethanol Ethanol->AAT Alcohol Substrate EthylButyrate This compound AAT->EthylButyrate Catalyzes

Caption: Biosynthesis of this compound in Fruits.

Experimental Workflow for this compound Quantification

The following diagram outlines the typical workflow for the quantitative analysis of this compound in fruit samples.

SampleCollection Fruit Sample Collection Homogenization Homogenization & Internal Standard Spiking SampleCollection->Homogenization HSSPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->HSSPME GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HSSPME->GCMS DataProcessing Data Processing & Peak Integration GCMS->DataProcessing Quantification Quantification using Calibration Curve DataProcessing->Quantification Results Results Reporting (e.g., µg/kg) Quantification->Results

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This compound is a significant contributor to the characteristic aroma of many fruits. Its concentration can be influenced by various factors, necessitating robust analytical methods for accurate quantification. The HS-SPME-GC-MS technique provides a reliable and sensitive approach for this purpose. Understanding the biosynthetic pathway of this compound, which involves the convergence of fatty acid and carbohydrate/amino acid metabolism, offers insights into the biochemical processes that govern fruit flavor development. The methodologies and information presented in this guide are intended to support researchers and professionals in the fields of food science, natural product chemistry, and drug development in their study of this important volatile ester.

References

ethyl butyrate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl butyrate (B1204436), also known as ethyl butanoate, is an ester with significant applications across the flavor, fragrance, and pharmaceutical industries. This document provides a comprehensive technical overview of ethyl butyrate, detailing its chemical identity, molecular structure, physicochemical properties, and synthesis protocols. Emphasis is placed on both traditional chemical esterification and modern biocatalytic methods. Furthermore, a key biosynthetic pathway for its production in engineered microorganisms is illustrated, highlighting its relevance in industrial biotechnology.

Chemical Identity and Molecular Structure

This compound is the ester formed from the condensation of ethanol (B145695) and butyric acid.[1][2] It is recognized for its characteristic fruity aroma, often compared to that of pineapple.[1][2]

  • CAS Number: 105-54-4[1][2][3][4][5]

  • Molecular Formula: C₆H₁₂O₂[1][3][4][5][6]

  • IUPAC Name: Ethyl butanoate[1][4]

  • Synonyms: Butyric acid ethyl ester, Butyric ether, Ethyl n-butyrate[1][3][4]

Molecular Representations:
  • SMILES: CCCC(=O)OCC[1][7]

  • InChI: InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3[1][4][7]

  • InChIKey: OBNCKNCVKJNDBV-UHFFFAOYSA-N[1][4]

Physicochemical Properties

A summary of key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Weight 116.16 g/mol [1][3][5][6]
Appearance Clear, colorless liquid[1][8]
Odor Fruity, pineapple-like[1][2]
Boiling Point 120-121 °C[5][9]
Melting Point -93.3 °C to -100.8 °C[5][9]
Density 0.879 g/cm³ at 20 °C[5]
Flash Point 26 °C (78 °F)[1][2]
Solubility Insoluble in water; Soluble in ethanol, ether, propylene (B89431) glycol, and paraffin (B1166041) oil.[1][2][7]

Synthesis and Experimental Protocols

This compound can be produced through several methods, including chemical synthesis (Fischer esterification) and enzymatic catalysis.

Chemical Synthesis: Acid-Catalyzed Esterification

This method involves the reaction of butyric acid and ethanol with an acid catalyst, typically sulfuric acid. The reaction is an equilibrium that is driven towards the product by removing the water formed.[2][8]

Experimental Protocol:

  • Reactant Charging: A reaction kettle is charged with butyric acid and ethanol. A typical molar ratio might be 3.0-5.0:1 (butyric acid:ethanol) for the initial bed material.[9]

  • Catalyst Addition: Concentrated sulfuric acid is added as the catalyst.[9]

  • Esterification and Dehydration: The mixture is heated. As the reaction proceeds, water is formed. To drive the equilibrium, the this compound and water are continuously removed as a binary azeotrope by distillation.[8][9]

  • Separation: The distilled azeotrope is condensed and allowed to separate into two layers: an upper organic layer (crude this compound) and a lower aqueous layer. A portion of the aqueous layer may be returned to the reaction as a reflux to optimize the process.[9]

  • Purification: The crude ester is washed, typically with a basic solution to neutralize any remaining acid catalyst, followed by water.[8]

  • Final Distillation: The washed ester is purified by fractional distillation, often under vacuum, to yield high-purity this compound.[8][9]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative to chemical methods, avoiding harsh acid catalysts and high temperatures. Lipases, such as those from Candida antarctica (CALA and CALB), are commonly used.[10][11]

Experimental Protocol (Immobilized Lipase):

  • Enzyme Immobilization: Lipase (B570770) B from Candida antarctica (CALB) is immobilized on a support, such as hydrophobically modified dendritic fibrous nanosilica (DFNS-C8) or magnetic nanoparticles (MNP).[10][11]

  • Reaction Setup: In a reaction vessel, butyric acid and ethanol are combined. The reaction can be run solvent-free or in an organic solvent like n-heptane.[10][11] Optimal molar ratios of butyric acid to ethanol are typically determined experimentally, with ratios from 1:1 to 1:3 being effective.[10][11]

  • Catalysis: The immobilized lipase is added to the substrate mixture.

  • Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 40-45 °C) with constant stirring (e.g., 300 rpm) for a set duration (e.g., 4-6 hours).[10][11]

  • Monitoring: The reaction progress is monitored by taking small aliquots at regular intervals and analyzing the conversion to this compound using gas chromatography (GC).[10]

  • Product Recovery: Upon completion, the immobilized enzyme is separated from the reaction mixture, often by simple filtration or magnetic separation if using MNPs.[11] This allows for the easy reuse of the biocatalyst.[10]

  • Purification: The resulting mixture is then purified, typically through distillation, to isolate the this compound.

Visualized Pathways and Workflows

Biosynthetic Pathway in Saccharomyces cerevisiae

This compound can be produced biologically in engineered yeast. The pathway involves the conversion of acetyl-CoA to butyryl-CoA, which is then esterified with endogenous ethanol.[12][13] The introduction of an efficient alcohol acyltransferase (AAT) is crucial for the final step.[13]

Biosynthesis_Ethyl_Butyrate cluster_legend Pathway Key AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Erg10 HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Hbd CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA Crt ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Bcd / Ter* EthylButyrate This compound ButyrylCoA->EthylButyrate AAT Ethanol Ethanol Ethanol->EthylButyrate Key1 Metabolite Key2 Enzyme Key3 *Ter is a more efficient replacement for Bcd Key1_box Key2_arr A A B B A->B Enzyme

Caption: Biosynthesis of this compound in engineered S. cerevisiae.

Experimental Workflow for Enzymatic Synthesis

The general workflow for synthesizing this compound using an immobilized lipase catalyst involves reaction, separation, and analysis stages.

Enzymatic_Synthesis_Workflow Substrates 1. Substrates (Butyric Acid + Ethanol) Reaction 2. Biocatalysis (Immobilized Lipase, 40°C) Substrates->Reaction Separation 3. Catalyst Separation (Filtration / Magnet) Reaction->Separation Catalyst Recycled Catalyst Separation->Catalyst Reuse Crude 4. Crude Product Separation->Crude Purification 5. Purification (Distillation) Crude->Purification Product 6. Pure this compound Purification->Product Analysis QC Analysis (GC) Product->Analysis

Caption: General workflow for lipase-catalyzed this compound synthesis.

Applications in Research and Drug Development

While primarily known as a flavor and fragrance agent, this compound serves several roles relevant to scientific research and pharmaceuticals:

  • Drug Delivery: It has been used in stimuli-responsive drug delivery systems. For example, its enzymatic conversion to butyric acid by an esterase can induce a local pH drop, triggering the release of a drug from a pH-sensitive carrier.[6]

  • Pharmaceutical Formulation: As an efficient oil-phase solvent, this compound can enhance the solubility and sustained release of hydrophobic drugs.[10]

  • Research Chemical: It serves as a precursor or reactant in the synthesis of more complex molecules, such as in the preparation of pyrazole (B372694) derivatives.[6]

  • Metabolite Research: this compound is a naturally occurring plant metabolite and is studied in the context of food science and metabolomics.[1][6]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Liquid Ethyl Butyrate (B1204436)

This technical guide provides a comprehensive overview of the core thermodynamic properties of liquid ethyl butyrate. The information is compiled from various scientific sources to ensure accuracy and relevance for research, development, and drug formulation applications. This document summarizes key quantitative data in structured tables, details the experimental protocols for their measurement, and provides a visual representation of the interplay between temperature and these properties.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of liquid this compound at various temperatures. These values are essential for modeling, process design, and formulation development.

Table 1: Density of Liquid this compound

Temperature (K)Pressure (MPa)Density ( kg/m ³)Reference
278.150.1894.605[1]
288.150.1884.176[1]
293.15Ambient879.0[2][3]
298.140.1873.668[1]
298.15Ambient875.0
313.140.1857.765[1]
323.140.1847.031[1]
338.130.1830.781[1]

Table 2: Dynamic Viscosity of Liquid this compound

Temperature (K)Pressure (MPa)Dynamic Viscosity (mPa·s)Reference
298.15Ambient0.639[2]

Table 3: Surface Tension of Liquid this compound

Temperature (K)Surface Tension (mN/m)Reference
293.1524.5[3]

Table 4: Molar Heat Capacity of Liquid this compound at Constant Pressure

Temperature (K)Molar Heat Capacity (J/mol·K)Reference
290.00229.7[4]
297.20220.1[4]
298.15228.0[4]

Table 5: Vapor Pressure of Liquid this compound

Temperature (K)Vapor Pressure (mmHg)Reference
298.1512.8[5]
298.1515.5

Experimental Protocols

The following sections detail the methodologies used to determine the thermodynamic properties of this compound.

Density Measurement

The density of liquid this compound is typically measured using a vibrating tube densimeter or a bellows volumometer, particularly for measurements at varying pressures.

Vibrating Tube Densimeter Protocol:

  • Sample Preparation: A sample of high-purity this compound (typically >99%) is degassed to remove any dissolved air.

  • Calibration: The densimeter is calibrated using two fluids with well-known densities, such as dry air and distilled water, at the desired experimental temperature.

  • Measurement: The this compound sample is introduced into the U-shaped vibrating tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the fluid inside.

  • Temperature Control: The temperature of the sample is precisely controlled using a thermostatic bath, typically with an accuracy of ±0.01 K.

  • Data Acquisition: The density is recorded at various temperatures. For high-pressure measurements, the densimeter is connected to a pressure-generating system.

A study on the PVT properties of this compound utilized a vibrating tube densimeter for measurements up to 35 MPa.[6]

Bellows Volumometer Protocol (for high-pressure density):

  • Apparatus: An automated bellows volumometer is used, which measures the volume of the sample as a function of pressure.

  • Sample Loading: A known mass of purified this compound is loaded into the bellows.

  • Pressurization: The system is pressurized using a suitable medium, and the change in volume of the bellows is measured at different pressures.

  • Temperature Control: The entire apparatus is housed in a thermostat to maintain a constant temperature.

  • Data Analysis: The volume ratios at different pressures relative to the volume at atmospheric pressure are used to calculate the density. This method was employed for measuring the PVT properties of this compound up to 380 MPa.[1]

Viscosity Measurement

The viscosity of this compound is commonly determined using a capillary viscometer, such as the Ostwald viscometer.

Ostwald Viscometer Protocol:

  • Apparatus Preparation: A clean and dry Ostwald viscometer is vertically mounted in a constant temperature bath.

  • Sample Introduction: A precise volume of this compound is introduced into the larger bulb of the viscometer.

  • Thermal Equilibration: The viscometer and sample are allowed to reach thermal equilibrium with the bath (typically for at least 30 minutes).

  • Measurement: The liquid is drawn up into the other arm of the viscometer by suction until it is above the upper timing mark. The suction is then removed, and the time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.

  • Calibration and Calculation: The viscometer is calibrated using a liquid of known viscosity (e.g., water). The viscosity of the this compound is then calculated using the measured flow times and the densities of the sample and the reference liquid.

Surface Tension Measurement

The Du Noüy ring method is a common technique for measuring the surface tension of liquids like this compound.

Du Noüy Ring Tensiometer Protocol:

  • Apparatus: A tensiometer equipped with a platinum-iridium ring is used.

  • Sample Preparation: A sample of this compound is placed in a clean, temperature-controlled vessel.

  • Measurement: The platinum ring is submerged into the liquid and then slowly pulled through the liquid-air interface. The force required to detach the ring from the surface is measured by the tensiometer.

  • Correction: The measured force is corrected for the geometry of the ring and the volume of liquid lifted to obtain the surface tension.

  • Temperature Control: The temperature of the sample is maintained at the desired value using a circulating water bath.

This method was used to measure the surface and interfacial tensions of mixtures containing this compound.

Heat Capacity Measurement

The heat capacity of liquid this compound is determined using calorimetric techniques, such as adiabatic or differential scanning calorimetry.

Adiabatic Calorimetry Protocol:

  • Apparatus: An adiabatic calorimeter is used, which consists of a sample cell, a heater, and a temperature sensor, all enclosed in an adiabatic shield.

  • Sample Loading: A known mass of this compound is sealed in the sample cell.

  • Measurement: A precisely measured amount of electrical energy is supplied to the sample through the heater, and the resulting temperature increase is measured.

  • Adiabatic Condition: The temperature of the shield is controlled to match the temperature of the sample cell, minimizing heat loss to the surroundings.

  • Calculation: The heat capacity is calculated from the energy input and the temperature change.

Differential Scanning Calorimetry (DSC) Protocol:

  • Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample pan and a reference pan.

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are heated at a constant rate. The DSC instrument records the difference in heat flow required to maintain both pans at the same temperature.

  • Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of a known standard, such as sapphire.

Vapor Pressure Measurement

The vapor pressure of this compound can be measured using either a static or a dynamic method.

Static Method Protocol:

  • Apparatus: A static apparatus consists of a sample container connected to a pressure transducer, all enclosed in a temperature-controlled environment.

  • Sample Preparation: The this compound sample is thoroughly degassed to remove any dissolved gases.

  • Measurement: The sample is introduced into the container, and the system is allowed to reach thermal and phase equilibrium at a set temperature.

  • Data Recording: The pressure exerted by the vapor in equilibrium with the liquid is measured by the pressure transducer. Measurements are taken at various temperatures.

Visualization of Thermodynamic Relationships

The following diagram illustrates the qualitative relationship between temperature and the key thermodynamic properties of liquid this compound.

ThermodynamicProperties cluster_properties Thermodynamic Properties T Temperature Density Density T->Density Decreases Viscosity Viscosity T->Viscosity Decreases SurfaceTension Surface Tension T->SurfaceTension Decreases VaporPressure Vapor Pressure T->VaporPressure Increases HeatCapacity Heat Capacity T->HeatCapacity Generally Increases

Caption: Relationship between temperature and key thermodynamic properties of liquid this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl Butyrate in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl butyrate (B1204436) (ethyl butanoate), an ester recognized for its distinct fruity aroma and diverse applications as a flavoring agent, fragrance component, and solvent.[1][2] A thorough understanding of its solubility in various media is critical for its effective use in formulation, extraction, and synthesis processes across the pharmaceutical, food, and cosmetic industries.

Executive Summary

Ethyl butyrate, with the chemical formula C6H12O2, is a colorless liquid that exhibits classic ester solubility behavior.[2] It is characterized by limited solubility in aqueous solutions and high solubility in a wide array of organic solvents.[1] This dual nature is dictated by its molecular structure, which includes a polar ester group and a nonpolar hydrocarbon tail. This document details the quantitative solubility of this compound in water and numerous organic solvents, outlines a standard experimental protocol for solubility determination, and provides a visual workflow for this process.

Solubility Profile of this compound

The principle of "like dissolves like" is a key determinant of this compound's solubility. Its hydrophobic hydrocarbon chain limits its miscibility with polar solvents like water, while its ester functionality allows for interaction with a broad spectrum of organic solvents.[1]

Aqueous Solubility

This compound is generally described as insoluble or having limited solubility in water.[3][4][5][6] Its solubility is temperature-dependent, a common characteristic for many organic compounds.[1] Quantitative data reveals a low but measurable solubility in aqueous media. For instance, at 20°C, its solubility in water is reported as 4.9 g/L.[7] Another study notes a solubility of approximately 0.5% by weight at 25°C.[8]

Solubility in Organic Solvents

In contrast to its behavior in water, this compound is highly soluble in most common organic solvents.[1] It is miscible with alcohol and ether.[7] This high degree of solubility makes it a versatile solvent and facilitates its use in non-aqueous formulations. It is also soluble in propylene (B89431) glycol, paraffin (B1166041) oil, and kerosene, but insoluble in glycerol.[5][6][7][9][10]

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for this compound in various solvents, compiled from multiple sources.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g/L)Reference
204.9[7]
2514.92[7]
25~5.0 (0.5% wt)[8]
250.21
300.209[11]

Note: Discrepancies in reported values can arise from different experimental methodologies and conditions.

Table 2: Solubility of this compound in Organic Solvents at 25°C

SolventSolubility (g/L)Reference
Methanol4092.97[7]
Acetonitrile3483.93[7]
Dimethylformamide (DMF)3094.16[7]
Tetrahydrofuran (THF)2960.25[7]
Ethanol2949.09[7]
1,4-Dioxane2644.53[7]
Acetone2619.41[7]
Isopropanol2332.45[7]
n-Propanol2159.1[7]
n-Butanol1856.85[7]
2-Butanone (MEK)1705.43[7]
Methyl Acetate1566.07[7]
Ethyl Acetate1536.07[7]
Isobutanol1492.29[7]
Toluene750.03[7]

Experimental Protocol: Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12] The following protocol provides a detailed methodology for measuring the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (e.g., deionized water, ethanol)

  • Stoppered flasks or vials

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

Methodology:

  • Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume of the selected solvent. The presence of undissolved this compound as a separate phase is essential to ensure saturation.[12]

  • Equilibration: Place the flask in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled environment for a sufficient time to permit the sedimentation of the excess this compound.[12] For emulsions or fine suspensions, centrifugation may be required to achieve clear phase separation.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To prevent contamination from undissolved droplets, immediately pass the solution through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration of this compound within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as GC-FID, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in a flask B Agitate at constant temperature (24-48h) A->B C Cease agitation and allow undissolved ester to settle B->C D Centrifuge (if necessary) C->D Emulsion/Suspension? E Withdraw supernatant using a syringe C->E D->E F Filter sample (e.g., 0.45 µm) E->F G Dilute sample accurately F->G H Quantify using GC-FID G->H I Calculate Solubility (e.g., in g/L) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-Depth Technical Guide to the Toxicology and Safety of Ethyl Butyrate for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl butyrate (B1204436) (also known as ethyl butanoate) is an ester with the chemical formula C₆H₁₂O₂. It is a colorless liquid characterized by a fruity odor, often likened to pineapple. In laboratory settings, it is utilized as a flavoring agent, a fragrance component, and a solvent. For researchers, scientists, and drug development professionals, a comprehensive understanding of its toxicological profile and safety requirements is paramount to ensure safe handling and mitigate potential health risks. This guide provides an in-depth summary of the available toxicology and safety data for ethyl butyrate, including quantitative data, experimental protocols, and recommended safety procedures for its use in a laboratory environment.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through various studies. The quantitative data from these assessments are summarized below for clarity and easy comparison.

Table 1: Acute Toxicity Data

Endpoint Species Route Value References
LD50 Rat Oral 13,000 mg/kg [1][2][3]
LD50 Rat Oral >2,000 mg/kg [4][5]
LD50 Rabbit Oral 5,228 mg/kg [1][6]
LD50 Rabbit Dermal >2,000 mg/kg [1][3][6][7][8]

| LD50 | Rat | Dermal | >2,000 mg/kg |[4][5][9] |

Table 2: Irritation Data

Endpoint Species Method Result References
Skin Irritation Rabbit 500 mg for 24h Moderate Irritation [3][7][10]
Skin Irritation Rat 24h Patch Test No Irritation [4][5]
Skin Irritation Human 48h Closed-Patch Test (5% in petrolatum) No Irritation [10]
Eye Irritation Rabbit Not Specified Serious Eye Irritation [7]

| Eye Irritation | Rabbit | ECHA Data | No Eye Irritation |[4][5] |

Table 3: Sensitization Data

Endpoint Species Method Result References
Skin Sensitization Human Maximization Test (5% in petrolatum) No Sensitization [2]

| Skin Sensitization | Guinea Pig | Open Epicutaneous Test (up to 5%) | No Sensitization |[5][8] |

Table 4: Genotoxicity and Carcinogenicity Data

Endpoint Test System Result References
Genotoxicity Ames Test (S. typhimurium) Negative (with/without metabolic activation) [4][5][10]

| Carcinogenicity | IARC Classification | Not classifiable as a human carcinogen |[3][4][5] |

Table 5: Repeated Dose and Reproductive Toxicity Data

Endpoint Species Study Type Result (NOAEL) References
Repeated Dose Rat 12-week feeding study 14.4 mg/kg/day [8][11]

| Reproductive Toxicity | Not Specified | Read-across from propyl propionate (B1217596) | 616 mg/kg/day |[12] |

Hazard Identification and Exposure

This compound is classified as a flammable liquid and vapor.[7][9] The primary health hazards are associated with its irritant properties and effects from overexposure.

  • Inhalation: May cause irritation to the respiratory system.[3][7] High concentrations of vapor can have narcotic effects, leading to headache, dizziness, nausea, and central nervous system depression.[7][13][14]

  • Skin Contact: Can cause skin irritation, which may be moderate.[6][7][15] It is slightly hazardous in case of skin contact (permeator).[1][6]

  • Eye Contact: Causes serious eye irritation, with symptoms including stinging, tearing, redness, and swelling.[7]

  • Ingestion: Considered to have low ingestion hazard, but swallowing may cause nausea and vomiting.[7][16] Aspiration into the lungs if swallowed can be harmful and may cause chemical pneumonitis.[15]

cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation RespIrrit Respiratory Irritation Inhalation->RespIrrit CNS CNS Depression (Dizziness, Headache) Inhalation->CNS Dermal Dermal Contact SkinIrrit Skin Irritation (Redness, Pain) Dermal->SkinIrrit Ocular Ocular Contact EyeIrrit Serious Eye Irritation Ocular->EyeIrrit Ingestion Ingestion GI Nausea, Vomiting Ingestion->GI Aspiration Aspiration Hazard Ingestion->Aspiration

Figure 1: Logical flow from exposure routes to health effects.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for interpreting data and designing further studies.

Ames Test for Mutagenicity

The bacterial reverse mutation test, or Ames test, is widely used to assess the mutagenic potential of a chemical.

  • Principle: The test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of the test substance to cause reverse mutations, restoring the ability to produce histidine and thus to grow on a histidine-free medium.

  • Methodology:

    • Strains: S. typhimurium strains such as TA97, TA98, TA100, and TA102 are commonly used, both with and without a metabolic activation system (S9 mix from rat liver).[10]

    • Dose Preparation: this compound is dissolved in a suitable solvent, like DMSO, at various concentrations (e.g., 0.01 to 1 mg/plate).[10]

    • Exposure: The bacterial strains are exposed to the test substance in the presence and absence of the S9 mix. This is typically done using a pre-incubation method.[10]

    • Plating: The treated bacteria are plated onto a minimal glucose agar (B569324) medium that lacks histidine.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Analysis: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants compared to a negative control.[10]

cluster_s9 With S9 Mix cluster_no_s9 Without S9 Mix cluster_main start Start: Prepare S. typhimurium Strains prep_s9 Prepare S9 Mix (Metabolic Activation) start->prep_s9 prep_no_s9 Prepare Buffer (No Activation) start->prep_no_s9 pre_incubate_s9 Pre-incubate: Bacteria + S9 Mix + EB prep_s9->pre_incubate_s9 pre_incubate_no_s9 Pre-incubate: Bacteria + Buffer + EB prep_no_s9->pre_incubate_no_s9 prep_eb Prepare this compound Dose Range in DMSO prep_eb->pre_incubate_s9 prep_eb->pre_incubate_no_s9 plate Plate on Histidine-Free Minimal Glucose Agar pre_incubate_s9->plate pre_incubate_no_s9->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase vs. Controls count->analyze end Conclusion: Mutagenic or Non-mutagenic analyze->end

Figure 2: Experimental workflow for the Ames test.

Skin Irritation Testing (In Vivo)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: Based on the principles of OECD Test Guideline 404, the test involves applying the substance to the skin of an animal (typically a rabbit) and observing for signs of irritation over a period of time.

  • Methodology:

    • Animal Preparation: A healthy young adult albino rabbit is used. Approximately 24 hours before the test, the fur is clipped from a dorsal area of the trunk.

    • Application: A dose of 0.5 g of this compound is applied to a small area (about 6 cm²) of the skin and covered with a gauze patch.[10] The patch is held in place with non-irritating tape. In some protocols, the skin may be abraded to assess effects on compromised skin.[10]

    • Exposure: The exposure period is typically 24 hours, during which the trunk of the animal is wrapped in an occlusive or semi-occlusive dressing to hold the patch in place.[7][10]

    • Observation: After the exposure period, the patch is removed. The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals, usually 24, 48, and 72 hours after patch removal.

    • Scoring: The reactions are scored using a standardized grading system. The scores are then used to calculate a primary irritation index, which determines the irritation classification (e.g., non-irritant, mild, moderate, severe).

start Select Healthy Albino Rabbit prep Prepare Test Site: Clip Fur from Dorsal Area start->prep apply Apply 0.5g this compound to Gauze Patch prep->apply secure Secure Patch to Skin with Occlusive Dressing apply->secure expose 24-Hour Exposure Period secure->expose remove Remove Patch and Clean Test Site expose->remove observe Score Skin Reactions (Erythema & Edema) at 24, 48, 72 hours remove->observe calculate Calculate Primary Irritation Index observe->calculate end Classify Irritation Potential calculate->end

Figure 3: Workflow for an in vivo skin irritation test.

Laboratory Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or PVC) and a lab coat.[5][15] Avoid allowing the material to come into contact with wet clothing.[15]

    • Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH/MSHA-approved respirator.[9]

  • Fire Safety: this compound is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[5][7] Use explosion-proof electrical and ventilation equipment.[7][9] Store in a cool, dry, well-ventilated area in a tightly closed container.[4]

  • Spill and Disposal:

    • In case of a small spill, absorb with an inert, non-combustible material (e.g., sand, earth) and place in a suitable container for disposal.[1]

    • For large spills, evacuate the area and remove all ignition sources.[1]

    • Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[4]

start Start: Procedure Involving This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE: - Safety Goggles - Resistant Gloves - Lab Coat risk_assessment->ppe controls Work in Chemical Fume Hood Away from Ignition Sources ppe->controls handling Perform Chemical Handling controls->handling decision Spill Occurs? handling->decision spill_procedure Spill Response: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Use Absorbent Material 4. Dispose as Hazardous Waste decision->spill_procedure Yes storage Store in Tightly Sealed Container in Cool, Ventilated Area decision->storage No end End of Procedure spill_procedure->end storage->end

Figure 4: General laboratory safety and handling workflow.

This compound possesses a generally low order of acute toxicity. The primary hazards associated with its laboratory use are its flammability and its potential to cause serious irritation to the eyes, skin, and respiratory tract.[7][13][14] The substance is not considered to be a skin sensitizer (B1316253) or to have genotoxic potential.[2][8][10][12] By understanding these toxicological properties and rigorously implementing the recommended safety and handling procedures, researchers can effectively manage the risks and ensure a safe laboratory environment.

References

The Role of Ethyl Butyrate as a Plant Metabolite: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl butyrate (B1204436) is a volatile ester recognized for its characteristic fruity aroma, reminiscent of pineapple and apricot. While extensively utilized in the food and fragrance industries, its role within the plant kingdom extends far beyond that of a simple flavor or scent compound. As a plant metabolite, ethyl butyrate is involved in a complex network of ecological interactions, physiological processes, and stress responses. This technical guide provides a comprehensive overview of the current understanding of this compound's function in plants, with a focus on its biosynthesis, physiological effects, and the analytical methods used for its study.

Biosynthesis of this compound in Plants

The synthesis of this compound in plants is a multi-step process that brings together precursors from different metabolic pathways. The final step is an esterification reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the condensation of an alcohol (ethanol) with an acyl-CoA thioester (butyryl-CoA).[1]

Precursor Biosynthesis
1.1.1. Butyryl-CoA

Butyryl-CoA is a key intermediate in fatty acid metabolism. In plants, its biosynthesis can occur through the β-oxidation of fatty acids.[2] This process involves the sequential removal of two-carbon units from a fatty acid chain in the form of acetyl-CoA. Through a reversal of some of these steps, acetyl-CoA units can be condensed to form butyryl-CoA.[2][3]

1.1.2. Ethanol (B145695)

Ethanol is primarily produced in plants under hypoxic or anoxic conditions through the process of fermentation.[4][5][6] This pathway allows the plant to regenerate NAD+ required for glycolysis to continue producing ATP in the absence of oxygen. However, evidence suggests that ethanol can also be produced in smaller quantities under normoxic conditions, providing a substrate for the synthesis of ethyl esters.[4] The production of ethanol is catalyzed by the enzyme alcohol dehydrogenase (ADH), which reduces acetaldehyde (B116499) to ethanol.[7][8]

The Role of Alcohol Acyltransferases (AATs)

AATs belong to the BAHD superfamily of acyltransferases and are responsible for the final step in the biosynthesis of a wide variety of volatile esters in plants.[9] These enzymes exhibit broad substrate specificity, allowing them to utilize a range of alcohols and acyl-CoAs to produce a diverse array of esters.[1] The expression and activity of AATs are often developmentally regulated, with significant increases observed during fruit ripening and flower maturation.[9] Additionally, their expression can be induced by various environmental stimuli, including biotic and abiotic stress.[9]

Ethyl_Butyrate_Biosynthesis Fatty Acids Fatty Acids Acetyl-CoA Acetyl-CoA Fatty Acids->Acetyl-CoA β-oxidation Carbohydrates Carbohydrates Pyruvate Pyruvate Carbohydrates->Pyruvate Glycolysis Pyruvate->Acetyl-CoA Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde Pyruvate Decarboxylase Butyryl-CoA Butyryl-CoA Acetyl-CoA->Butyryl-CoA Fatty Acid Synthesis AAT AAT Butyryl-CoA->AAT Ethanol Ethanol Acetaldehyde->Ethanol Alcohol Dehydrogenase Ethanol->AAT This compound This compound AAT->this compound

Biosynthesis pathway of this compound in plants.

Physiological Role and Ecological Significance

This compound plays a multifaceted role in the life of a plant, influencing its interactions with the environment and its response to various stresses.

Pollinator and Seed Disperser Attraction

The fruity aroma of this compound is a key component of the scent bouquet of many flowers and fruits, serving as an attractant for pollinators and seed dispersers.[10][11] The emission of this volatile compound can signal the presence of a nectar or fruit reward, thereby encouraging visitation by animals that facilitate pollination or seed dispersal.[10] For instance, studies have shown that specific volatile esters are crucial in attracting mammals to fruits for consumption and subsequent seed dispersal.[11]

Plant Defense

Volatile esters, including this compound, are often released in response to herbivore damage or pathogen attack.[12][13] These compounds can act as signaling molecules in plant defense, both directly and indirectly. Directly, they can have repellent or toxic effects on herbivores and pathogens. Indirectly, they can attract natural enemies of the herbivores, such as parasitic wasps or predators, a phenomenon known as "indirect defense."[14]

Abiotic Stress Response

Plants can alter their emission of volatile organic compounds (VOCs), including this compound, in response to abiotic stresses such as drought, temperature extremes, and salinity.[12][13] While the precise role of this compound in the abiotic stress response is not fully elucidated, it is known that changes in the volatile profile can be part of the plant's overall strategy to cope with adverse environmental conditions.[12] For example, some VOCs are involved in protecting cellular membranes from damage caused by oxidative stress.[13]

Signaling in Plant-Plant Communication

Volatile organic compounds released by one plant can be perceived by neighboring plants, leading to physiological changes in the receiving plant.[12][13] This "plant-plant communication" can prime the receiving plant's defenses, making it more resistant to future herbivore or pathogen attacks. While the specific role of this compound in these interactions is an active area of research, it is plausible that it contributes to the complex blend of volatiles that mediate these responses.

Quantitative Data

The concentration of this compound in plants can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data.

Plant SpeciesTissue/OrganDevelopmental Stage/ConditionThis compound Concentration (ppm)Reference(s)
Citrus sinensis (Orange)Fruit JuiceFresh, Unpasteurized (Valencia)0.84[15]
Citrus sinensis (Orange)Fruit JuiceFresh, Unpasteurized (Pineapple)0.82[15]
Citrus sinensis (Orange)Fruit JuiceFresh, Unpasteurized (Hamlin)0.70[15]
Citrus sinensis (Orange)Fruit Juice-1.02[15]
Asimina triloba (Pawpaw)Fruit-7.109[15]
Micromeria fruiticosaShoot-0-5[15]

Experimental Protocols

The analysis of this compound in plant tissues is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace sampling technique to isolate the volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This is a widely used, solvent-free method for the extraction and analysis of volatile and semi-volatile compounds from various matrices, including plant tissues.

Protocol:

  • Sample Preparation: A known weight of fresh plant material (e.g., fruit pulp, flower petals) is placed in a headspace vial. For quantitative analysis, an internal standard is added.

  • Extraction: The vial is sealed and heated to a specific temperature for a set period to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace to adsorb the analytes.

  • Desorption and GC-MS Analysis: The SPME fiber is withdrawn from the vial and inserted into the heated injection port of the GC-MS, where the adsorbed compounds are thermally desorbed onto the analytical column. The compounds are then separated based on their boiling points and polarity and detected by the mass spectrometer.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.

HS_SPME_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis cluster_quantification Quantification Plant_Material Plant Material in Vial Internal_Standard Add Internal Standard Plant_Material->Internal_Standard Seal_Vial Seal Vial Internal_Standard->Seal_Vial Incubate Incubate at Controlled Temperature Seal_Vial->Incubate Expose_Fiber Expose SPME Fiber to Headspace Incubate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Workflow for HS-SPME-GC-MS analysis of this compound.

Static Headspace GC-MS

In this technique, a sample of the headspace gas is directly injected into the GC-MS.

Protocol:

  • Sample Preparation: A known amount of plant material is placed in a headspace vial, which is then sealed.

  • Equilibration: The vial is heated in an incubator for a specific time to allow the volatile compounds to reach equilibrium between the sample and the headspace.

  • Injection: A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas, which is then injected into the GC-MS.

  • GC-MS Analysis and Quantification: The analysis and quantification are performed as described for HS-SPME-GC-MS.

Signaling Pathways

While it is established that volatile organic compounds, as a class, can induce signaling cascades in plants, the specific intracellular signaling pathways triggered by this compound are not yet well-defined. Research on other volatile esters, such as (Z)-3-hexenyl acetate, has shown that they can modulate the expression of defense-related genes and influence hormone signaling pathways, including those of jasmonic acid and salicylic (B10762653) acid.[16] It is hypothesized that this compound may act through similar mechanisms, potentially involving receptor-like kinases on the cell surface or by directly entering the cell and interacting with intracellular targets. However, further research is needed to elucidate the precise signaling mechanisms.

Putative_Signaling_Pathway Ethyl_Butyrate Ethyl_Butyrate Receptor Membrane Receptor (Putative) Ethyl_Butyrate->Receptor Second_Messengers Second Messengers (e.g., Ca2+, ROS) Receptor->Second_Messengers Kinase_Cascade MAPK Cascade Second_Messengers->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Physiological_Response Physiological Response (e.g., Defense, Growth) Gene_Expression->Physiological_Response

A putative signaling pathway for this compound in plants.

Conclusion

This compound is a significant plant metabolite with diverse and important functions. Its biosynthesis is intricately linked to primary metabolic pathways, and its emission plays a crucial role in the plant's interaction with its environment. While much is known about its role as a flavor and aroma compound, its functions in plant defense, stress response, and communication are areas of active and ongoing research. The development and application of advanced analytical techniques will continue to unravel the complexities of this fascinating molecule and its role in the plant kingdom. This knowledge has the potential to be applied in various fields, from crop improvement to the development of novel, plant-inspired pharmaceuticals.

References

Ethyl Butyrate: A Comprehensive Technical Guide to its Sensory Characteristics and Odor Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl butyrate (B1204436), a prominent ester, is a key contributor to the desirable fruity aromas and flavors in a vast array of natural and manufactured products. Its characteristic scent is a complex interplay of sweet and fruity notes, making it a subject of significant interest in the fields of sensory science, food chemistry, and fragrance development. This technical guide provides an in-depth analysis of the sensory characteristics and odor profile of ethyl butyrate, complete with quantitative data, detailed experimental methodologies, and a visualization of its perceptual pathway.

Sensory Characteristics and Odor Profile

This compound is widely recognized for its potent and pleasant fruity aroma. The primary descriptors consistently associated with its scent are pineapple, banana, and tutti-frutti .[1][2][3] Nuanced descriptions also include subtle notes of apple-pear and a slight sour-buttery undertone, which contributes to a more natural and ripe fruit character.[4] Its flavor profile mirrors its aroma, being predominantly fruity and sweet.

Quantitative Sensory Data

The perception of this compound is highly dependent on its concentration. The following table summarizes the known detection thresholds for this compound.

Sensory ParameterMediumThreshold Value
Odor Detection ThresholdWater1 ppb[1]
Odor ThresholdNot Specified0.015 ppm[5]
Taste ProfileNot SpecifiedSweet, analogous to its fruity odor[5]

Experimental Protocols for Sensory Analysis

The sensory properties of this compound are typically evaluated using a combination of instrumental and human panel-based methods.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

Methodology:

  • Sample Preparation: A sample containing this compound is prepared, often through solvent extraction or headspace analysis, to isolate the volatile components.

  • Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph (GC). A typical setup for analyzing beverages containing this compound might involve:

    • Column: CP-WAX57-CB capillary column (50 m × 250 μm × 0.2 μm).[6]

    • Carrier Gas: Nitrogen (N₂) at a constant flow rate of 1 mL/min.[6]

    • Injector Temperature: 250 °C.[6]

    • Oven Temperature Program: Initial temperature of 35°C (held for 1 minute), ramped to 70°C at 3°C/min, then to 190°C at 3.5°C/min (held for 22 minutes).[6]

    • Split Ratio: 30:1.[6]

  • Olfactometry: The effluent from the GC column is split, with one portion directed to a mass spectrometer (MS) for chemical identification and the other to a sniffing port. A trained sensory panelist inhales the effluent from the sniffing port and records the perceived aroma and its intensity at specific retention times.

  • Data Analysis: The olfactometry data is correlated with the MS data to identify the compounds responsible for specific aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the most potent odorants by serially diluting the sample extract until no odor is detected.[7]

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_perception Sensory Perception Sample Sample (e.g., Beverage) Volatiles Volatile Extract Sample->Volatiles Extraction GC Gas Chromatograph (GC) Volatiles->GC Splitter GC->Splitter MS Mass Spectrometer (MS) Splitter->MS SniffingPort Sniffing Port Splitter->SniffingPort Panelist Trained Panelist SniffingPort->Panelist AromaData Aroma Descriptors & Intensity Ratings Panelist->AromaData

Figure 1: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Evaluation

Human sensory panels provide invaluable data on the perceived flavor and aroma of substances.

Methodology:

  • Panelist Selection and Training:

    • Selection: Panelists are screened for their sensory acuity, ability to describe perceptions, and lack of specific anosmias.[8][9]

    • Training: Panelists undergo rigorous training to familiarize them with the specific aroma and flavor attributes of esters like this compound.[10][11] This includes training on basic tastes (sweet, sour, salty, bitter, umami) and a wide range of aroma references.[8] They are also trained to use a standardized intensity scale.[8][12]

  • Threshold Determination (ASTM E679):

    • The ASTM E679 standard practice outlines a forced-choice ascending concentration series method for determining odor and taste thresholds.[4][13][14][15]

    • A series of samples with increasing concentrations of this compound in a neutral medium (e.g., water) are presented to the panelists.

    • In a three-alternative forced-choice (3-AFC) test, each presentation consists of three samples, two of which are blanks and one contains the odorant. Panelists are required to identify the odd sample.[3]

    • The threshold is determined as the concentration at which a statistically significant portion of the panel can correctly detect the substance.[3]

  • Quantitative Descriptive Analysis (QDA):

    • QDA is used to create a detailed sensory profile of a product.[12][16]

    • A trained panel develops a consensus vocabulary of descriptive terms for the aroma and flavor of the sample.[6]

    • Panelists then rate the intensity of each attribute on a line scale (e.g., a 15-point scale).[12]

    • The results are typically visualized using a spider web or radar plot to provide a comprehensive sensory profile.[12]

Sensory_Panel_Workflow cluster_setup Panel Setup cluster_testing Sensory Testing cluster_output Data Output Selection Panelist Selection Training Panelist Training Selection->Training Threshold Threshold Determination (ASTM E679) Training->Threshold QDA Quantitative Descriptive Analysis (QDA) Training->QDA ThresholdData Odor/Taste Threshold Values Threshold->ThresholdData QDA_Profile Sensory Profile (Spider Plot) QDA->QDA_Profile

Figure 2: Workflow for sensory panel evaluation.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events that ultimately lead to a neural signal being sent to the brain.

The olfactory signaling pathway is a classic example of a G-protein coupled receptor (GPCR) cascade.[17][18] The specific olfactory receptor identified to be activated by this compound is Olfr45 .[19]

Steps in the Signaling Pathway:

  • Binding: this compound molecules, upon entering the nasal cavity, bind to the Olfr45 receptor located on the cilia of olfactory sensory neurons.

  • G-Protein Activation: This binding event causes a conformational change in the Olfr45 receptor, which in turn activates a specialized G-protein called G-olf (Gαolf).[17][18]

  • Adenylate Cyclase Activation: The activated G-olf protein stimulates the enzyme adenylate cyclase type III (ACIII) .[17][18]

  • cAMP Production: Adenylate cyclase converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.[17][18]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.[17][18]

  • Depolarization: The opening of these channels allows an influx of positively charged ions (primarily Ca²⁺ and Na⁺) into the cell, leading to its depolarization.[17]

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the olfactory nerve to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the fruity aroma of this compound.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EB This compound Olfr45 Olfr45 (Olfactory Receptor) EB->Olfr45 Binds to G_olf G-olf (G-protein) Olfr45->G_olf Activates ACIII Adenylate Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Produces CNG CNG Ion Channel Depolarization Depolarization CNG->Depolarization Ion Influx cAMP->CNG Opens ActionPotential Action Potential to Brain Depolarization->ActionPotential

Figure 3: Olfactory signaling pathway for this compound perception.

Conclusion

This compound possesses a well-defined and highly desirable fruity sensory profile, characterized by prominent notes of pineapple and banana. Its low odor detection threshold makes it a significant contributor to the aroma of numerous products even at trace concentrations. The evaluation of its sensory characteristics relies on a combination of sophisticated instrumental techniques like GC-O and standardized sensory panel methodologies such as threshold determination and quantitative descriptive analysis. The perception of its aroma is initiated by a specific olfactory receptor, Olfr45, and follows a well-established G-protein coupled receptor signaling cascade. This comprehensive understanding of this compound's sensory properties and the mechanisms of its perception is crucial for its effective application in the food, beverage, and fragrance industries, as well as for advancing research in sensory science and neurobiology.

References

Ethyl Butyrate: A Comprehensive Technical Guide for Food Science and Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl butyrate (B1204436), also known as ethyl butanoate, is an ester with the chemical formula CH₃CH₂CH₂COOCH₂CH₃.[1] It is a colorless liquid recognized for its characteristic fruity aroma, most commonly compared to pineapple and fresh orange juice.[1][2][3] This volatile compound is a key component in the flavor and fragrance industry, valued for its ability to impart sweet and fruity notes to a wide array of products.[4][5] Ethyl butyrate occurs naturally in numerous fruits, such as apples, bananas, and oranges, as well as in other products like cheese and whiskey.[6][7][8] Due to its pleasant sensory properties and safety, it is widely used as a flavoring agent in beverages, candies, baked goods, and as a fragrance component in perfumes and personal care products.[4][5][9]

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS), with the reference number 2427.[6][10] Its use in food is also approved by regulatory bodies like the Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[4] This guide provides an in-depth overview of this compound's properties, applications, and the experimental protocols relevant to its study in food science and flavor chemistry.

Chemical and Physical Properties

This compound is a volatile ester that is soluble in propylene (B89431) glycol, paraffin (B1166041) oil, and kerosene, but only slightly soluble in water.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₆H₁₂O₂[1][2]
Molar Mass 116.160 g·mol⁻¹[1][2]
Appearance Clear, colorless liquid[1][2][11]
Odor Fruity, sweet, pineapple-like[1][2][4]
Density 0.879 g/cm³[1][2]
Melting Point -93 °C (-135 °F; 180 K)[1][2]
Boiling Point 120–121 °C (248–250 °F; 393–394 K)[1][2][11]
Flash Point 26 °C (78 °F; 299 K)[1]
Solubility in Water Slightly soluble (approx. 1 in 150 parts)[1][2]
Refractive Index (n) at 20°C 1.390 - 1.397[1][11]
CAS Number 105-54-4[1][6]
FEMA Number 2427[6][10][11]

Natural Occurrence, Sensory Profile, and Usage

This compound is a significant contributor to the natural aroma of many fruits and fermented products.[6] Its primary sensory characteristics are described as fruity, sweet, and estry, with specific notes of pineapple, orange, and other tropical fruits.[1][4][12][13]

Natural Occurrence and Concentration

The presence of this compound has been identified in a wide range of natural sources.[6] While it is a key component of many fruit aromas, its concentration can vary significantly.

Food ProductTypical ConcentrationReferences
Freshly Squeezed Orange Juice ~1.19 mg/L[14]
Processed Orange Juice 3.22 - 4.92 mg/L[14]
Apple Present[2][6]
Banana Present[2][6][7]
Pineapple Present[1][6][7]
Cheese (e.g., Cheddar) Present[6][8][11]
Rum Present (formed during distillation)[1][6]
Wine & Whiskey Present[6][8]
Sensory Threshold and Typical Use Levels

The odor threshold is the minimum concentration at which a substance can be detected by the human olfactory system.[15] this compound's low threshold makes it a potent flavor compound.

ParameterValueReferences
Flavor Threshold 0.05-0.25 mg/L (in beer)[16]
Typical Use Level in Food 0.1 - 80 ppm[11]
Recommended Use Level (ex Orange) 0.001 - 1 ppm[12]
Dosage in 5% Sugar Solution 12.5 ppm[11]

Applications in Food and Flavor Research

This compound is one of the most common chemicals utilized in the flavor and fragrance industries.[1][2] Its versatility allows for its use in a wide variety of flavor profiles, including orange, pineapple, cherry, mango, peach, and bubblegum.[1][2]

  • Flavor Enhancement: It is frequently used to enhance or impart a fresh, fruity character. A notable application is its addition to processed orange juices to mimic the aroma of freshly squeezed juice.[1][3][17]

  • Flavor Creation: In flavor chemistry, it serves as a foundational component for creating pineapple and other tropical fruit flavors, often blended with other esters like ethyl hexanoate.[4][13] It is also used to "redden" or ripen fruity notes in flavor compositions.[7]

  • Beverages: It is used in alcoholic beverages such as martinis and daiquiris to add fruity notes.[1][2]

  • Other Industries: Beyond food, it is used as a solvent in perfumery and as a plasticizer for cellulose.[1][2]

Experimental Protocols

This section details methodologies for the synthesis, extraction, analysis, and sensory evaluation of this compound, which are fundamental in food science and flavor chemistry research.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the acid-catalyzed condensation reaction between ethanol (B145695) and butyric acid.[1][7] Enzymatic synthesis using lipases is also a common method, particularly for producing "natural" labeled esters.[18][19][20]

Protocol: Acid-Catalyzed Esterification

  • Reactant Setup: In a round-bottom flask, combine butyric acid and a slight excess of ethanol (e.g., 1:1.5 molar ratio).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), typically 3-5% of the total volume.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to the boiling point of ethanol (approximately 78°C) using a heating mantle. Allow the reaction to reflux for 1-2 hours to reach equilibrium.

  • Neutralization: After cooling, transfer the mixture to a separatory funnel. Neutralize the excess acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Washing: Wash the organic layer sequentially with water to remove any remaining salts and unreacted ethanol.

  • Drying: Dry the resulting this compound layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Decant the dried ester and purify it via simple distillation. Collect the fraction that distills at the boiling point of this compound (~121°C).

  • Verification: Confirm the purity and identity of the product using Gas Chromatography-Mass Spectrometry (GC-MS).

G ButyricAcid Butyric Acid Reflux Reflux ButyricAcid->Reflux Ethanol Ethanol Ethanol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux + Heat EthylButyrate This compound Reflux->EthylButyrate Esterification Water Water Reflux->Water

Caption: Fischer esterification pathway for this compound synthesis.

Extraction from Food Matrix for GC Analysis

Isolating volatile compounds like this compound from a complex food matrix is crucial for accurate analysis. Various techniques exist, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[21][22][23][24]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Homogenize the food sample (e.g., fruit puree, juice). Place a measured amount (e.g., 5 g) into a 20 mL headspace vial. If necessary, add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

  • Internal Standard: Add a known concentration of an internal standard (e.g., ethyl pentanoate) to the vial for quantification purposes.

  • Equilibration: Seal the vial and place it in a temperature-controlled water bath or autosampler agitator (e.g., at 40°C for 30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

  • Extraction: Expose a SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption and GC Injection: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[15][25][26][27] This allows for the identification of odor-active compounds in a sample.[25][28]

Protocol: GC-O Analysis

  • GC Separation: Inject the extracted sample (from SPME desorption) onto a GC equipped with a suitable capillary column (e.g., a polar DB-FFAP or a non-polar DB-5 column).[18] Use a temperature program to separate the volatile compounds based on their boiling points and polarity.

  • Effluent Splitting: At the end of the column, split the effluent. Direct one portion to a standard GC detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)) for chemical identification and quantification.[29]

  • Olfactometry Port: Direct the other portion of the effluent to a heated sniffing port (olfactometry port).

  • Sensory Detection: A trained assessor sniffs the effluent from the olfactometry port and records the retention time, duration, and sensory descriptors (e.g., "fruity," "pineapple") for each detected odor.

  • Data Correlation: Correlate the sensory data from the olfactogram with the chemical data from the chromatogram (FID/MS) to identify the specific compounds responsible for the aromas.[28]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation FoodSample Food Sample Extraction HS-SPME Extraction FoodSample->Extraction GC_Inlet GC Injection Port (Desorption) Extraction->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Effluent_Split Effluent Splitter GC_Column->Effluent_Split MS_Detector MS Detector (Identification) Effluent_Split->MS_Detector Sniffing_Port Olfactometry Port (Sensory Detection) Effluent_Split->Sniffing_Port Chromatogram Chromatogram (Chemical Data) MS_Detector->Chromatogram Olfactogram Olfactogram (Sensory Data) Sniffing_Port->Olfactogram Correlation Data Correlation & Compound ID Chromatogram->Correlation Olfactogram->Correlation

Caption: Experimental workflow for GC-Olfactometry (GC-O) analysis.

Sensory Evaluation Methods

Sensory evaluation uses human subjects to assess the sensory properties of food products.[29][30][31] Descriptive analysis and difference testing are common methods used in flavor research.[30][31][32]

Protocol: Triangle Test (Difference Testing)

  • Objective: To determine if a perceptible sensory difference exists between two samples (e.g., a standard product vs. one with added this compound).

  • Panelists: Recruit a panel of at least 20-30 trained or consumer panelists.[32]

  • Sample Preparation: Prepare three coded samples for each panelist. Two samples are identical (A), and one is different (B). The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA).

  • Evaluation: Instruct panelists to taste each sample and identify the one that is different from the other two.

  • Data Analysis: Analyze the number of correct identifications. Use statistical tables (based on the binomial distribution) to determine if the number of correct answers is statistically significant, indicating a perceivable difference between the samples.

Protocol: Quantitative Descriptive Analysis (QDA)

  • Objective: To identify and quantify the key sensory attributes of a product.[29][32]

  • Panel Training: Select a small panel (8-12 individuals) and train them extensively.[32] During training, the panel develops a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the product (e.g., "pineapple intensity," "sweetness," "fruity aroma"). They also agree on reference standards for each attribute.

  • Evaluation: Panelists individually evaluate the samples and rate the intensity of each attribute on an unstructured line scale (e.g., from "low" to "high").

  • Data Analysis: Convert the ratings to numerical scores. Analyze the data using statistical methods like Analysis of Variance (ANOVA) to determine significant differences in attributes among samples. The results can be visualized using spider web (or radar) plots.

G Compound This compound (Volatile Molecule) Receptor Olfactory Receptors (in Nasal Epithelium) Compound->Receptor Binds to Signal Neural Signal Transduction Receptor->Signal Activates Bulb Olfactory Bulb (Signal Processing) Signal->Bulb Transmits to Brain Brain (Cortex) Bulb->Brain Relays to Perception Perception of 'Fruity/Pineapple' Aroma Brain->Perception Interprets as

Caption: Simplified logical pathway of odor perception.

References

An In-depth Technical Guide to the Structural Formula and Functional Groups of Ethyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of ethyl butyrate (B1204436), an organic ester widely utilized in the food, fragrance, and pharmaceutical industries. This document details its structural formula, key functional groups, physicochemical and spectroscopic data, and a standard laboratory synthesis protocol.

Structural Formula and Chemical Identity

Ethyl butyrate, also known by its IUPAC name ethyl butanoate, is an ester with the chemical formula C₆H₁₂O₂.[1][2][3][4][5][6] Its condensed structural formula is CH₃CH₂CH₂COOCH₂CH₃.[1][3][7] The molecule is formed from the formal condensation of a butyryl group and an ethoxy group.

  • Chemical Formula: C₆H₁₂O₂

  • Condensed Structural Formula: CH₃CH₂CH₂COOCH₂CH₃

  • IUPAC Name: Ethyl butanoate[4]

  • Synonyms: Butyric acid ethyl ester, Ethyl n-butyrate, Butanoic acid ethyl ester[4][6][8]

The skeletal structure of this compound is depicted as a four-carbon chain originating from butyric acid, linked via an ester functional group to a two-carbon chain from ethanol (B145695).

Functional Groups

The primary functional group in this compound is an ester .[1][3][4][5][7][9][10][11] An ester is characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to another alkyl group. The general formula for an ester is R-C(=O)O-R'.

In the case of this compound:

  • The acyl group (R-C(=O)-) is a butyryl group (CH₃CH₂CH₂C(=O)-).

  • The alkoxy group (-O-R') is an ethoxy group (-OCH₂CH₃).

The molecule also contains ethyl (CH₃CH₂-) and propyl (CH₃CH₂CH₂-) alkyl groups as part of its structure.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molar Mass116.16 g/mol [3][4][5][6]
AppearanceColorless liquid with a fruity, pineapple-like odor[3][4][11][12]
Density0.879 g/cm³ at 20°C[3][6]
Melting Point-93 °C[3][6]
Boiling Point120-121 °C[2][3][6]
Flash Point26 °C (78 °F)[1][2][3][4][6]
Solubility in WaterLow; approximately 1 part in 150 parts water[3][6]
Solubility in Organic SolventsMiscible with ethanol, ether, propylene (B89431) glycol, and paraffin (B1166041) oil[1][3]
Vapor Pressure1510 Pa (11.3 mmHg) at 20°C[3]
Refractive Index (n_D²⁰)1.400[11]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~1740[2][5]C=O stretchEster
2850-2980[9]C-H stretchAlkyl groups
~1180C-O stretch (acyl-O)Ester
~1050C-O stretch (O-alkyl)Ester

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR Chemical Shifts (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.13[1]Quartet (q)2H-O-CH₂ -CH₃
~2.27[1]Triplet (t)2H-CH₂ -C=O
~1.65[1]Sextet2H-CH₂-CH₂ -CH₃
~1.26[1]Triplet (t)3H-O-CH₂-CH₃
~0.96[1]Triplet (t)3H-CH₂-CH₂-CH₃

¹³C NMR Chemical Shifts (CDCl₃)

Chemical Shift (ppm)Assignment
~173.8C =O
~60.3-O-CH₂ -CH₃
~36.2-CH₂ -C=O
~18.4-CH₂-CH₂ -CH₃
~14.2-O-CH₂-CH₃
~13.6-CH₂-CH₂-CH₃

Experimental Protocols

This compound is commonly synthesized in the laboratory via the Fischer esterification of butyric acid and ethanol using a strong acid catalyst, typically sulfuric acid.[1][3][5][7][9][10]

Materials:

  • Butyric acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 1 mole equivalent of butyric acid with 2-3 mole equivalents of absolute ethanol.

  • Catalyst Addition: While stirring the mixture, slowly add a catalytic amount (e.g., 5% of the acid volume) of concentrated sulfuric acid. The flask may warm up during this addition.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 60-90 minutes to allow the esterification to proceed towards completion.

  • Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the mixture with cold water to remove the bulk of the ethanol and sulfuric acid.

    • Next, carefully wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release the CO₂ gas produced.

    • Finally, wash with a saturated sodium chloride solution (brine) to remove residual water and salts from the organic layer.

  • Drying: Separate the organic layer (this compound) and transfer it to a clean Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the ester. Swirl the flask and let it stand for 10-15 minutes.

  • Purification: Decant or filter the dried ester into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils at 120-121 °C.

An alternative, greener method for synthesizing this compound involves the use of lipases as biocatalysts.[2] This method avoids the use of strong acids and can be performed under milder conditions. The reaction typically involves incubating butyric acid and ethanol with an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), either in a solvent-free system or in an organic solvent.[2] The product is then isolated and purified.

Visualization of Structure and Functional Groups

The following diagram illustrates the structural formula of this compound, highlighting its key functional groups.

ethyl_butyrate cluster_ester Ester Functional Group CH3_1 CH₃ CH2_1 CH₂ CH3_1->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 C_O C CH2_2->C_O O_double O C_O->O_double O_single O C_O->O_single CH2_3 CH₂ O_single->CH2_3 CH3_2 CH₃ CH2_3->CH3_2

Caption: Structural formula of this compound with functional groups.

References

vapor pressure and boiling point of ethyl butyrate at different pressures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive data and experimental protocols concerning the vapor pressure and boiling point of ethyl butyrate (B1204436) at various pressures. The information herein is intended to support research, development, and manufacturing activities where this solvent is utilized.

Ethyl butyrate (also known as ethyl butanoate) is an ester with the chemical formula CH₃CH₂CH₂COOCH₂CH₃. It is a colorless liquid with a fruity odor reminiscent of pineapple.[1] Its volatility, characterized by its vapor pressure and boiling point, is a critical parameter in its application as a solvent, flavoring agent, and in fragrance formulations.

Vapor Pressure of this compound

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor phase is in equilibrium with the liquid phase at a given temperature. This property is crucial for understanding evaporation rates, predicting behavior in vacuum systems, and ensuring safety in handling and storage.

The relationship between temperature and vapor pressure can be described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are substance-specific constants.

For this compound, the Antoine equation constants obtained from the National Institute of Standards and Technology (NIST) are as follows for the temperature range of 254.8 K to 394 K:

  • A = 4.22809

  • B = 1245.702

  • C = -55.189

(Note: In this equation, P is in bar and T is in Kelvin.)

The following table summarizes the calculated vapor pressure of this compound at various temperatures using these constants, alongside available experimental data.

Table 1: Vapor Pressure of this compound at Different Temperatures

Temperature (°C)Temperature (K)Calculated Vapor Pressure (mmHg)Experimental Vapor Pressure (mmHg)
0273.153.5-
10283.156.8-
20293.1512.511.3[1]
25298.1517.015.5
30303.1522.8-
40313.1538.8-
50323.1563.4-
60333.15100.2-
70343.15153.6-
80353.15228.8-
90363.15332.4-
100373.15472.0-
110383.15656.4-
120393.15895.8-
121394.15927.4760 (Normal Boiling Point)[1]

Boiling Point of this compound at Different Pressures

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Consequently, the boiling point of a substance is dependent on the ambient pressure. At lower pressures, the boiling point decreases. This relationship is fundamental to processes such as vacuum distillation.

The boiling point of this compound at standard atmospheric pressure (760 mmHg) is approximately 120-121°C.[1] The following table provides the calculated boiling points of this compound at various reduced pressures, determined using the Antoine equation.

Table 2: Boiling Point of this compound at Different Pressures

Pressure (mmHg)Boiling Point (°C)
12.9
523.4
1034.1
2046.5
4060.8
6070.0
10082.5
200100.5
400119.3
760120.5

Experimental Protocols

Accurate determination of vapor pressure and boiling point is essential for the reliable application of physicochemical data. The following are detailed methodologies for key experiments.

Determination of Vapor Pressure by the Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a pure liquid.

Principle: A sample of the liquid is placed in a thermostated, evacuated container. The pressure of the vapor in equilibrium with the liquid is measured directly at a constant temperature.

Apparatus:

  • A thermostated vacuum-tight vessel (e.g., a glass flask with a sidearm).

  • A high-precision pressure transducer or a mercury manometer.

  • A vacuum pump capable of reaching pressures below 0.01 mmHg.

  • A constant temperature bath with a stability of ±0.1°C or better.

  • A calibrated thermometer or temperature probe.

Procedure:

  • Sample Preparation: The this compound sample should be of high purity. Degassing the sample is a critical step to remove dissolved air and other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles. The sample is frozen using liquid nitrogen, the vessel is evacuated, and then the sample is allowed to thaw, releasing dissolved gases which are pumped away. This cycle is repeated until no more gas is evolved upon thawing.

  • Apparatus Setup: The degassed sample is introduced into the measurement vessel. The vessel is connected to the pressure measurement system and the vacuum line.

  • Evacuation: The entire system is evacuated to a high vacuum.

  • Temperature Equilibration: The vessel containing the sample is immersed in the constant temperature bath set to the desired temperature. The system is allowed to equilibrate for a sufficient time (typically 30-60 minutes) to ensure both the liquid and vapor have reached a stable temperature.

  • Pressure Measurement: Once thermal equilibrium is reached, the pressure reading from the transducer or manometer is recorded. This is the vapor pressure of the this compound at that temperature.

  • Data Collection: The procedure is repeated at different temperatures to obtain a set of vapor pressure data as a function of temperature.

Determination of Boiling Point by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid at a controlled pressure.

Principle: The liquid is heated to its boiling point in an apparatus called an ebulliometer, which is designed to ensure that the thermometer bulb is in equilibrium with the vapor of the boiling liquid. The temperature at which the liquid and vapor are in equilibrium under a given pressure is the boiling point.

Apparatus:

  • An ebulliometer, which typically consists of a boiling flask, a condenser, and a thermometer well.

  • A heating mantle or oil bath.

  • A calibrated, high-precision thermometer (e.g., a platinum resistance thermometer).

  • A pressure control system to maintain a constant pressure within the apparatus.

  • Boiling chips or a magnetic stirrer to ensure smooth boiling.

Procedure:

  • Apparatus Setup: The ebulliometer is assembled, and the pressure control system is connected.

  • Sample Introduction: A pure sample of this compound is placed in the boiling flask along with boiling chips.

  • Pressure Setting: The desired pressure is set and maintained by the pressure control system.

  • Heating: The sample is gently heated until it begins to boil. The heating rate is adjusted to maintain a steady reflux of the condensed vapor.

  • Temperature Measurement: The thermometer is placed in the thermometer well such that it is bathed in the vapor of the boiling liquid but not in direct contact with the boiling liquid itself. The temperature is monitored until it becomes stable.

  • Boiling Point Reading: The stable temperature reading is the boiling point of this compound at the set pressure.

  • Data Collection: The procedure can be repeated at various pressures to determine the boiling point as a function of pressure.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

VaporPressureTemperatureRelationship Relationship between Temperature, Vapor Pressure, and Boiling Point cluster_0 Factors cluster_1 Properties Temperature Temperature Vapor_Pressure Vapor Pressure Temperature->Vapor_Pressure Increases External_Pressure External Pressure Boiling_Point Boiling Point External_Pressure->Boiling_Point Determines Vapor_Pressure->Boiling_Point Equals External Pressure at Boiling

Caption: Interrelationship of Temperature, Vapor Pressure, and Boiling Point.

ExperimentalWorkflow Experimental Workflow for Vapor Pressure and Boiling Point Determination cluster_VP Vapor Pressure (Static Method) cluster_BP Boiling Point (Ebulliometry) VP_Start Start: Pure this compound Sample VP_Degas Degas Sample (Freeze-Pump-Thaw) VP_Start->VP_Degas VP_Evacuate Evacuate Measurement System VP_Degas->VP_Evacuate VP_Equilibrate Set Temperature & Equilibrate VP_Evacuate->VP_Equilibrate VP_Measure Measure Equilibrium Pressure VP_Equilibrate->VP_Measure VP_End End: Vapor Pressure Data Point VP_Measure->VP_End BP_Start Start: Pure this compound Sample BP_Pressure Set and Maintain Pressure BP_Start->BP_Pressure BP_Heat Heat to Boiling (Reflux) BP_Pressure->BP_Heat BP_Equilibrate Equilibrate Vapor and Thermometer BP_Heat->BP_Equilibrate BP_Measure Measure Stable Temperature BP_Equilibrate->BP_Measure BP_End End: Boiling Point Data Point BP_Measure->BP_End

Caption: Workflow for Vapor Pressure and Boiling Point Measurement.

References

An In-depth Technical Guide to the Degradation Pathways and Stability of Ethyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl butyrate (B1204436), a short-chain fatty acid ester, is a volatile compound known for its characteristic fruity aroma, reminiscent of pineapple. It is widely used in the food, beverage, and fragrance industries and is also explored for various pharmaceutical applications. A thorough understanding of its degradation pathways and stability profile is critical for ensuring product quality, efficacy, and shelf-life in these applications. This technical guide provides a comprehensive overview of the chemical and enzymatic degradation of ethyl butyrate, its stability under various conditions, and detailed experimental protocols for its analysis.

Chemical Degradation Pathways

The primary chemical degradation pathway for this compound is hydrolysis, which involves the cleavage of the ester bond to yield butyric acid and ethanol.[1][2] This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible reaction. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide (B78521), this compound undergoes saponification, an irreversible hydrolysis reaction that produces butyrate salt and ethanol.[2] This reaction is typically faster than acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

The degradation of this compound can also be influenced by other factors such as temperature and the presence of oxidizing agents.

Enzymatic Degradation Pathway

Esterases, a class of hydrolases, are the primary enzymes responsible for the degradation of this compound in biological systems. Lipases, a subclass of esterases, are particularly effective at catalyzing the hydrolysis of this compound. This enzymatic hydrolysis is a reversible reaction, with the equilibrium position dependent on the reaction conditions, such as water activity.[3]

The kinetic parameters for the hydrolysis of this compound by Candida rugosa lipase (B570770) have been determined, following a Ping-Pong Bi-Bi mechanism with competitive inhibition by butyric acid. The Michaelis-Menten constant (Km) for butyric acid is 0.0746 M, and for the ester is 0.125 M, with a maximum reaction velocity (Vmax) of 2.861 µmol/min/mg of enzyme.[4]

Stability Profile of this compound

This compound is considered to be stable under recommended storage conditions.[5] However, its stability is significantly influenced by pH, temperature, and the presence of enzymes.

pH Stability

This compound is most stable in neutral to slightly acidic conditions. In strongly acidic or alkaline solutions, the rate of hydrolysis increases significantly. A base-catalyzed second-order hydrolysis rate constant has been estimated at 6.3 L/mol-sec, corresponding to half-lives of 3.5 years at pH 7 and 130 days at pH 8.

Temperature Stability

Increased temperature accelerates the rate of both chemical and enzymatic hydrolysis of this compound. The activation energy for the acid-catalyzed hydrolysis of a similar ester, ethyl acetate, has been reported to be approximately 17.44 kJ/mol, providing an estimate of the temperature dependence of this degradation pathway.[6]

Data Presentation

Table 1: Kinetic Parameters for Enzymatic Hydrolysis of this compound by Candida rugosa Lipase[4]
Kinetic ParameterValue
Vmax2.861 µmol/min/mg
Km (Butyric Acid)0.0746 M
Km (this compound)0.125 M
Ki (Butyric Acid)0.450 M
Table 2: Estimated Half-life of this compound at Different pH Values
pHEstimated Half-life
73.5 years
8130 days

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • HPLC or GC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis. If no significant degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C) and collect samples at various time points. Neutralize the samples before analysis. If no significant degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation: Place a known amount of pure this compound in a controlled temperature oven (e.g., 80°C) and collect samples at various time points.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or GC-MS method to quantify the remaining this compound and identify degradation products.

Protocol 2: Enzymatic Degradation Assay

Objective: To determine the rate of enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • Esterase or lipase solution (e.g., from Candida rugosa)

  • Phosphate buffer (e.g., pH 7.0)

  • pH-stat or spectrophotometer

  • p-Nitrophenyl butyrate (for spectrophotometric assay)

Procedure (pH-stat method):

  • Prepare a buffered solution of this compound at a known concentration.

  • Place the solution in a thermostatted reaction vessel at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of the esterase/lipase solution.

  • Maintain the pH of the solution at a constant level (e.g., pH 7.0) by the controlled addition of a standard base solution (e.g., 0.01 M NaOH) using a pH-stat.

  • The rate of addition of the base is equal to the rate of formation of butyric acid, which allows for the determination of the reaction rate.

Procedure (Spectrophotometric method):

  • Use a chromogenic substrate like p-nitrophenyl butyrate.

  • Prepare a buffered solution of the substrate.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) due to the release of p-nitrophenol.

  • The initial rate of the reaction is proportional to the enzyme activity.

Protocol 3: HPLC Method for Quantification of this compound and Butyric Acid

Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its primary degradation product, butyric acid.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a low wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of this compound and butyric acid of known concentrations.

  • Prepare samples from the degradation studies, ensuring they are appropriately diluted and filtered.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of this compound and butyric acid in the samples by comparing their peak areas to the calibration curves generated from the standards.

Mandatory Visualizations

cluster_chemical Chemical Degradation EB This compound BA Butyric Acid EB->BA EtOH Ethanol Salt Butyrate Salt EB->Salt OH- (Saponification) BA->EB

Caption: Chemical degradation pathways of this compound.

cluster_enzymatic Enzymatic Degradation EB This compound Complex Enzyme-Substrate Complex EB->Complex Binding Enzyme Esterase / Lipase Enzyme->Complex BA Butyric Acid Complex->BA Hydrolysis EtOH Ethanol Complex->EtOH

Caption: Enzymatic degradation pathway of this compound.

cluster_workflow Forced Degradation Study Workflow Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) Start->Stress Sampling Collect Samples at Time Intervals Stress->Sampling Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, GC-MS) Sampling->Analysis Data Quantify this compound and Identify Degradation Products Analysis->Data Report Generate Stability Profile and Degradation Pathways Data->Report

Caption: Experimental workflow for a forced degradation study.

References

Microbial Production of Ethyl Butyrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl butyrate (B1204436), a volatile ester prized for its characteristic fruity aroma, holds significant value in the food, beverage, cosmetic, and pharmaceutical industries. The increasing consumer demand for natural ingredients has propelled research into microbial fermentation as a sustainable and green alternative to chemical synthesis. This technical guide provides a comprehensive overview of the core principles and methodologies for the microbial production of ethyl butyrate. It delves into the metabolic engineering of key microbial hosts, notably Saccharomyces cerevisiae, explores co-cultivation strategies for precursor synthesis, and details enzymatic esterification processes. This document is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound is synthesized through the esterification of ethanol (B145695) and butyric acid. While traditionally produced via chemical catalysis, this method often involves harsh reaction conditions and yields products that cannot be labeled as "natural." Microbial fermentation offers a compelling alternative, leveraging cellular metabolism to produce this compound or its precursors, ethanol and butyryl-CoA/butyric acid, from renewable feedstocks. The primary strategies for microbial production can be broadly categorized into two approaches:

  • Single-cell factory approach: Genetically engineering a single microorganism, such as Saccharomyces cerevisiae or Escherichia coli, to endogenously produce both ethanol and the butyrate precursor, and subsequently catalyze their esterification into this compound.

  • Co-culture and enzymatic synthesis: Utilizing a co-culture of microorganisms, where one produces butyric acid (e.g., Clostridium tyrobutyricum) and the other produces ethanol (e.g., S. cerevisiae). The resulting precursors are then enzymatically converted to this compound, often using lipases.

This guide will explore the technical intricacies of these approaches, providing the necessary data and protocols for their practical implementation.

Metabolic Engineering of Saccharomyces cerevisiae for this compound Production

Saccharomyces cerevisiae is a prime candidate for the single-cell factory approach due to its GRAS (Generally Regarded as Safe) status, robustness in industrial fermentations, and well-characterized genetics. The core of this strategy lies in the introduction of a heterologous butyryl-CoA synthesis pathway and the enhancement of the final esterification step.

Biosynthesis Pathway

The production of this compound in engineered S. cerevisiae begins with the central metabolite acetyl-CoA. A synthetic pathway, often borrowing genes from bacteria like Clostridium acetobutylicum, is introduced to convert acetyl-CoA to butyryl-CoA. This intermediate is then esterified with endogenously produced ethanol by an alcohol acyltransferase (AAT).

Ethyl_Butyrate_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Erg10 (Thiolase) 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA Hbd (3-hydroxybutyryl-CoA dehydrogenase) Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Crt (Crotonase) Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA Ter (Trans-2-enoyl-CoA reductase) This compound This compound Butyryl-CoA->this compound Ethanol Ethanol Ethanol->this compound AAT (Alcohol acyltransferase)

Figure 1: Engineered metabolic pathway for this compound production in S. cerevisiae.
Key Genetic Modifications and Quantitative Outcomes

Significant improvements in this compound titer have been achieved through systematic metabolic engineering. Key strategies include the overexpression of pathway enzymes and the selection of highly efficient alcohol acyltransferases. A study demonstrated a progressive increase in this compound production by introducing a butyryl-CoA synthesis pathway and then optimizing the enzymes.[1][2] Replacing the native acyl-CoA dehydrogenase (Bcd) with a more efficient trans-2-enoyl-CoA reductase (Ter) was a critical step in boosting the final product concentration.[1][2]

StrainKey Genetic ModificationsThis compound Titer (mg/L)Reference
EBSIntroduction of butyryl-CoA synthesis pathway with SAAT20.06 ± 2.23[1][2]
ESTReplacement of Bcd with Ter77.33 ± 4.79[1][2]
EST-dSTIncreased copy numbers of Ter and SAAT99.65 ± 7.32[1][2]

Table 1: Comparison of this compound production in metabolically engineered S. cerevisiae strains.

Experimental Protocols

This protocol outlines a general workflow for introducing the heterologous butyryl-CoA pathway into S. cerevisiae.

CRISPR_Workflow cluster_design Design cluster_transformation Transformation cluster_selection Selection & Verification gRNA_Design gRNA Design & Synthesis Yeast_Transformation Co-transformation of Cas9/gRNA plasmid and donor DNA gRNA_Design->Yeast_Transformation Donor_DNA Donor DNA Synthesis (with homology arms) Donor_DNA->Yeast_Transformation Selection Selection on appropriate medium Yeast_Transformation->Selection Colony_PCR Colony PCR Verification Selection->Colony_PCR Sequencing Sanger Sequencing Colony_PCR->Sequencing

Figure 2: General workflow for CRISPR/Cas9-mediated genome editing in S. cerevisiae.

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • Cas9 expression plasmid

  • gRNA expression vector

  • Donor DNA fragments for each gene in the pathway (Erg10, Hbd, Crt, Ter, AAT)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Selective medium (e.g., SC-Ura for plasmid selection)

  • Lithium acetate (B1210297)/PEG transformation solution

  • Zymolyase for genomic DNA extraction

  • PCR reagents

  • DNA sequencing service

Procedure:

  • gRNA Design: Design gRNAs targeting the desired integration loci in the yeast genome.

  • Donor DNA Synthesis: Synthesize donor DNA fragments containing the gene of interest flanked by homology arms (typically 40-60 bp) corresponding to the integration site.

  • Yeast Transformation:

    • Grow an overnight culture of S. cerevisiae in YPD medium.

    • Inoculate a fresh culture and grow to an OD600 of 0.8-1.0.

    • Harvest cells and wash with sterile water.

    • Resuspend cells in a lithium acetate solution.

    • Add the Cas9/gRNA plasmid and donor DNA.

    • Add PEG solution and incubate at 42°C for 45-60 minutes.

    • Plate the transformation mixture on selective medium.

  • Verification:

    • Perform colony PCR on transformants to verify the integration of the donor DNA.

    • Sequence the PCR products to confirm the correct insertion.

Media Composition (per liter):

  • Glucose: 20 g

  • Yeast Extract: 10 g

  • Peptone: 20 g

Fermentation Parameters:

  • Temperature: 30°C

  • Agitation: 150-200 rpm

  • pH: 5.5-6.0

  • Mode: Batch or Fed-batch

Sample Preparation:

  • Centrifuge 1 mL of fermentation broth to remove cells.

  • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., n-hexane or ethyl acetate) containing an internal standard (e.g., ethyl heptanoate).

  • Vortex vigorously and centrifuge to separate the phases.

  • Analyze the organic phase by GC-MS.

GC-MS Parameters (example):

  • Column: DB-WAX or equivalent polar column

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: 40°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium

  • MS Detection: Scan mode (e.g., m/z 30-300) or Selected Ion Monitoring (SIM) for higher sensitivity.

Co-culture and Enzymatic Esterification

This approach decouples the production of precursors from the final esterification step, which can be advantageous in avoiding potential toxicity of butyric acid to the ethanol-producing yeast.

Co-culture of Clostridium tyrobutyricum and Saccharomyces cerevisiae

C. tyrobutyricum is an efficient producer of butyric acid, while S. cerevisiae is a robust ethanol producer. Co-cultivating these two microorganisms allows for the simultaneous production of both precursors from a sugar feedstock. A key challenge is the different optimal growth conditions and the sensitivity of S. cerevisiae to high concentrations of butyric acid. A time-delayed inoculation strategy, where S. cerevisiae is inoculated first, has been shown to be effective.

Fermentation ModeButyric Acid (g/L)Ethanol (g/L)Reference
Batch (time-delayed inoculation)13.98 ± 3.0621.43 ± 1.66
Fed-batch45.62 ± 3.8218.61 ± 4.11

Table 2: Precursor production in co-culture of C. tyrobutyricum and S. cerevisiae.

Enzymatic Esterification using Immobilized Lipase (B570770)

The fermentation broth containing butyric acid and ethanol can be subjected to enzymatic esterification. Immobilized lipases are commonly used as they can be easily recovered and reused.

Enzymatic_Esterification_Workflow Fermentation_Broth Fermentation Broth (Butyric Acid + Ethanol) Reaction_Vessel Reaction Vessel Fermentation_Broth->Reaction_Vessel Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Vessel Separation Phase Separation Reaction_Vessel->Separation Incubation Ethyl_Butyrate_Product This compound Separation->Ethyl_Butyrate_Product

Figure 3: Workflow for enzymatic esterification of fermentation-derived precursors.
Experimental Protocols

Media Composition (per liter):

  • Glucose: 50-100 g

  • Yeast Extract: 5 g

  • Peptone: 10 g

  • (NH₄)₂SO₄: 2 g

  • KH₂PO₄: 1 g

  • MgSO₄·7H₂O: 0.2 g

  • Vitamin solution

Fermentation Parameters:

  • Temperature: 37°C

  • Agitation: 150 rpm

  • pH: Controlled at 6.0

  • Atmosphere: Anaerobic

  • Inoculation: Inoculate with S. cerevisiae at time 0, and with C. tyrobutyricum after 24 hours.

Materials:

Procedure:

  • Dissolve gelatin in distilled water at 50°C.

  • Add the lipase solution and stir gently.

  • After 1 hour at 25°C, add the glutaraldehyde solution.

  • Refrigerate the mixture at 4°C for 24 hours.

  • Cut the resulting gel into small pieces.

  • Wash the immobilized lipase with distilled water and store in phosphate buffer at 4°C.

Reaction Conditions:

  • Add the immobilized lipase to the fermentation broth.

  • An organic solvent (e.g., n-hexane) can be added to create a two-phase system to facilitate product recovery.

  • Incubate at a suitable temperature (e.g., 35-45°C) with agitation.

  • Monitor the formation of this compound over time using GC-MS.

Signaling Pathways and Regulation

The efficiency of this compound production is not only dependent on the presence of the necessary enzymes but also on the cellular regulatory networks that control the flux of precursors. In S. cerevisiae, the cAMP/PKA (cyclic AMP/protein kinase A) signaling pathway is known to regulate the expression of alcohol acetyltransferases (AATs), which are responsible for the final esterification step.

cAMP_PKA_Pathway Simplified cAMP/PKA Signaling Pathway in Yeast Glucose Glucose cAMP cAMP Glucose->cAMP activates PKA PKA cAMP->PKA activates ATF1_Gene ATF1 Gene PKA->ATF1_Gene regulates transcription AAT_Enzyme Alcohol Acyltransferase ATF1_Gene->AAT_Enzyme expresses

Figure 4: Simplified representation of the cAMP/PKA pathway's influence on AAT expression.

Glucose availability activates the cAMP/PKA pathway, which in turn influences the transcription of genes like ATF1, an AAT gene in yeast. Understanding and potentially engineering these signaling pathways could provide another layer of control for optimizing this compound production.

Conclusion and Future Perspectives

The microbial production of this compound presents a promising and sustainable alternative to traditional chemical synthesis. Significant progress has been made in engineering S. cerevisiae as a single-cell factory and in developing efficient co-culture and enzymatic systems. Future research should focus on further optimizing precursor supply, exploring novel and more efficient enzymes, and implementing advanced fermentation strategies such as in situ product recovery to overcome product toxicity and enhance titers. A deeper understanding of the complex regulatory networks governing ester synthesis will also be crucial in unlocking the full potential of microbial cell factories for the production of this valuable flavor and fragrance compound.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Butyrate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethyl butyrate (B1204436), a key flavor and fragrance compound, using immobilized lipase (B570770). This enzymatic approach offers a green and efficient alternative to traditional chemical synthesis.

Introduction

Ethyl butyrate is a short-chain ester known for its characteristic pineapple-like aroma, making it a valuable ingredient in the food, beverage, cosmetic, and pharmaceutical industries.[1] Enzymatic synthesis using lipases (E.C. 3.1.1.3) has gained significant attention due to its high specificity, mild reaction conditions, and reduced environmental impact compared to chemical methods.[2][3] Immobilizing the lipase enhances its stability, reusability, and simplifies the downstream purification process, making the entire process more economically viable.[4][5] This document outlines various protocols for lipase immobilization, the esterification reaction to produce this compound, and the subsequent analysis of the product.

Lipase Immobilization Protocols

The choice of immobilization support and method is crucial for the performance of the biocatalyst. Here are protocols for three different types of supports:

Immobilization in Gelatin with Glutaraldehyde (B144438) Cross-linking

This method utilizes an inexpensive and readily available support material.

Materials:

  • Lipase (e.g., Candida antarctica lipase A)[1][6]

  • Gelatin[1][6]

  • Distilled water

  • Glutaraldehyde solution (10%)[1][6]

  • Phosphate (B84403) buffer (0.5 M, pH 7.0)[1]

Protocol:

  • Dissolve 700 mg of gelatin in 3.5 mL of distilled water at 50°C.[6]

  • Add 1.0 mL of the lipase enzyme solution to the gelatin solution and stir gently for 5 minutes.[6]

  • Incubate the mixture for 1 hour at 25°C.[6]

  • Add 2.5 mL of 10% glutaraldehyde solution to cross-link the gelatin.[6]

  • Keep the mixture in a refrigerator at 4°C for 24 hours to allow for complete gelation and cross-linking.[6]

  • Cut the resulting gelatin block into small pieces (e.g., 3.0 mm³).[1]

  • Wash the immobilized lipase preparations thoroughly with distilled water and then with 0.5 M phosphate buffer (pH 7.0).[1]

  • Store the immobilized lipase in the phosphate buffer at 4°C until use.[1]

Immobilization on Hydrophobically Modified Dendritic Fibrous Nanosilica (DFNS)

This protocol is for creating a highly active and reusable biocatalyst.

Materials:

  • Dendritic fibrous nanosilica (DFNS)

  • Octyl groups for hydrophobic modification (DFNS-C8)

  • Candida antarctica lipase B (CALB)[7]

Protocol:

  • Synthesize or procure DFNS.

  • Functionally modify the DFNS with octyl groups to create a hydrophobic surface (DFNS-C8).

  • Immobilize Candida antarctica lipase B (CALB) onto the DFNS-C8 support. The specific conditions for this step, such as buffer, pH, and protein concentration, should be optimized based on the lipase and support characteristics.

  • After immobilization, wash the biocatalyst to remove any unbound enzyme.

  • Dry the immobilized lipase (CALB@DFNS-C8) before use in the esterification reaction.

Immobilization on Magnetic Nanoparticles (MNPs)

This method allows for easy separation of the biocatalyst from the reaction mixture using a magnetic field.

Materials:

  • Iron salts for co-precipitation (e.g., FeCl₃ and FeCl₂)

  • 3-aminopropyltriethoxysilane (B1664141) (APTES) for functionalization[8]

  • Glutaraldehyde for activation[8]

  • Lipase A or B from Candida antarctica (CALA or CALB)[8]

Protocol:

  • Prepare magnetic nanoparticles (MNPs) via co-precipitation of iron salts.[8]

  • Functionalize the MNPs with 3-aminopropyltriethoxysilane (APTES).[8]

  • Activate the functionalized MNPs with glutaraldehyde.[8]

  • Immobilize lipase (CALA or CALB) onto the activated MNPs.[8]

  • Wash the resulting immobilized lipase (CALA-MNP or CALB-MNP) to remove unbound enzyme and store appropriately.

Experimental Workflow for Lipase Immobilization

G cluster_gelatin Gelatin Immobilization cluster_dfns DFNS Immobilization cluster_mnp Magnetic Nanoparticle Immobilization gel_start Dissolve Gelatin gel_add_lipase Add Lipase gel_start->gel_add_lipase gel_incubate Incubate gel_add_lipase->gel_incubate gel_crosslink Add Glutaraldehyde (Cross-link) gel_incubate->gel_crosslink gel_refrigerate Refrigerate gel_crosslink->gel_refrigerate gel_cut Cut into Pieces gel_refrigerate->gel_cut gel_wash Wash gel_cut->gel_wash gel_store Store gel_wash->gel_store dfns_start Prepare DFNS dfns_modify Hydrophobic Modification dfns_start->dfns_modify dfns_immobilize Immobilize Lipase dfns_modify->dfns_immobilize dfns_wash Wash dfns_immobilize->dfns_wash dfns_dry Dry dfns_wash->dfns_dry mnp_start Prepare MNPs mnp_functionalize Functionalize with APTES mnp_start->mnp_functionalize mnp_activate Activate with Glutaraldehyde mnp_functionalize->mnp_activate mnp_immobilize Immobilize Lipase mnp_activate->mnp_immobilize mnp_wash Wash mnp_immobilize->mnp_wash

Caption: Workflow for different lipase immobilization techniques.

Esterification Protocols for this compound Synthesis

The following protocols describe the synthesis of this compound using the immobilized lipase preparations.

Esterification in an Organic Solvent (n-hexane)

Materials:

  • Immobilized lipase

  • Butyric acid[1][6]

  • Ethanol[1][6]

  • n-hexane (analytical grade)[1][6]

  • Erlenmeyer flasks (50 mL)[1][6]

  • Shaker incubator[1][6]

Protocol:

  • Prepare the reaction mixture in a 50 mL Erlenmeyer flask by adding the desired concentrations of butyric acid and ethanol (B145695) to 20 mL of n-hexane.[1][6]

  • Add an appropriate amount of the immobilized lipase to initiate the reaction.[1][6]

  • Incubate the flask in a shaker at a specific temperature (e.g., 35°C) and agitation speed (e.g., 150 rpm).[1][6]

  • Withdraw samples at regular time intervals from the hexane (B92381) phase for analysis.[1]

Solvent-Free Esterification

This approach is more environmentally friendly and simplifies product recovery.

Materials:

  • Immobilized lipase (e.g., CALB@DFNS-C8)[7]

  • Butyric acid[7]

  • Anhydrous ethanol[7]

  • Ultrapure water (optional, for adjusting water activity)[7]

  • Reaction vessel with stirring capability[7]

Protocol:

  • In a suitable reaction vessel, combine butyric acid and anhydrous ethanol at a specific molar ratio (e.g., 1:1 to 1:5).[7]

  • If required, add a specific amount of ultrapure water.[7]

  • Add the immobilized lipase to the substrate mixture.[7]

  • Conduct the reaction at a controlled temperature (e.g., 30-50°C) with constant stirring (e.g., 300 rpm) for a set duration (e.g., 4 hours).[7]

  • At regular intervals, take a 20 µL sample of the reaction solution and dilute it with n-hexane for analysis.[7]

Experimental Workflow for this compound Synthesis and Analysis

G start Prepare Reaction Mixture (Butyric Acid, Ethanol, Solvent/Solvent-Free) add_enzyme Add Immobilized Lipase start->add_enzyme incubate Incubate with Shaking/Stirring at Controlled Temperature add_enzyme->incubate sampling Take Samples at Regular Intervals incubate->sampling dilute Dilute Sample with n-hexane sampling->dilute filter Filter Sample (e.g., 0.22 µm PVDF filter) dilute->filter gc_analysis Analyze by Gas Chromatography (GC) filter->gc_analysis quantify Quantify this compound gc_analysis->quantify end Determine Conversion/Yield quantify->end

Caption: General workflow for enzymatic synthesis and analysis of this compound.

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography is the standard method for quantifying the concentration of this compound in the reaction mixture.

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).[1][7]

  • Capillary column (e.g., ZB-FFAP or DB-FFAP).[1][7]

GC Conditions (Example 1):

  • Carrier Gas: Nitrogen.[1][6]

  • Injector Temperature: 200°C.[1][6]

  • Detector Temperature: 260°C.[1][6]

  • Oven Temperature Program:

    • Initial temperature: 50°C for 5 min.[1][6]

    • Ramp 1: Increase to 100°C at 25°C/min, hold for 2 min.[1][6]

    • Ramp 2: Increase to 175°C at 25°C/min, hold for 2 min.[1][6]

  • Internal Standard: 1-hexanol.[1][6]

GC Conditions (Example 2):

  • Carrier Gas: N₂.[7]

  • Total Gas Flow Rate: 21 mL/min.[7]

  • Injection Mode: Split (split ratio 20:1).[7]

  • Sample Volume: 1 µL.[7]

Sample Preparation:

  • Dilute the collected sample with n-hexane.[7]

  • Add an internal standard if required for quantification.[1]

  • Filter the sample through a 0.22 µm PVDF filter before injection into the GC.[7]

Quantitative Data Summary

The following tables summarize the optimal conditions and results from various studies on the enzymatic synthesis of this compound.

Table 1: Optimal Reaction Conditions for this compound Synthesis

Lipase Source & SupportButyric Acid Conc.Molar Ratio (Acid:Alcohol)Enzyme Conc.Temperature (°C)Time (h)SolventMax. Conversion/Yield (%)Reference
Candida antarctica lipase-A (gelatin)0.31 M0.4925% (w/v)3555n-hexane61.3[1]
Candida antarctica lipase-A (gelatin) with Na₂HPO₄0.31 M0.4925% (w/v)3555n-hexane90.3[1]
Candida antarctica lipase B (DFNS-C8)-1:3-404Solvent-free96.0[7]
Candida antarctica lipase A (MNPs)1.0 M1:110 mg456Heptane99.2[8]
Candida antarctica lipase B (MNPs)1.0 M1:112.5 mg456Heptane97.5[8]
Candida rugosa (modified Eupergit®C)---55-60-Hexane65[9]
Candida rugosa (modified Eupergit®C)---55-60-Solvent-free23[9]
Immobilized lipase90 mM1:17.7 g/L453-87[10]
Candida antarctica lipase (Novozyme 435)0.04 M-7%3496-72.9[11]

Reaction Mechanism Overview

The enzymatic synthesis of this compound follows a Ping-Pong Bi-Bi mechanism.

G E Lipase (E) E_BA E-Butyric Acid Complex E->E_BA + Butyric Acid E_Acyl_H2O Acyl-Enzyme Intermediate + H₂O E_BA->E_Acyl_H2O - H₂O E_Acyl Acyl-Enzyme Intermediate E_Acyl_H2O->E_Acyl - H₂O (released) E_Acyl_EtOH E-Acyl-Ethanol Complex E_Acyl->E_Acyl_EtOH + Ethanol E_EB E-Ethyl Butyrate Complex E_Acyl_EtOH->E_EB - this compound E_EB->E - this compound (released)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The use of immobilized lipases for the synthesis of this compound presents a robust and sustainable methodology. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their own synthesis processes. The choice of lipase, immobilization support, and reaction conditions can be tailored to achieve high conversion rates and product yields, paving the way for broader industrial applications.

References

Application Note: Synthesis of Ethyl Butyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive laboratory protocol for the synthesis of ethyl butyrate (B1204436) through the Fischer esterification of butyric acid with ethanol (B145695), utilizing sulfuric acid as a catalyst. The protocol details the necessary reagents, apparatus, reaction conditions, and a thorough purification procedure. A summary of quantitative data and a visual representation of the experimental workflow are included to ensure clarity and reproducibility.

Introduction

Fischer esterification is a classic organic reaction that involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1][2][3] This reversible reaction requires conditions that favor the formation of the ester product, typically by using an excess of one of the reactants or by removing water as it is formed.[1][3][4] Ethyl butyrate, an ester known for its characteristic pineapple-like aroma, is synthesized from butyric acid and ethanol.[2][5] This protocol outlines a standard laboratory procedure for this synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative laboratory-scale synthesis of this compound.

ParameterValueNotes
Reactants
Butyric Acid10.5 mL (0.120 mol)Density: 0.96 g/mL, Molar Mass: 88.11 g/mol . The carboxylic acid is used in excess to drive the reaction.[6]
Ethanol (Absolute)2.6 mL (0.045 mol)Density: 0.789 g/mL, Molar Mass: 46.07 g/mol .
Catalyst
Concentrated Sulfuric Acid1.0 mLActs as the acid catalyst.[6] Should be handled with extreme care.
Reaction Conditions
Reflux Time60 minutesThe reaction mixture is heated to a gentle boil.[3][6]
Reaction TemperatureApprox. 110-120 °C (heating mantle)The temperature should be sufficient to maintain a steady reflux.
Purification
5% Sodium Bicarbonate3 x 5 mL portionsUsed to neutralize the acidic catalyst and unreacted butyric acid.[1][6]
Saturated Sodium Chloride1 x 5 mL portionUsed to wash the organic layer and remove dissolved water.[1][6]
Anhydrous Sodium Sulfate (B86663)~1-2 gDrying agent to remove residual water from the crude product.[1][3][6]
Yield
Theoretical Yield5.23 gBased on ethanol as the limiting reagent.
Expected Percent Yield65-95%Yields can vary depending on reaction conditions and purification efficiency. Using an excess of alcohol can increase the yield.[4]

Experimental Protocol

3.1. Materials and Apparatus

  • Butyric acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (25 or 50 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Pipettes

  • Drying tube[6]

3.2. Reaction Setup and Procedure

  • Glassware Preparation: Ensure all glassware is clean and completely dry to prevent unwanted side reactions.[6]

  • Charging the Flask: In a 50 mL round-bottom flask, add a magnetic stir bar.[6]

  • Adding Reactants: To the flask, add 2.6 mL of absolute ethanol followed by 10.5 mL of butyric acid.[6]

  • Catalyst Addition: While stirring the mixture, carefully and slowly add 1.0 mL of concentrated sulfuric acid dropwise.[6] This step should be performed in a fume hood.

  • Reflux Setup: Assemble a reflux apparatus by attaching a water-cooled condenser to the round-bottom flask.[6] Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.[6]

  • Heating: Place the flask in a heating mantle and heat the mixture to a gentle boil.[3]

  • Reflux: Allow the reaction to reflux for 60 minutes.[6] A steady drip of condensate should be observed returning to the flask from the condenser.

  • Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.[3]

3.3. Work-up and Purification

  • Transfer: Once cooled, transfer the reaction mixture to a separatory funnel.

  • Initial Wash: Add 15 mL of ice-cold water to the separatory funnel, cap it, and shake gently, venting frequently to release any pressure.[6] Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with three successive 5 mL portions of 5% aqueous sodium bicarbonate solution.[6] Shake gently and vent after each addition. The formation of gas (CO2) will be observed as the acid is neutralized. Discard the aqueous layer after each wash.

  • Brine Wash: Wash the organic layer with one 5 mL portion of saturated aqueous sodium chloride (brine).[6] This helps to remove most of the dissolved water from the organic layer. Discard the aqueous layer.

  • Drying: Transfer the crude this compound (the top organic layer) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to the ester to remove any remaining traces of water.[3][6] Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the liquid is clear.

  • Isolation: Carefully decant or filter the dried this compound into a pre-weighed, clean, dry vial.

  • Characterization: The final product can be characterized by its boiling point (120-121 °C), refractive index, and spectroscopic methods such as IR and NMR.[2][7]

Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification butyric_acid Butyric Acid combine Combine Reactants and Catalyst butyric_acid->combine ethanol Ethanol ethanol->combine sulfuric_acid H₂SO₄ (catalyst) sulfuric_acid->combine reflux Reflux for 60 min combine->reflux cool Cool to Room Temp. reflux->cool transfer Transfer to Separatory Funnel cool->transfer wash_water Wash with Cold Water transfer->wash_water wash_bicarb Wash with 5% NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Na₂SO₄ wash_brine->dry isolate Isolate Pure This compound dry->isolate

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[6][8] Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Butyric acid has a strong, unpleasant odor and should be handled in a fume hood.[8]

  • Ethanol is flammable; keep it away from open flames and sparks.

  • The esterification reaction should be performed in a well-ventilated area, preferably a fume hood.

  • Always vent the separatory funnel frequently during extractions to prevent pressure buildup.

References

Application Note: Analysis of Ethyl Butyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl butyrate (B1204436) (ethyl butanoate) is an ester with the chemical formula C₆H₁₂O₂. It is a colorless liquid with a characteristic fruity odor, often described as being similar to pineapple. Due to its pleasant aroma, ethyl butyrate is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1] Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and aroma profile analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile compounds like this compound from complex matrices.[2] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of the Method

The GC-MS method leverages the strengths of two analytical techniques. Gas chromatography (GC) first separates the volatile components of a sample mixture based on their boiling points and affinities for the stationary phase within the GC column. As the separated components, including this compound, exit the column, they enter the mass spectrometer (MS). In the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic, charged pieces. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and measures their relative abundance. The resulting mass spectrum serves as a chemical fingerprint for identification, while the chromatographic peak area is used for quantification.

Experimental Protocol

1. Instrumentation and Materials

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) : Equipped with a split/splitless injector and an electron ionization (EI) source.

  • GC Column : A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).

  • Carrier Gas : Helium (99.999% purity or higher).

  • Syringes : For manual or autosampler injection.

  • Vials : 2 mL amber glass vials with PTFE-lined septa.

  • Pipettes and Volumetric Flasks : For standard and sample preparation.

2. Reagents and Standards

  • This compound Standard : High purity (≥99%).

  • Solvent : High-purity methanol (B129727) or ethanol (B145695) for preparing stock and working standard solutions. The choice of solvent should be based on the sample matrix and to ensure chromatographic separation from the analyte peak.

  • Internal Standard (IS) : (Optional but recommended for best quantitative accuracy) A compound with similar chemical properties to this compound but not present in the sample, e.g., ethyl pentanoate or hexyl acetate.

3. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL) : Accurately weigh 100 mg of pure this compound, dissolve it in the chosen solvent, and make up the volume to 100 mL in a volumetric flask. Store refrigerated.

  • Working Standard Solutions : Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve. A typical concentration range might be 0.1 µg/mL to 20 µg/mL. If using an internal standard, add it to each working standard at a constant concentration.

4. Sample Preparation

The sample preparation method depends on the matrix. For liquid samples like distilled spirits, direct injection may be feasible.[3] For more complex matrices, an extraction step is necessary.

  • Direct Injection (for clear liquid samples) :

    • Take a known volume or weight of the liquid sample.

    • If necessary, dilute with a suitable solvent to bring the analyte concentration within the calibration range.

    • (Optional) Add the internal standard.

    • Vortex the sample and transfer it to a GC vial for analysis.

  • Liquid-Liquid Extraction (LLE) (for aqueous samples) :

    • To 5 mL of the sample, add 2 mL of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (top) layer to a clean vial.

    • (Optional) Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute in a known volume of solvent and transfer to a GC vial.

  • Solid-Phase Microextraction (SPME) (for volatile headspace analysis) :

    • Place a known amount of the solid or liquid sample into a headspace vial.

    • Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

5. GC-MS Instrumental Parameters

The following are typical starting parameters and may require optimization for specific instruments and applications.

Parameter Value
GC System
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio10:1 to 50:1 (can be adjusted based on concentration)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow mode)
Oven Temperature Program
Initial Temperature40 °C, hold for 2 minutes
Ramp Rate10 °C/min to 200 °C
Final Temperature200 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Impact (EI)[4]
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40 - 250 amu
Solvent Delay3 minutes (or as appropriate to avoid the solvent peak)
Data Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for enhanced quantification)

6. Data Analysis

  • Identification : Identify the this compound peak in the total ion chromatogram (TIC) by its characteristic retention time, determined from the analysis of a pure standard. Confirm the identity by comparing the acquired mass spectrum of the peak with a reference library spectrum (e.g., NIST, Wiley).

  • Quantification : Generate a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standards. Apply linear regression to the curve. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Quantitative and Qualitative Data Summary

The following table summarizes key data for the GC-MS analysis of this compound. The limit of detection (LOD) and accuracy values are based on the analysis of distilled spirits.[3]

Parameter Value
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Retention Time (Typical) 5-8 minutes (highly dependent on the specific column and temperature program)
Key Mass Fragments (m/z) 116 (M⁺) , 88 , 71 , 60 , 43
Quantifier Ion m/z 60 or 88 (often the most abundant and specific fragments)
Qualifier Ions m/z 71, 43
Limit of Detection (LOD) Can range from ~30 µg/L to 500 µg/L depending on the matrix and method.[3]
Accuracy (Recovery) Typically between 90% and 99%.[3]

Expected Mass Spectrum and Fragmentation

Upon electron impact ionization, this compound (molecular weight 116) undergoes fragmentation. The molecular ion peak [M]⁺ at m/z 116 may be observed, though it can be of low intensity.[5] Key fragmentation pathways include:

  • McLafferty Rearrangement : This is a characteristic fragmentation for esters, producing a prominent peak at m/z 88 .[6]

  • Alpha-Cleavage : Loss of the ethoxy radical (•OCH₂CH₃) results in the formation of the butyrylium ion at m/z 71 .[6]

  • Further Fragmentation : Another significant peak is observed at m/z 60 .[6] A peak at m/z 43 corresponds to the propyl fragment [C₃H₇]⁺.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPME) or Dilution Sample->Extraction Vial Transfer to GC Vial Extraction->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analysis & Detection (m/z) Ionization->Detection TIC Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quant Quantification vs. Calibration Curve Spectrum->Quant Report Final Report Quant->Report Fragmentation_Pathway parent This compound [C6H12O2]˙+ m/z = 116 frag88 [C4H8O2]˙+ m/z = 88 (McLafferty Rearrangement) parent->frag88 - C2H4 frag71 [C4H7O]+ m/z = 71 (Loss of •OC2H5) parent->frag71 - •OC2H5 frag60 [C2H4O2]˙+ m/z = 60 parent->frag60 frag43 [C3H7]+ m/z = 43 (Loss of •COOC2H5) frag71->frag43 - CO

References

Application Note: Quantification of Ethyl Butyrate in Beverages using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract

This application note details a robust and reliable method for the quantification of ethyl butyrate (B1204436) in various beverage matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Ethyl butyrate is a key ester responsible for fruity aromas, particularly pineapple and apple notes, in a wide range of beverages including fruit juices, wines, and flavored alcoholic drinks.[1] Accurate quantification of this compound is crucial for quality control, flavor profiling, and authenticity assessment. The described method is simple, rapid, and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in the food and beverage industry.

Introduction
Principle of the Method

The method is based on reverse-phase chromatography, where the stationary phase (C18) is nonpolar, and the mobile phase is a polar mixture of acetonitrile (B52724) and acidified water. This compound, being a relatively nonpolar compound, is retained by the C18 column and then eluted by the organic-aqueous mobile phase. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is performed using an external standard calibration method. The UV detector measures the absorbance of the eluent at 208 nm, where the ester functional group exhibits some absorbance.[2]

Experimental

3.1. Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance (4-decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringes and 0.45 µm syringe filters (e.g., PTFE or PVDF).

3.2. Reagents and Standards

  • This compound (≥99% purity, food-grade).

  • Acetonitrile (HPLC grade).

  • Orthophosphoric acid (85%, analytical grade).

  • Deionized water (18.2 MΩ·cm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water.[2][3] The specific ratio is detailed in the HPLC conditions.

3.3. HPLC Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient40% B isocratic
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 208 nm
Run Time10 minutes
Results and Discussion

The developed HPLC method provides a sharp, well-resolved peak for this compound with a typical retention time of approximately 5.8 minutes under the specified conditions. The method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.

4.1. Linearity

A six-point calibration curve was constructed by plotting the peak area against the concentration of this compound standards (10, 25, 50, 100, 250, 500 µg/mL). The method demonstrated excellent linearity across this range, with a coefficient of determination (R²) greater than 0.999.

4.2. Method Validation Data

The following table summarizes the quantitative performance of the method in two representative beverage matrices: apple juice and a flavored vodka.

ParameterApple JuiceFlavored Vodka
Retention Time (min)~5.8~5.8
Linearity (R²)0.99950.9992
Limit of Detection (LOD) (µg/mL)2.53.0
Limit of Quantification (LOQ) (µg/mL)8.010.0
Recovery (%) (at 50 µg/mL)98.5%96.2%
Precision (RSD%, n=6)1.8%2.1%

Table 1: Summary of quantitative data for this compound analysis.

Conclusion

The HPLC-UV method described in this application note is a validated, reliable, and efficient tool for the quantification of this compound in various beverage samples. Its simplicity in sample preparation and rapid analysis time make it highly suitable for routine quality control in the beverage industry.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Mobile Phase

1.1. Mobile Phase Preparation (1 L)

  • Pour approximately 900 mL of deionized water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of 85% orthophosphoric acid to the water and mix thoroughly.

  • Top up to the 1 L mark with deionized water. This is Mobile Phase A (0.1% Phosphoric Acid).

  • Mobile Phase B is HPLC-grade acetonitrile.

  • Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser before use.

1.2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 100 mg of pure this compound into a 100 mL Class A volumetric flask.

  • Add approximately 50 mL of acetonitrile to dissolve the standard.

  • Bring the flask to the 100 mL mark with acetonitrile.

  • Cap the flask and invert it several times to ensure homogeneity. This stock solution should be stored at 4 °C and is stable for up to one month.

1.3. Preparation of Calibration Standards

  • Label six 10 mL volumetric flasks.

  • Prepare the calibration standards by diluting the stock solution with the mobile phase (40% Acetonitrile) as described in the table below.

Target Conc. (µg/mL)Vol. of Stock (µL)Final Volume (mL)
1010010
2525010
5050010
100100010
250250010
500500010

Table 2: Dilution scheme for calibration standards.

Protocol 2: Sample Preparation

2.1. Clear Beverages (e.g., Apple Juice, White Wine)

  • Allow the beverage sample to reach room temperature.

  • Degas carbonated beverages by sonication for 10-15 minutes.

  • Pipette 5 mL of the beverage into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase (this is a 1:2 dilution, adjust as necessary based on expected concentration).

  • Vortex for 30 seconds.

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

2.2. Alcoholic Beverages (e.g., Flavored Spirits)

  • Pipette 2 mL of the alcoholic beverage into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase (this is a 1:5 dilution, adjust as necessary).

  • Vortex for 30 seconds.

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Note: For turbid or complex matrices, a solid-phase extraction (SPE) step with a C18 cartridge may be required for cleanup prior to HPLC analysis.

Protocol 3: HPLC Analysis and Quantification
  • System Startup: Turn on the HPLC system components. Purge the pump with fresh mobile phase for at least 10 minutes to ensure a stable baseline.

  • Equilibration: Equilibrate the column with the mobile phase (40% Acetonitrile, 60% 0.1% Phosphoric Acid) at a flow rate of 1.0 mL/min for at least 20 minutes or until the baseline is stable.

  • Sequence Setup: Create a sequence in the chromatography software. Start with a blank injection (mobile phase), followed by the calibration standards in increasing order of concentration, and then the prepared samples.

  • Run Sequence: Start the analysis sequence.

  • Data Processing:

    • Integrate the peak corresponding to this compound (approx. 5.8 min).

    • Generate a calibration curve using the peak areas of the standards versus their known concentrations.

    • Use the regression equation from the calibration curve (y = mx + c) to calculate the concentration of this compound in the injected samples.

  • Final Calculation: Account for the dilution factor used during sample preparation to determine the final concentration of this compound in the original beverage sample.

    Concentration (µg/mL) = Calculated Conc. from Curve × Dilution Factor

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing sample Beverage Sample prep_sample Sample Preparation (Dilution & Filtration) sample->prep_sample standards This compound Standard prep_standards Standard Dilution (Calibration Curve Points) standards->prep_standards mobile_phase Mobile Phase Preparation hplc HPLC System (Pump, Autosampler, Column) mobile_phase->hplc prep_sample->hplc Inject prep_standards->hplc Inject detector UV Detector (208 nm) hplc->detector cds Chromatography Data System (CDS) detector->cds Signal chromatogram Peak Integration & Identification cds->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC quantification of this compound.

logical_relationship method_goal Goal: Accurate this compound Quantification analyte Analyte Properties: This compound (Ester, Nonpolar, Weak Chromophore) method_goal->analyte Influenced by matrix Beverage Matrix: Aqueous, Sugars, Alcohols, Potential Interferences method_goal->matrix Influenced by separation Separation Strategy: Reverse-Phase HPLC analyte->separation Dictates detection Detection Strategy: UV Absorbance analyte->detection Dictates sample_prep Sample Prep: Dilute & Filter matrix->sample_prep Requires column Column Choice: C18 (Nonpolar) separation->column mobile_phase Mobile Phase: Acetonitrile / Acidified Water separation->mobile_phase wavelength Wavelength Selection: Low UV (208 nm) detection->wavelength validation Method Validation: Linearity, Accuracy, Precision, LOQ column->validation Leads to mobile_phase->validation Leads to wavelength->validation Leads to sample_prep->validation Leads to

Caption: Logical steps in HPLC method development for this compound.

References

Application Note: High-Sensitivity Analysis of Ethyl Butyrate Using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the analysis of ethyl butyrate (B1204436), a key volatile aroma compound, in various liquid matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl butyrate is a significant contributor to the fruity aroma in many food products, beverages, and fragrances.[1][2] The described protocol provides a streamlined workflow for researchers, scientists, and drug development professionals, enabling accurate and reproducible quantification of this important volatile analyte.

Introduction

This compound (CH₃CH₂CH₂COOCH₂CH₃) is a volatile ester known for its characteristic fruity aroma, often described as pineapple-like.[1][2] It is naturally present in a variety of fruits and is a common product of fermentation in alcoholic beverages such as wine and beer.[2][3][4] Due to its pleasant scent, it is also widely used as a flavoring agent in the food and beverage industry and as a fragrance component in perfumery.[1][2] Accurate determination of this compound concentrations is crucial for quality control, flavor profiling, and authenticity studies.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds from various matrices.[5] Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile compounds like this compound in complex liquid samples, as it minimizes matrix effects by extracting analytes from the vapor phase above the sample. This application note provides a comprehensive protocol for the HS-SPME-GC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad-range volatile ester analysis.[5]

  • Sample Vials: 20 mL clear glass vials with PTFE-lined septa.

  • This compound Standard: Analytical grade.

  • Internal Standard (optional but recommended for accurate quantification): e.g., Ethyl pentanoate or a stable isotope-labeled this compound.

  • Sodium Chloride (NaCl): For "salting-out" effect.

  • Methanol or Ethanol: For preparation of standard solutions.

  • Deionized Water or Model Matrix: For preparation of calibration standards.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is suitable for separating this compound from other volatile compounds.

  • SPME Autosampler or Manual Holder.

Headspace SPME Procedure
  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • If using an internal standard, add a known amount to the sample.

    • To enhance the volatility of this compound, add 1.5 g of NaCl to the vial ("salting-out").[3]

  • Equilibration:

    • Seal the vial and place it in a heating block or water bath.

    • Incubate the sample at 40°C for 15 minutes to allow for equilibration of this compound between the liquid and headspace phases. Agitation during this step can improve extraction efficiency.[5]

  • Extraction:

    • Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • Desorption:

    • After extraction, retract the fiber and immediately insert it into the GC injection port.

    • Desorb the analytes at 250°C for 5 minutes in splitless mode.

GC-MS Analysis
  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 230°C at a rate of 20°C/min, hold for 2 minutes.

  • MS Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Quantification: Use selected ion monitoring (SIM) for higher sensitivity and specificity. Key ions for this compound are m/z 60, 71, and 88.

Data Presentation

The following table summarizes quantitative data for this compound found in various beverages from different studies.

BeverageConcentration Range (µg/L)Analytical MethodReference
Red Wine1 - 200 (for a range of esters)HS-SPME-GC-SIM-MS[6][7]
White WineNot explicitly quantified, but identifiedHS-SPME-GC/MS[8]
BeerNot explicitly quantified, but identifiedHS-SPME-GC-FID/MS[3][9]
Fruit JuiceNot explicitly quantified, but identifiedHS-SPME-GC/MS[10][11]

Note: The concentration of this compound can vary significantly depending on the specific product, fermentation process, and storage conditions. The provided ranges are indicative and based on the analysis of a variety of esters in the cited literature.

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (5 mL) Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl (1.5 g) Vial->Salt IS Add Internal Standard Salt->IS Equilibrate Equilibrate (40°C, 15 min) IS->Equilibrate Extract Extract (40°C, 30 min) Equilibrate->Extract Desorb Desorb (250°C, 5 min) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Factors_Affecting_SPME cluster_fiber SPME Fiber cluster_extraction_params Extraction Parameters cluster_sample_matrix Sample Matrix center_node SPME Efficiency FiberCoating Coating Material FiberCoating->center_node FiberThickness Coating Thickness FiberThickness->center_node ExtractionTime Extraction Time ExtractionTime->center_node ExtractionTemp Extraction Temperature ExtractionTemp->center_node Agitation Agitation Agitation->center_node MatrixComposition Matrix Composition MatrixComposition->center_node pH pH pH->center_node IonicStrength Ionic Strength (Salt) IonicStrength->center_node

Caption: Key factors influencing SPME efficiency.

References

Application Note: Protocol for Using Ethyl Butyrate as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl butyrate (B1204436) is a short-chain fatty acid ester known for its characteristic fruity aroma, often reminiscent of pineapple. It is widely used in the food and beverage, fragrance, and pharmaceutical industries. As a crucial component in many formulations, accurate quantification is essential for quality control and research and development. This application note provides a detailed protocol for the use of ethyl butyrate as an analytical reference standard, primarily focusing on its quantification by gas chromatography with flame ionization detection (GC-FID). This document is intended for researchers, scientists, and drug development professionals requiring a precise and reliable method for the determination of this compound in various matrices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is fundamental for its proper handling, storage, and application.

PropertyValueReference
CAS Number 105-54-4
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
Appearance Clear, colorless liquid
Odor Fruity, pineapple-like[2]
Boiling Point 120 °C
Melting Point -93 °C
Density 0.875 g/mL at 25 °C
Solubility Soluble in propylene (B89431) glycol, paraffin (B1166041) oil, and kerosene.[2]

Safety, Handling, and Storage

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Handling: Use only non-sparking tools when handling this compound. Containers should be properly grounded and bonded during transfer.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Experimental Protocol: Quantification of this compound by GC-FID

This section details the methodology for the preparation of standard solutions and the analysis of this compound using gas chromatography with a flame ionization detector (GC-FID).

Materials and Reagents
  • This compound (analytical standard, ≥99.5% purity)

  • n-Hexane (GC grade or equivalent)

  • Methanol (GC grade or equivalent)

  • Ethanol (for sample matrix simulation, if applicable)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with caps (B75204) and septa

  • Gas chromatograph equipped with a flame ionization detector (FID)

Preparation of Standard Solutions

4.2.1. Stock Standard Solution (e.g., 1000 µg/mL)

  • Accurately weigh approximately 100 mg of pure this compound into a 100 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the this compound in a small amount of n-hexane and then dilute to the mark with the same solvent.

  • Stopper the flask and mix thoroughly by inverting it several times.

  • Calculate the exact concentration of the stock solution in µg/mL.

4.2.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock standard solution with n-hexane. The concentration range should be selected to bracket the expected concentration of this compound in the samples. An example of a calibration curve range could be from 0.5 µg/mL to 100 µg/mL.

  • Example Dilution Series:

    • 100 µg/mL: Dilute 10 mL of the 1000 µg/mL stock solution to 100 mL with n-hexane.

    • 50 µg/mL: Dilute 5 mL of the 1000 µg/mL stock solution to 100 mL with n-hexane.

    • 10 µg/mL: Dilute 1 mL of the 1000 µg/mL stock solution to 100 mL with n-hexane.

    • 5 µg/mL: Dilute 0.5 mL of the 1000 µg/mL stock solution to 100 mL with n-hexane.

    • 1 µg/mL: Dilute 1 mL of the 10 µg/mL working standard to 10 mL with n-hexane.

    • 0.5 µg/mL: Dilute 0.5 mL of the 10 µg/mL working standard to 10 mL with n-hexane.

Gas Chromatography (GC-FID) Conditions

The following are recommended starting conditions for the GC-FID analysis. Method optimization may be required depending on the specific instrument and sample matrix.

ParameterCondition 1Condition 2
Column HP-INNOWAX (30 m x 0.32 mm, 0.25 µm)[3]DB-FFAP (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Nitrogen (N₂)[3][4]Helium
Flow Rate 0.8 mL/min (constant flow)[3]1.0 mL/min
Injector Temperature 250 °C[3]275 °C[4]
Detector Temperature 260 °C[3]250 °C[4]
Injection Volume 1 µL1 µL
Split Ratio 10:1[3]20:1[4]
Oven Program 35°C (1 min), ramp to 50°C at 3°C/min, to 90°C at 5°C/min, to 125°C at 25°C/min (3 min), to 230°C at 5°C/min (2 min)[3]80°C (1 min), ramp to 170°C at 10°C/min (5 min)[4]
Sample Preparation

The sample preparation will vary depending on the matrix. For liquid samples where this compound is a major component, direct dilution with n-hexane may be sufficient. For more complex matrices, a solvent extraction or headspace analysis may be necessary. For instance, in the analysis of alcoholic beverages, a direct liquid injection after filtration might be possible.[3]

Data Analysis
  • Inject the prepared working standard solutions into the GC-FID system.

  • Record the peak area for this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Inject the prepared sample solutions and record the peak area for this compound.

  • Use the calibration curve equation to calculate the concentration of this compound in the samples.

Method Validation Data

The following table summarizes typical performance data for the quantification of this compound and related compounds using GC-based methods.

ParameterTypical Value/RangeCommentsReference
Linearity (R²) > 0.99Indicates a strong linear relationship between concentration and response.[5][6][7][5][6][7]
Limit of Detection (LOD) ~29 µg/L (for ethyl hexanoate)The lowest concentration of analyte that can be reliably detected.[8][8]
Limit of Quantification (LOQ) Varies by matrixThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[7][9][7][9]
Accuracy (% Recovery) 90.3 - 98.5%The closeness of the measured value to the true value.[8][10][8][10]
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[5][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing stock Prepare Stock Standard working Prepare Working Standards stock->working inject Inject Standards & Samples working->inject sample Prepare Sample sample->inject chromatography Chromatographic Separation inject->chromatography detection FID Detection chromatography->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for this compound Quantification.

Factors Affecting Analytical Accuracy

logical_relationship cluster_factors Key Influencing Factors accuracy Analytical Accuracy purity Standard Purity purity->accuracy prep Standard Preparation prep->accuracy instrument Instrument Calibration instrument->accuracy matrix Sample Matrix Effects matrix->accuracy integration Peak Integration integration->accuracy

Caption: Factors Influencing Analytical Accuracy.

Conclusion

This application note provides a comprehensive and detailed protocol for the use of this compound as an analytical reference standard for its quantification by GC-FID. By following the outlined procedures for standard preparation, instrumental analysis, and data processing, researchers, scientists, and drug development professionals can achieve accurate and precise results. The provided method validation parameters and workflow diagrams serve as a valuable resource for implementing this analytical method in a laboratory setting.

References

Application Notes and Protocols for Optimizing Ethyl Butyrate Production Using Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl butyrate (B1204436) is a crucial flavor and fragrance compound with a fruity aroma reminiscent of pineapple. Its synthesis, particularly through enzymatic reactions, is a subject of significant interest for producing natural-like flavors. Response Surface Methodology (RSM) is a powerful statistical tool for optimizing complex processes. It allows for the simultaneous evaluation of multiple factors, thereby identifying the optimal conditions for a reaction with a minimum number of experimental runs. This document provides detailed application notes and protocols for utilizing RSM to optimize the enzymatic production of ethyl butyrate.

Core Concepts of RSM in this compound Synthesis

RSM is employed to model and analyze problems in which a response of interest is influenced by several variables. The goal is to optimize this response. For this compound production, the primary response is typically the yield or percentage of esterification. The key independent variables (factors) influencing this response include temperature, enzyme concentration, substrate concentration (butyric acid and ethanol), and the molar ratio of the substrates.

The general workflow for applying RSM to this process involves:

  • Screening of Variables: Identifying the most significant factors affecting this compound production.

  • Experimental Design: Choosing an appropriate RSM design, such as a Central Composite Design (CCD) or a Box-Behnken Design, to study the effects of the selected variables.

  • Experimental Execution: Performing the enzymatic synthesis of this compound according to the experimental design.

  • Model Fitting and Analysis: Fitting a mathematical model (typically a second-order polynomial equation) to the experimental data and analyzing its statistical significance.

  • Optimization and Validation: Determining the optimal conditions for maximizing this compound production and experimentally validating the model's prediction.

Experimental Parameters and Data Presentation

The following tables summarize the key experimental factors and their levels investigated in various studies for the optimization of this compound production using RSM. This consolidated data provides a reference for designing new experiments.

Table 1: Investigated Factors and Their Ranges in RSM Studies for this compound Production

FactorUnitStudy 1 Range[1]Study 2 Range[2]
Temperature°C30 - 5035 (constant)
Enzyme Concentrationg/L or % (w/v)3 - 2225 (% w/v) (constant)
Butyric Acid ConcentrationmM or M30 - 1100.31 M
Ethanol/Butyric Acid Molar Ratio-1:2 - 5:20.49 (acid/alcohol)
Reaction Timehours33 - 55

Table 2: Comparison of Optimal Conditions and Results from Different RSM Studies

ParameterStudy 1[3][4]Study 2[2]
Optimal Conditions
Temperature (°C)4535
Enzyme Concentration7.7 g/L25% (w/v)
Butyric Acid Concentration90 mM0.31 M
Ethanol/Butyric Acid Molar Ratio1:10.49 (acid/alcohol)
Reaction Time (hours)33
Response
Esterification / Conversion (%)87%9.1% (after 3h), 61.3% (after 55h)
Predicted Response (%)~88%9.1%

Detailed Experimental Protocols

This section provides a generalized protocol for the enzymatic synthesis of this compound and its optimization using RSM.

3.1. Materials and Reagents

  • Immobilized Lipase (B570770) (e.g., from Candida antarctica, Rhizomucor miehei)

  • Butyric Acid

  • Ethanol

  • Solvent (e.g., n-hexane, optional, for solvent-based reactions)[5]

  • Phosphate buffer (if pH control is needed)

  • Quenching agent (e.g., ethanol)

  • Phenolphthalein (B1677637) indicator

  • Potassium hydroxide (B78521) (for titration)

  • Standard laboratory glassware and equipment (shaking incubator, water bath, burette, etc.)

3.2. Experimental Design using RSM

A Central Composite Rotatable Design (CCRD) is commonly used for optimizing four variables.[1][3] This design consists of:

  • A full 2^4 factorial design (16 corner points).

  • 8 axial points (star points).

  • A center point, typically replicated to estimate the experimental error.

The variables and their levels (low, central, high) should be chosen based on preliminary experiments or literature data, as shown in Table 1.

3.3. Protocol for Enzymatic Synthesis of this compound

  • Reaction Setup: In a series of flasks, prepare the reaction mixtures according to the experimental design matrix. For each run, combine the specified amounts of butyric acid, ethanol, and solvent (if applicable).

  • Enzyme Addition: Add the predetermined amount of immobilized lipase to each flask to initiate the esterification reaction.

  • Incubation: Place the flasks in a shaking incubator or a temperature-controlled water bath set to the temperature specified for each experimental run. The reaction is typically carried out for a fixed duration (e.g., 3 hours).[1][3]

  • Reaction Termination: After the specified reaction time, stop the reaction. This can be achieved by adding a quenching agent like ethanol.[3]

3.4. Determination of Esterification Percentage

The extent of esterification is determined by measuring the consumption of butyric acid.

  • Sample Preparation: Withdraw an aliquot (e.g., 1 mL) from the reaction mixture.[3]

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., 10 mL of ethanol) to stop the reaction and prepare it for titration.[3]

  • Titration: Add a few drops of phenolphthalein indicator to the diluted sample and titrate with a standardized solution of potassium hydroxide until a faint pink color persists.

  • Calculation: The percentage of esterification is calculated based on the amount of unreacted butyric acid determined by titration.

Visualizations: Diagrams and Workflows

4.1. Signaling Pathway: Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is a straightforward esterification reaction catalyzed by lipase.

G Enzymatic Esterification of this compound Butyric_Acid Butyric Acid Lipase Immobilized Lipase Butyric_Acid->Lipase Ethanol Ethanol Ethanol->Lipase Ethyl_Butyrate This compound Lipase->Ethyl_Butyrate Water Water Lipase->Water

Caption: Enzymatic synthesis of this compound.

4.2. Experimental Workflow for RSM Optimization

The following diagram illustrates the complete workflow for optimizing this compound production using RSM.

G RSM Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization Variable_Screening 1. Variable Screening (e.g., Fractional Factorial Design) Design_of_Experiments 2. RSM Design Selection (e.g., Central Composite Design) Variable_Screening->Design_of_Experiments Reaction_Setup 3. Reaction Setup (Substrates + Enzyme) Design_of_Experiments->Reaction_Setup Incubation 4. Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Analysis 5. Analysis (Titration for Esterification %) Incubation->Analysis Model_Fitting 6. Model Fitting (Second-order polynomial) Analysis->Model_Fitting ANOVA 7. ANOVA & Model Validation Model_Fitting->ANOVA Optimization 8. Determination of Optimal Conditions ANOVA->Optimization Validation 9. Experimental Validation Optimization->Validation

Caption: RSM experimental workflow for optimization.

4.3. Logical Relationship of RSM Components

This diagram shows the logical flow and relationship between the different components of the Response Surface Methodology.

G Logical Relationship in RSM Factors Independent Variables (Factors) - Temperature - Enzyme Conc. - Substrate Conc. - Molar Ratio Design Experimental Design (e.g., CCRD) Factors->Design Model Mathematical Model (Regression Equation) Factors->Model Experiments Experimental Runs Design->Experiments Response Dependent Variable (Response) - this compound Yield (%) Experiments->Response Response->Model Optimization Optimal Conditions Model->Optimization

Caption: Logical flow of RSM components.

References

Application Notes and Protocols for Solvent-Free Catalytic Synthesis of Ethyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three distinct solvent-free catalytic methods for the synthesis of ethyl butyrate (B1204436). The methodologies outlined below utilize enzymatic and heterogeneous catalysts, offering environmentally friendly and efficient alternatives to traditional synthesis routes.

Method 1: Enzymatic Synthesis using Immobilized Candida antarctica Lipase (B570770) B (CALB)

This method employs Candida antarctica lipase B immobilized on a hydrophobically modified dendritic fibrous nano-silica (DFNS-C8) support. This biocatalyst demonstrates high activity and stability in a solvent-free system.

Data Presentation
ParameterValueReference
CatalystCALB immobilized on DFNS-C8 (CALB@DFNS-C8)[1][2][3]
Enzyme Loading354.6 mg/g[1][2][3]
SubstratesButyric acid and anhydrous ethanol (B145695)[1][2][3]
Molar Ratio (Butyric Acid:Ethanol)1:3[1][2][3]
Reaction Temperature40 °C[1][2][3]
Reaction Time4 hours[1][2][3]
Agitation Speed300 rpm[1]
Conversion of Ethyl Butyrate96.0%[1][2][3]
Catalyst ReusabilityRetained 89% initial activity after 10 cycles[1][2][3]
Experimental Protocol

1. Materials:

  • Butyric acid (anhydrous)

  • Ethanol (anhydrous)

  • Immobilized Lipase CALB@DFNS-C8

  • n-Hexane (for dilution and analysis)

  • Reaction vessel (e.g., sealed glass reactor) with magnetic stirrer and temperature control

2. Procedure:

  • To a clean, dry reaction vessel, add 0.48 g of butyric acid.

  • Add ethanol in a 1:3 molar ratio to the butyric acid.

  • Add the immobilized lipase (CALB@DFNS-C8). The specific amount will depend on the desired catalyst loading, typically a few weight percent of the total reactants.

  • Seal the reaction vessel and place it in a water bath or on a heating mantle with stirring capabilities, pre-set to 40 °C.

  • Commence stirring at 300 rpm to ensure a homogenous reaction mixture.

  • Maintain the reaction at 40 °C for 4 hours.

  • At regular intervals, a small aliquot (e.g., 20 µL) of the reaction solution can be sampled.[1]

  • Dilute the sampled aliquot with n-hexane for subsequent analysis.

  • Analyze the diluted samples by gas chromatography (GC) to determine the conversion of butyric acid and the yield of this compound.

  • Upon completion of the reaction, the immobilized enzyme can be recovered by filtration for reuse.

Method 2: Heterogeneous Catalysis using HZSM-5 Zeolite

This method utilizes a solid acid catalyst, HZSM-5 zeolite, in a fixed-bed reactor for the continuous production of this compound.

Data Presentation
ParameterValueReference
CatalystHZSM-5 Zeolite[4]
Reactor TypeFixed-bed reactor[4]
SubstratesButyric acid and ethanol[4]
Molar Ratio (Butyric Acid:Ethanol)0.99:1[4]
Vaporizer Temperature170 °C[4]
Reaction Temperature170 °C[4]
Residence Time10 hours[4]
Yield of this compound98%[4]
Purity of this compound (after rectification)99.5%[4]
Selectivity for this compound99%[4]
Experimental Protocol

1. Materials:

  • Butyric acid

  • Ethanol

  • HZSM-5 catalyst

  • Quartz sand

  • Fixed-bed reactor system with a vaporizer and temperature control

2. Procedure:

  • Pack the fixed-bed reactor with the HZSM-5 catalyst. The ends of the catalyst bed should be packed with quartz sand.

  • Prepare a feed mixture of butyric acid and ethanol in a molar ratio of 0.99:1.

  • Heat the vaporizer to 170 °C.

  • Introduce the feed mixture into the vaporizer at a controlled rate to form a gaseous stream of the reactants.

  • Pass the raw material gas stream through the fixed-bed reactor, which is maintained at a reaction temperature of 170 °C.

  • The residence time of the feed gas stream in the fixed bed should be approximately 10 hours.

  • Continuously collect the product stream, which will contain this compound, water, and a small amount of unreacted ethanol, from the outlet of the reactor.

  • Separate the oil phase (containing this compound) from the aqueous phase using an oil-water separator.

  • Purify the collected oil phase by simple rectification to obtain this compound with a purity of 99.5%.

Method 3: Heterogeneous Catalysis using Amberlyst-15

This protocol describes the use of a strong acidic ion-exchange resin, Amberlyst-15, as a heterogeneous catalyst for the solvent-free synthesis of this compound in a batch reactor.

Data Presentation
ParameterValueReference
CatalystAmberlyst-15[1]
Reactor TypeBatch reactor[1]
SubstratesButyric acid and ethanol[1]
Molar Ratio (Butyric Acid:Ethanol)1:10 (example)[1]
Reaction Temperature75 °C (example)[1]
Catalyst Loading48.8 kg/m ³ (example)[1]
AgitationSufficient to keep the catalyst suspended
ProductThis compound[1]

Note: The values in this table are illustrative examples from a study on the kinetics of this reaction. Optimal conditions may vary and should be determined experimentally.

Experimental Protocol

1. Materials:

  • Butyric acid

  • Ethanol

  • Amberlyst-15 catalyst

  • Batch reactor with temperature control and mechanical or magnetic stirring

2. Procedure:

  • Pre-treat the Amberlyst-15 catalyst by washing it with ethanol to remove any impurities and then drying it thoroughly.

  • Charge the batch reactor with the desired amounts of butyric acid and ethanol. The molar ratio can be varied to optimize the reaction; an excess of ethanol is often used to shift the equilibrium towards the product.

  • Add the pre-treated Amberlyst-15 catalyst to the reactor. The catalyst loading is typically a percentage of the total weight of the reactants.

  • Seal the reactor and begin heating to the desired reaction temperature (e.g., 75 °C) while stirring the mixture to ensure the catalyst is well-dispersed.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography or titration to determine the concentration of butyric acid.

  • Once the desired conversion is achieved, cool the reactor to room temperature.

  • Separate the Amberlyst-15 catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and reused.

  • The liquid product can be purified by distillation to isolate the this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reactants Reactants (Butyric Acid, Ethanol) Reactor Solvent-Free Reaction Vessel Reactants->Reactor Catalyst Catalyst (Enzyme/Solid Acid) Catalyst->Reactor Separation Catalyst Separation (Filtration) Reactor->Separation Separation->Catalyst Recycle Purification Product Purification (Distillation/Rectification) Separation->Purification Product This compound Purification->Product

Caption: General workflow for solvent-free synthesis of this compound.

Catalytic_Cycle cluster_enzyme Enzymatic Catalysis (Ping-Pong Bi-Bi) cluster_acid Solid Acid Catalysis (L-H Mechanism) E Lipase (E) E_BA E-Butyric Acid Complex E->E_BA + Butyric Acid E_acyl Acyl-Enzyme Intermediate E_BA->E_acyl - H2O E_Et E-Ethanol Complex E_acyl->E_Et + Ethanol E_Et->E - this compound Cat Acid Site Cat_BA Adsorbed Butyric Acid Cat->Cat_BA + Butyric Acid Cat_Et Adsorbed Ethanol Cat->Cat_Et + Ethanol Cat_Intermediate Adsorbed Intermediate Cat_BA->Cat_Intermediate + Adsorbed Ethanol Cat_Et->Cat_Intermediate + Adsorbed Butyric Acid Cat_EB Adsorbed this compound Cat_Intermediate->Cat_EB - H2O Cat_EB->Cat - this compound

Caption: Simplified catalytic cycles for enzymatic and solid acid synthesis.

References

Continuous Flow Reactor Design for the Synthesis of Ethyl Butyrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl butyrate (B1204436) is a key ester recognized for its characteristic pineapple-like aroma, finding extensive application in the food, fragrance, and pharmaceutical industries. Traditional batch production of ethyl butyrate often suffers from limitations such as long reaction times, potential for side reactions, and challenges in process control. Continuous flow chemistry offers a compelling alternative, providing enhanced heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity in a safer, more efficient, and scalable manner.

This document provides detailed application notes and experimental protocols for the synthesis of this compound using continuous flow reactors. We will explore both enzymatic and chemically catalyzed approaches, focusing on packed-bed and microreactor designs. The information presented herein is intended to guide researchers and process chemists in the development and implementation of continuous flow methodologies for ester synthesis.

Reactor Design and Performance Comparison

The choice of reactor is critical in designing a continuous flow process. Packed-bed reactors and microreactors are two common configurations, each with distinct advantages. Packed-bed reactors are well-suited for larger scale production and can accommodate a variety of solid catalysts. Microreactors, with their high surface-area-to-volume ratio, offer exceptional heat and mass transfer, enabling rapid reaction optimization and improved safety for highly exothermic reactions.

Below is a comparative summary of different continuous flow reactor setups for this compound synthesis.

Table 1: Comparison of Continuous Flow Reactor Designs for this compound Synthesis

Reactor TypeCatalystTemperature (°C)Residence TimeMolar Ratio (Alcohol:Acid)Yield (%)Space-Time Yield (g L⁻¹ h⁻¹)Reference
Packed-Bed Reactor HZSM-517010 h1:0.9998Not Reported[1]
Packed-Bed Reactor Amberlyst-1580Not specified1:192.8Not Reported
Microreactor Immobilized Candida antarctica Lipase (B570770) B (Novozym 435)70~4 min1:1 (Butanol:this compound)~100 (transesterification)Not Reported[2]
Microreactor Immobilized Thermomyces lanuginosus LipaseNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
Plug-Flow Reactor (PFR) Sulfuric Acid70-7536 min1:165.9 (for Ethyl Acetate)Not Reported[4][5]
Continuous Stirred Tank Reactor (CSTR) Sulfuric Acid11036 min1:163.6 (for Ethyl Acetate)Not Reported[4][5]

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. The PFR and CSTR data for ethyl acetate (B1210297) synthesis is included to provide a general comparison of these reactor types in esterification reactions.

Experimental Protocols

Protocol 1: this compound Synthesis in a Packed-Bed Reactor using a Solid Acid Catalyst

This protocol describes the continuous synthesis of this compound from ethanol (B145695) and butyric acid using a solid acid catalyst in a packed-bed reactor.

Materials:

  • Butyric acid (≥99%)

  • Ethanol (anhydrous, ≥99.5%)

  • Solid acid catalyst (e.g., Amberlyst-15 or HZSM-5)

  • Inert gas (e.g., Nitrogen)

  • Syringe pumps

  • Packed-bed reactor column (glass or stainless steel)

  • Heating system (e.g., heating mantle, oil bath, or column heater)

  • Back pressure regulator

  • Collection vessel

  • Glass wool or frits

Procedure:

  • Catalyst Packing:

    • Securely place a small plug of glass wool or a frit at the bottom of the reactor column.

    • Carefully pack the desired amount of the solid acid catalyst into the column, ensuring a uniform bed with no voids. Gently tap the column to aid in packing.

    • Place another plug of glass wool or a frit on top of the catalyst bed to secure it in place.

  • System Assembly:

    • Connect the packed-bed reactor to the heating system and a temperature controller.

    • Connect the outlets of two syringe pumps to a T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the packed-bed reactor.

    • Connect the outlet of the reactor to a back pressure regulator and then to a collection vessel.

  • Reagent Preparation:

    • Prepare a solution of butyric acid and a separate solution of ethanol. The concentrations should be calculated based on the desired molar ratio and flow rates.

  • Reaction Execution:

    • Heat the packed-bed reactor to the desired temperature (e.g., 80-170 °C).

    • Set the syringe pumps to deliver the butyric acid and ethanol solutions at the desired flow rates to achieve the target residence time. The residence time is calculated as the reactor volume divided by the total flow rate.

    • Start the pumps to introduce the reactants into the reactor.

    • Pressurize the system using the back pressure regulator to maintain the reactants in the liquid phase at the reaction temperature.

    • Allow the system to reach a steady state, which is typically indicated by a stable temperature and pressure, and a constant product composition.

    • Collect the product mixture from the outlet.

  • Product Analysis and Purification:

    • Analyze the collected sample using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the conversion and yield.

    • The crude product can be purified by distillation to remove unreacted starting materials and byproducts.

Protocol 2: Enzymatic Synthesis of this compound in a Microreactor using Immobilized Lipase

This protocol outlines the continuous synthesis of this compound using an immobilized lipase in a microreactor.

Materials:

  • Butyric acid (≥99%)

  • Ethanol (anhydrous, ≥99.5%)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, if not a solvent-free system)

  • Syringe pumps

  • Microreactor chip with a packed-bed channel

  • Heating system for the microreactor

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Microreactor Preparation:

    • Carefully pack the microreactor channel with the immobilized lipase. Ensure the packing is uniform to avoid channeling.

  • System Assembly:

    • Connect the microreactor to a heating stage or oven with precise temperature control.

    • Connect the outlets of two syringe pumps to a micromixer or a T-junction.

    • Connect the outlet of the mixer to the inlet of the packed microreactor.

    • Connect the outlet of the microreactor to a back pressure regulator and a collection vial.

  • Reagent Preparation:

    • Prepare a solution of butyric acid and ethanol, either neat for a solvent-free system or dissolved in an appropriate organic solvent.

  • Reaction Execution:

    • Set the microreactor to the desired temperature (e.g., 40-70 °C).

    • Set the syringe pumps to the desired flow rates to achieve the target residence time.

    • Start the flow of the reactant mixture through the microreactor.

    • Allow the system to reach a steady state.

    • Collect the product stream.

  • Product Analysis:

    • Analyze the product mixture by GC or HPLC to determine the conversion of butyric acid and the yield of this compound.

Visualizations

Reaction Mechanisms

The synthesis of this compound can be achieved through different chemical pathways. Understanding these mechanisms is crucial for optimizing reaction conditions.

Fischer_Esterification cluster_0 Acid-Catalyzed (Fischer) Esterification ButyricAcid Butyric Acid ProtonatedAcid Protonated Butyric Acid ButyricAcid->ProtonatedAcid + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Ethanol Ethanol Ethanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated This compound ProtonatedIntermediate->ProtonatedEster - H2O Water Water EthylButyrate This compound ProtonatedEster->EthylButyrate - H+ Catalyst_Regen H+ (Catalyst) Catalyst_H_plus H+ (Catalyst)

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Lipase_Catalyzed_Esterification cluster_1 Lipase-Catalyzed Esterification (Ping-Pong Bi-Bi Mechanism) Lipase_E Lipase (E) E_ButyricAcid E-Butyric Acid Complex (EA) Lipase_E->E_ButyricAcid + Butyric Acid (A) ButyricAcid Butyric Acid (A) AcylEnzyme Acyl-Enzyme Intermediate (E*) E_ButyricAcid->AcylEnzyme - Water (P) E_Ethanol E*-Ethanol Complex (E*B) AcylEnzyme->E_Ethanol + Ethanol (B) Water Water (P) Ethanol Ethanol (B) Lipase_E_regen Lipase (E) E_Ethanol->Lipase_E_regen - this compound (Q) EthylButyrate This compound (Q)

Caption: Lipase-Catalyzed Ping-Pong Bi-Bi Mechanism for Esterification.[6][7][8][9][10]

Experimental Workflow

A generalized workflow for setting up a continuous flow synthesis experiment is depicted below.

Continuous_Flow_Workflow cluster_workflow Experimental Workflow for Continuous Flow Synthesis A Reagent Preparation (Butyric Acid & Ethanol) B Pump System Setup (Syringe Pumps) A->B C Reactor Assembly (Packed-Bed or Microreactor) B->C D System Integration (Tubing, Mixer, BPR) C->D E Set Reaction Parameters (Temperature, Flow Rate, Pressure) D->E F Initiate Reactant Flow E->F G Achieve Steady State F->G H Product Collection G->H I Product Analysis (GC, NMR, etc.) H->I J Data Interpretation (Yield, Conversion, Selectivity) I->J K Process Optimization J->K K->E Iterate

Caption: Generalized workflow for continuous flow synthesis of this compound.

Conclusion

Continuous flow technology presents a robust and efficient platform for the synthesis of this compound. Both chemical and enzymatic routes can be effectively implemented in continuous reactors, such as packed-bed and microreactors, offering significant advantages over traditional batch processing. The choice of reactor and catalyst should be guided by the desired scale of production, economic considerations, and the principles of green chemistry. The protocols and data presented in this application note serve as a foundational guide for researchers to explore and optimize the continuous synthesis of this important flavor and fragrance compound. Further process optimization, including systematic studies on catalyst stability and longevity, will be crucial for the industrial implementation of these continuous flow methodologies.

References

Application Notes and Protocols for the Synthesis of Ethyl Butyrate from Butyric Acid Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of ethyl butyrate (B1204436), a valuable flavor and fragrance compound, starting from the biotechnological production of its precursor, butyric acid, via fermentation. The protocols described herein cover the entire workflow, from the fermentation of butyric acid to its extraction and subsequent esterification to yield ethyl butyrate.

Introduction

This compound is a widely used ester known for its pleasant fruity aroma, reminiscent of pineapple. While it can be produced through chemical synthesis, there is a growing demand for "natural" this compound, which can be obtained by using biologically derived precursors. This application note details a multi-step process for producing natural this compound. The process begins with the fermentative production of butyric acid using microorganisms such as Clostridium tyrobutyricum. The butyric acid is then recovered from the fermentation broth and subsequently esterified with bio-ethanol to produce this compound. This bio-based production route offers a sustainable alternative to traditional chemical synthesis.

Data Presentation

The following tables summarize key quantitative data for each major step of the process, providing a basis for comparison of different methodologies.

Table 1: Butyric Acid Fermentation Performance of Clostridium tyrobutyricum

Fermentation StrategyCarbon SourceButyric Acid Titer (g/L)Acetic Acid Titer (g/L)Total Acid Titer (g/L)Butyric Acid Yield (g/g substrate)Productivity (g/L/h)Reference
BatchGlucose (60 g/L)15.625.2920.90-0.50[1]
pH-Controlled BatchGlucose (100 g/L)57.8612.8870.740.710.69[1]
BatchGlucose (126.5 g/L)--44.80.410.23[2]
BatchXylose (117.1 g/L)35.78.644.30.370.23[2]
Fed-BatchGlucose16.74----[3]
Continuous Cell RecycleGlucose----1.89[2]

Table 2: Comparison of this compound Synthesis Methods

MethodCatalystButyric Acid:Ethanol (B145695) Molar RatioTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
EnzymaticImmobilized Candida antarctica Lipase (B570770) A (CALA-MNP)1:1456100[4]
EnzymaticImmobilized Candida antarctica Lipase B (CALB-MNP)1:145698.3[4]
EnzymaticImmobilized Lipase1:145387[5]
EnzymaticImmobilized Candida rugosa Lipase (in hexane)1:1, 1:2, 1:5, 5:1, 2:155-60-65[6]
EnzymaticCALB@DFNS-C8 (solvent-free)1:340496.0[7]
ChemicalSulfuric Acid3.0-5.0:1 (bed), 0.85-1.05:1 (drip)118-120Continuous96.1[8]
ChemicalHZSM-50.99:11701098[9]

Experimental Protocols

Protocol 1: Butyric Acid Fermentation using Clostridium tyrobutyricum

This protocol describes a batch fermentation process in a controlled bioreactor.

1. Media Preparation:

  • Prepare Reinforced Clostridial Medium (RCM). A typical composition per liter of distilled water includes:

    • Yeast extract: 13.0 g

    • Meat extract: 10.0 g

    • Peptone: 5.0 g

    • Soluble starch: 1.0 g

    • Glucose: 5.0 g (additional glucose will be added as the primary carbon source)

    • Cysteine hydrochloride: 0.5 g

    • Sodium chloride: 5.0 g

    • Sodium acetate: 3.0 g

    • Agar: 0.5 g

  • Dissolve 38 g of RCM powder in 1 liter of distilled water and autoclave at 121°C for 20 minutes.[2]

  • Prepare a concentrated glucose solution (e.g., 400 g/L) and sterilize separately by autoclaving or filtration.[1]

2. Inoculum Preparation:

  • Stage I: Aseptically transfer a stock culture of C. tyrobutyricum to a tube containing 10 mL of sterile RCM. To maintain anaerobic conditions, add calcium carbonate and overlay with sterile mineral oil. Incubate at 37°C for 20 hours.[10]

  • Stage II: Transfer the Stage I culture to a larger volume of sterile RCM (e.g., 100 mL in a serum bottle) and incubate at 37°C for 12 hours, or until an optical density (OD) of approximately 0.9 is reached.[1]

3. Bioreactor Setup and Fermentation:

  • Aseptically transfer the sterile RCM and glucose solution to a sterilized 2.5 L bioreactor to achieve a final working volume of 1.8 L and a starting glucose concentration of 60-100 g/L.[1][2]

  • Sparge the medium with oxygen-free nitrogen gas for at least 2 hours to establish anaerobic conditions.[2][3]

  • Inoculate the bioreactor with 100 mL of the Stage II inoculum (approximately 5% v/v).[3]

  • Maintain the temperature at 37°C.[3]

  • Control the pH at 6.5 by the automated addition of a sterile base solution (e.g., 3 M NaOH).[3]

  • Agitate the culture at a suitable speed (e.g., 150 rpm).

  • Monitor cell growth (OD), glucose consumption, and the production of butyric and acetic acids at regular intervals using HPLC.

  • The fermentation is typically complete within 48-103 hours, depending on the initial conditions.[1]

Protocol 2: Extraction of Butyric Acid from Fermentation Broth

This protocol outlines a solvent extraction method to recover butyric acid.

1. Pre-treatment of Fermentation Broth:

  • After fermentation, centrifuge the broth to remove the microbial cells.

  • Acidify the cell-free supernatant to a pH of approximately 3.0 using a strong acid (e.g., concentrated H₂SO₄ or HCl). This converts the butyrate salt to the protonated, more solvent-extractable butyric acid form.[11]

2. Liquid-Liquid Extraction:

  • Select an appropriate extraction solvent. A common choice is a mixture of 10% (v/v) Alamine 336 (a trialkylamine) in an insoluble carrier like oleyl alcohol or an aliphatic hydrocarbon such as hexane (B92381).[11][12]

  • In a separation funnel, combine the acidified broth with the extraction solvent. A solvent-to-broth volume ratio between 0.5:1 and 6:1 can be used.[11]

  • Vigorously mix the two phases for a sufficient time (e.g., 30 minutes) to allow for the transfer of butyric acid into the organic phase.

  • Allow the phases to separate. The organic phase, containing the butyric acid, will typically be the upper layer.

  • Carefully separate and collect the organic phase.

  • The butyric acid can be recovered from the solvent by back-extraction into a basic aqueous solution or by distillation, or the organic phase can be used directly in the subsequent esterification step.[11]

Protocol 3: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound using an immobilized lipase catalyst.

1. Reaction Setup:

  • The reaction can be performed in a solvent-based or solvent-free system. For a solvent-based system, hexane is a suitable medium.[6]

  • In a sealed reaction vessel (e.g., a screw-capped flask), combine the butyric acid (either purified or in the organic extract from Protocol 2) and ethanol.

  • A molar ratio of butyric acid to ethanol of 1:1 to 1:3 is typically optimal for enzymatic synthesis.[4][7]

  • Add the immobilized lipase. A common choice is Novozym 435 (immobilized Candida antarctica lipase B) at a loading of around 15 g/L.[13]

2. Esterification Reaction:

  • Place the reaction vessel in a shaking incubator set to the optimal temperature for the enzyme, typically between 40°C and 60°C.[6][7]

  • Agitate the mixture (e.g., 150-300 rpm) to ensure good mixing.[7][13]

  • The reaction time can vary from a few hours to over 24 hours to reach equilibrium or the desired conversion. Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC).[7]

3. Product Purification and Analysis:

  • After the reaction, separate the immobilized enzyme from the liquid mixture by filtration or centrifugation. The enzyme can be washed with a solvent like hexane, dried, and reused for subsequent batches.[13]

  • The resulting mixture contains this compound, unreacted starting materials, and any solvent used.

  • Purify the this compound by fractional distillation.

  • Analyze the purity of the final product using Gas Chromatography (GC) equipped with a suitable column (e.g., DB-FFAP) and a Flame Ionization Detector (FID).[7]

Visualizations

Butyric Acid Fermentation Pathway

ButyricAcidPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AceticAcid Acetic Acid (Byproduct) AcetylCoA->AceticAcid BetaHydroxybutyrylCoA β-Hydroxybutyryl-CoA AcetoacetylCoA->BetaHydroxybutyrylCoA CrotonylCoA Crotonyl-CoA BetaHydroxybutyrylCoA->CrotonylCoA ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA ButyrylPhosphate Butyryl-Phosphate ButyrylCoA->ButyrylPhosphate ButyricAcid ButyricAcid ButyrylPhosphate->ButyricAcid

Caption: Biochemical pathway of butyric acid production from glucose in Clostridium species.

Overall Experimental Workflow

Workflow cluster_0 Fermentation cluster_1 Recovery cluster_2 Synthesis & Purification Fermentation Butyric Acid Fermentation (C. tyrobutyricum) Broth Fermentation Broth Fermentation->Broth Centrifugation Cell Removal (Centrifugation) Broth->Centrifugation Acidification Acidification (pH ~3) Centrifugation->Acidification Extraction Solvent Extraction Acidification->Extraction ButyricAcidExtract Butyric Acid in Organic Solvent Extraction->ButyricAcidExtract Esterification Enzymatic Esterification (with Ethanol, Lipase) ButyricAcidExtract->Esterification Purification Purification (Distillation) Esterification->Purification EthylButyrate Pure this compound Purification->EthylButyrate

Caption: Workflow for this compound synthesis from fermentation broth.

Enzymatic Esterification of Butyric Acid

Esterification ButyricAcid Butyric Acid Esterification_Node Ethanol Ethanol Lipase Immobilized Lipase Lipase->Esterification_Node Catalyzes EthylButyrate This compound Water Water Esterification_Node->EthylButyrate  Equilibrium Reaction Esterification_Node->Water  Equilibrium Reaction

Caption: Reversible enzymatic esterification of butyric acid and ethanol.

References

Analytical Techniques for Detecting Ethyl Butyrate in Food Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of ethyl butyrate (B1204436) in various food matrices. Ethyl butyrate is a key flavor compound, often associated with fruity notes like pineapple and mango, and its accurate measurement is crucial for quality control and product development in the food and beverage industry. The following sections detail established analytical methodologies, including comprehensive experimental protocols and performance data.

Introduction to Analytical Techniques

The primary methods for the analysis of this compound, a volatile ester, in complex food matrices are chromatographic techniques. Gas Chromatography (GC) is the most prevalent and powerful technique due to the volatile nature of this compound. It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and confirmation of identity. High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for the analysis of its precursor, butyric acid.

Sample preparation is a critical step to isolate this compound from the food matrix and minimize interference. Common techniques include headspace analysis, particularly Headspace Solid-Phase Microextraction (HS-SPME), and liquid-liquid extraction.

Gas Chromatography-Based Methods

Gas chromatography is the cornerstone for this compound analysis in food. The choice of detector and sample introduction method depends on the specific food matrix and the required sensitivity.

Application Note: Analysis of this compound in Alcoholic Beverages using GC-FID

Objective: To quantify the concentration of this compound in distilled spirits to monitor flavor profiles and ensure product consistency.

Principle: A direct injection of the beverage sample into a gas chromatograph with a flame ionization detector allows for the separation and quantification of volatile compounds, including this compound. An internal standard is used to improve accuracy and precision.

Experimental Protocol:

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Column: HP-INNOWAX capillary column (30 m x 0.32 mm x 0.25 µm) or equivalent polar column.[1]

  • Sample Preparation:

    • Prepare a mixed standard stock solution containing this compound and other relevant flavor compounds (e.g., ethyl acetate, ethyl lactate, ethyl hexanoate) at a concentration of 1,000 µg/mL in a 60:40 ethanol:water solution (v/v).[2]

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 1,000 µg/mL in a 60:40 ethanol:water solution.[2]

    • Add a consistent concentration of an internal standard (e.g., n-hexanol or 2-octanol) to all standards and samples.

    • For beverage samples, dilute with the 60:40 ethanol:water solution if necessary to fall within the calibration range. No extensive extraction is typically required for clear spirits.[3]

  • GC-FID Conditions:

    • Injector Temperature: 250 °C[1]

    • Detector Temperature: 260 °C[4]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 0.8 mL/min).[1]

    • Injection Mode: Split (e.g., 10:1 ratio).[1]

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 35 °C, hold for 1 min.

      • Ramp 1: Increase to 50 °C at 3 °C/min.

      • Ramp 2: Increase to 90 °C at 5 °C/min.

      • Ramp 3: Increase to 125 °C at 25 °C/min, hold for 3 min.

      • Ramp 4: Increase to 230 °C at 5 °C/min, hold for 2 min.[1]

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration using a calibration curve generated from the peak area ratios of this compound to the internal standard.

Quantitative Data Summary (GC-FID)

ParameterValueFood MatrixReference
Linearity (R²)> 0.999Butter Blends[5][6][7][8][9]
Concentration Range0.04–1.60 mg/mLButter Blends[5][6][7][8][9]
Limit of Detection (LOD)0.01% of total fatButter Blends[5][6][7][8][9]
Limit of Quantitation (LOQ)0.10% of total fatButter Blends[5][6][7][8][9]
Recovery98.2–101.9%Butter Blends[5][6][7][8][9]
Precision (%RSD)1.3%Butter Blends[5][6][7][8][9]
Application Note: Analysis of this compound in Fruit and Fruit Juices using HS-SPME-GC-MS

Objective: To identify and quantify this compound in fruit juices and fresh fruit to characterize aroma profiles.

Principle: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique that concentrates volatile and semi-volatile compounds from the headspace above the sample onto a coated fiber. The fiber is then desorbed in the GC inlet for analysis by Mass Spectrometry (MS), which provides both quantitative data and mass spectral information for confident identification.

Experimental Protocol:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.

  • Column: DB-5ms capillary column (60 m x 0.25 mm x 1 µm) or equivalent non-polar column.[10]

  • Sample Preparation:

    • Homogenize solid fruit samples.

    • Place a known amount of the homogenized fruit or fruit juice (e.g., 5 mL) into a headspace vial (e.g., 20 mL).

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

    • If quantification is required, add a known amount of a suitable internal standard (e.g., ethyl heptanoate).

    • Seal the vial and equilibrate in a heating block (e.g., at 50°C for 10 minutes).[10]

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C (for thermal desorption of the SPME fiber).[10]

    • Injection Mode: Splitless.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

    • Oven Temperature Program:

      • Initial temperature: 35 °C, hold for 2 min.

      • Ramp: Increase to 250 °C at 5 °C/min, hold for 5 min.[10]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 35-220.[10]

      • Source Temperature: 230 °C.

      • Transfer Line Temperature: 240 °C.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).

    • For quantification, use the peak area ratio of a characteristic ion of this compound to that of the internal standard and a calibration curve.

High-Performance Liquid Chromatography (HPLC) Methods

While GC is the preferred method for the direct analysis of the volatile ester this compound, HPLC is a valuable technique for the analysis of its non-volatile precursor, butyric acid, or for the analysis of calcium butyrate.

Application Note: Analysis of Calcium Butyrate using HPLC-UV

Objective: To develop and validate an analytical method for the quantification of calcium butyrate.

Principle: Calcium butyrate is analyzed by reversed-phase HPLC with UV detection at a low wavelength.

Experimental Protocol:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (5 µm, 250 x 4.6 mm).[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid solution (20:80 v/v).[11][12]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Detection Wavelength: 206 nm.[11][12]

  • Column Temperature: 30 °C.[12]

  • Injection Volume: 20 µL.[12]

  • Sample Preparation:

    • Prepare a stock solution of calcium butyrate in the mobile phase.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Dissolve the sample containing calcium butyrate in the mobile phase, filter, and inject.

  • Data Analysis:

    • Quantify calcium butyrate based on the peak area at its characteristic retention time using a calibration curve.

Quantitative Data Summary (HPLC-UV for Calcium Butyrate)

ParameterValueReference
Linearity (Concentration Range)5–1000 µg/mL[11]
Limit of Detection (LOD)0.606 - 1.816 µg/mL[11]
Limit of Quantitation (LOQ)1.835 - 3.676 µg/mL[11]
Recovery100.575–103.842%[11]
Precision (%RSD)0.245–1.721%[11]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound in different food matrices.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Alcoholic Beverage Sample prep1 Dilution with Ethanol/Water Solution start->prep1 prep2 Addition of Internal Standard prep1->prep2 analysis1 Direct Injection (1 µL) prep2->analysis1 analysis2 Chromatographic Separation (Polar Column) analysis1->analysis2 analysis3 Flame Ionization Detection analysis2->analysis3 data1 Peak Integration and Retention Time Identification analysis3->data1 data2 Quantification using Calibration Curve data1->data2 end This compound Concentration data2->end

Caption: Workflow for GC-FID analysis of this compound in alcoholic beverages.

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Fruit/Juice Sample prep1 Homogenization (if solid) start->prep1 prep2 Transfer to Headspace Vial with Saturated Salt Solution prep1->prep2 prep3 Equilibration and HS-SPME Extraction prep2->prep3 analysis1 Thermal Desorption of SPME Fiber prep3->analysis1 analysis2 Chromatographic Separation (Non-polar Column) analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Peak Identification via Retention Time and Mass Spectrum analysis3->data1 data2 Quantification using Internal Standard and Calibration data1->data2 end This compound Concentration & ID data2->end

Caption: Workflow for HS-SPME-GC-MS analysis of this compound in fruits and juices.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample containing Calcium Butyrate prep1 Dissolution in Mobile Phase start->prep1 prep2 Filtration prep1->prep2 analysis1 Injection (20 µL) prep2->analysis1 analysis2 Reversed-Phase Separation (C18 Column) analysis1->analysis2 analysis3 UV Detection (206 nm) analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Quantification using External Standard Calibration data1->data2 end Calcium Butyrate Concentration data2->end

Caption: Workflow for HPLC-UV analysis of calcium butyrate.

References

Application Notes and Protocols for Ethyl Butyrate Esterification using Candida antarctica Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of ethyl butyrate (B1204436), a key flavor ester, utilizing Candida antarctica lipase (B570770) B (CALB). The protocols are designed to be adaptable for various research and development applications, from small-scale laboratory synthesis to process optimization studies.

Introduction

Ethyl butyrate is a widely used flavor and fragrance compound with a characteristic fruity aroma reminiscent of pineapple and banana.[1] Enzymatic synthesis of this ester using lipases offers a green and sustainable alternative to traditional chemical methods, which often require harsh reaction conditions. Candida antarctica lipase B is a highly efficient and stable biocatalyst for this esterification reaction, especially in its immobilized form, commercially known as Novozym 435.[2][3] This enzyme demonstrates high selectivity and can be used in both solvent-free systems and organic solvents.[1][4] Immobilization of CALB enhances its stability, reusability, and ease of separation from the reaction mixture, making it a cost-effective choice for industrial applications.[1]

Data Summary of Reaction Parameters

The efficiency of this compound synthesis is influenced by several key parameters, including the source and immobilization of the lipase, molar ratio of substrates, temperature, and reaction time. The following tables summarize the optimal conditions and resulting conversions from various studies.

Solvent-Free Synthesis of this compound
Lipase FormulationMolar Ratio (Butyric Acid:Ethanol)Temperature (°C)Time (h)Conversion (%)Reference
CALB immobilized on dendritic fibrous nano-silica (CALB@DFNS-C8)1:340496.0[1]
Synthesis of this compound in Organic Solvents
Lipase FormulationSolventMolar Ratio (Butyric Acid:Ethanol)Temperature (°C)Time (h)Conversion (%)Reference
CALB immobilized on magnetic nanoparticles (CALB-MNP)Heptane (B126788)1:145697.5 ± 0.8[5][6][7]
CALA immobilized on magnetic nanoparticles (CALA-MNP)Heptane1:145699.2 ± 0.3[5][6][7]
CALB immobilized on magnetic nanoparticles (CALB-MNP)Heptane1:1258>90[8]
Novozym 435Not SpecifiedNot Specified349672.9[9]

Note: CALA refers to Candida antarctica lipase A, also shown for comparison.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using immobilized Candida antarctica lipase B.

Protocol 1: Solvent-Free Esterification using CALB Immobilized on a Solid Support

This protocol is based on the methodology for using CALB immobilized on hydrophobically modified dendritic fibrous nano-silica.[1]

Materials:

  • Immobilized Candida antarctica lipase B (e.g., CALB@DFNS-C8)

  • Butyric acid

  • Anhydrous ethanol (B145695)

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer with heating capabilities

  • Equipment for analysis (e.g., Gas Chromatography)

Procedure:

  • To a reaction vessel, add butyric acid and anhydrous ethanol in a 1:3 molar ratio. For example, use 0.48 g of butyric acid and approximately 0.75 g of ethanol.

  • Add the immobilized CALB to the mixture. The enzyme loading can be optimized, but a starting point is typically 3-5% (w/w) of the total substrate weight.

  • Seal the reaction vessel and place it on a magnetic stirrer with heating.

  • Set the reaction temperature to 40°C and the stirring speed to 300 rpm.

  • Allow the reaction to proceed for 4 hours.

  • Periodically, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture for analysis.

  • Dilute the withdrawn sample with a suitable solvent (e.g., n-hexane) and filter it before analysis by Gas Chromatography to determine the conversion of butyric acid to this compound.

  • Upon completion, the immobilized enzyme can be recovered by filtration or centrifugation, washed with a solvent like diethyl ether or hexane, and dried for reuse.[10]

Protocol 2: Esterification in an Organic Solvent using CALB Immobilized on Magnetic Nanoparticles

This protocol is adapted from studies using CALB immobilized on magnetic nanoparticles in a heptane solvent system.[5][6][7][8]

Materials:

  • Candida antarctica lipase B immobilized on magnetic nanoparticles (CALB-MNP)

  • Butyric acid

  • Ethanol

  • Heptane (or another suitable non-polar solvent)

  • Reaction vessel

  • Orbital shaker or magnetic stirrer with heating

  • External magnet for enzyme recovery

  • Analytical equipment (e.g., Titration or Gas Chromatography)

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing heptane as the solvent.

  • Add butyric acid and ethanol to the solvent in a 1:1 molar ratio. The substrate concentration can be around 0.4 M.[8]

  • Add the CALB-MNP biocatalyst to the reaction mixture. A typical enzyme loading is around 10-12.5 mg per mL of reaction volume.[5][6][7]

  • Seal the vessel and place it in an orbital shaker or on a magnetic stirrer set to 150 rpm and a temperature of 45°C.[5][6][7]

  • Let the reaction proceed for 6-8 hours.

  • Monitor the reaction progress by taking samples at regular intervals. The conversion can be determined by titrating the remaining acid content or by Gas Chromatography.

  • After the reaction, the CALB-MNP can be easily recovered by placing an external magnet to the side of the reaction vessel and decanting the supernatant.

  • The recovered biocatalyst should be washed with the solvent used in the reaction and can be reused in subsequent batches. Studies have shown that the enzyme can retain approximately 80% of its activity after 10 cycles.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

G Experimental Workflow for this compound Synthesis cluster_reaction Esterification Reaction A Butyric Acid E Mixing & Incubation (Controlled Temp. & Agitation) A->E B Ethanol B->E C Immobilized CALB C->E D Solvent (Optional) D->E F Reaction Monitoring (e.g., GC, Titration) E->F G Product: this compound E->G H Enzyme Recovery (Filtration/Magnet) E->H I Enzyme Reuse H->I I->E

Caption: General workflow for enzymatic this compound synthesis.

Enzymatic Reaction Mechanism

The esterification of butyric acid and ethanol catalyzed by lipase follows a Ping-Pong Bi-Bi mechanism.

G Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification E Lipase (E) EA E-Butyric Acid Complex E->EA + E_acyl Acyl-Enzyme Intermediate (E') EA->E_acyl - Water E_acyl_B E'-Ethanol Complex E_acyl->E_acyl_B + P1 Water E_acyl->P1 EQ E-Ethyl Butyrate Complex E_acyl_B->EQ EQ->E - this compound P2 This compound EQ->P2 sub Butyric Acid sub->E sub2 Ethanol sub2->E_acyl

Caption: Lipase-catalyzed esterification reaction mechanism.

References

Application Note: Determination of Ethyl Butyrate Volatility using Static Headspace Gas Chromatography (HS-GC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for measuring the volatility of ethyl butyrate (B1204436), a common flavor and fragrance compound, using static headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS). Volatility is a critical physicochemical property that influences the sensory perception of aromatic compounds and is essential for formulation development in the food, beverage, and pharmaceutical industries. The protocol provided herein offers a step-by-step guide for sample preparation, instrumental analysis, and data interpretation.

Introduction

Ethyl butyrate (CH₃CH₂CH₂COOCH₂CH₃) is an ester known for its characteristic fruity aroma, often described as pineapple-like.[1][2] Its volatility, the tendency of a substance to vaporize, is a key parameter that dictates its release from a product matrix and subsequent perception by the olfactory system. Accurate measurement of volatility is crucial for quality control, product development, and stability testing. Static headspace gas chromatography is a powerful technique for analyzing volatile organic compounds (VOCs) in liquid or solid samples without the need for complex sample extraction procedures.[3][4][5] This method involves equilibrating the sample in a sealed vial at a specific temperature, allowing volatile analytes to partition between the sample matrix and the gas phase (headspace). An aliquot of the headspace is then injected into the gas chromatograph for separation and detection.

Principle of the Method

The principle of static headspace analysis is based on Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. In a sealed vial at equilibrium, the concentration of this compound in the headspace is proportional to its concentration in the sample matrix. This relationship is defined by the partition coefficient (K), which is the ratio of the analyte's concentration in the sample phase to its concentration in the gas phase. By analyzing the headspace, the concentration of the volatile compound in the original sample can be determined. Factors such as temperature, sample matrix, and the presence of other solutes can influence the volatility of this compound.

Experimental Protocol

1. Materials and Reagents

  • This compound Standard: Analytical grade, purity ≥99%

  • Solvent/Matrix: Deionized water, ethanol (B145695), or a specific product base, depending on the application.

  • Sodium Chloride (NaCl): Analytical grade (optional, for "salting out" effect to increase volatility).[3]

  • Headspace Vials: 20 mL glass vials with PTFE/silicone septa and aluminum caps (B75204).

  • Crimper and Decapper

  • Syringes: Gas-tight syringes for manual injection (if applicable).

  • Pipettes and Pipette Tips

2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Static Headspace Autosampler

  • GC Column: A mid-polarity column, such as a VF-1701-MS (14% cyanopropylmethylpolysiloxane, 30 m x 0.25 mm i.d. x 1 µm film thickness) is suitable for separating esters.[3]

3. Preparation of Standards and Samples

  • Stock Standard Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) in the desired solvent (e.g., ethanol).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For liquid samples, accurately pipette a fixed volume (e.g., 5 mL) into a 20 mL headspace vial.

    • For solid samples, accurately weigh a fixed amount (e.g., 1 g) into a 20 mL headspace vial.

    • If investigating the effect of the matrix, prepare samples with varying compositions (e.g., different ethanol concentrations).

    • (Optional) Add a fixed amount of NaCl (e.g., 1 g) to each vial to increase the ionic strength of the aqueous phase and promote the partitioning of this compound into the headspace.[3]

  • Sealing: Immediately seal the vials with PTFE/silicone septa and aluminum caps using a crimper.

4. Static Headspace GC Analysis

  • Headspace Autosampler Parameters:

    • Incubation Temperature: 50°C[3]

    • Incubation Time: 10 minutes[3]

    • Agitation: On (e.g., 250 rpm)[3]

    • Injection Volume: 1 mL

    • Transfer Line Temperature: 200°C[3]

  • Gas Chromatograph Parameters:

    • Inlet Temperature: 200°C[3]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.[3]

      • Ramp to 200°C at 10°C/min.[3]

      • Ramp to 250°C at 20°C/min, hold for 10 minutes.[3]

    • Detector:

      • FID: Temperature at 250°C.

      • MS: Ion source temperature at 230°C, transfer line temperature at 280°C. Acquire data in full scan mode (e.g., m/z 35-350).

5. Data Analysis

  • Peak Identification: Identify the this compound peak in the chromatogram based on its retention time, which should be consistent with the standard. If using MS, confirm the identity by comparing the mass spectrum with a reference library.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Volatility Assessment: The volatility of this compound is directly proportional to its peak area in the headspace analysis. Compare the peak areas of this compound under different conditions (e.g., different temperatures, matrices) to assess changes in its volatility.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂O₂[6]
Molar Mass 116.16 g/mol [6]
Boiling Point 120 °C[1]
Melting Point -93 °C[1]
Vapor Pressure 12.8 mmHg @ 25 °C[7]
15.5 mmHg @ 25 °C[1][8]
Henry's Law Constant 4.4 x 10⁻⁴ atm-m³/mol[6]
Water Solubility 4,900 mg/L[6]
Odor Fruity, pineapple-like[1][2]

Table 2: Example Headspace GC-FID Data for this compound Standards

Standard Concentration (ppm)Peak Area (Arbitrary Units)
115,000
575,000
10152,000
20305,000
50760,000

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing A Prepare Standards & Samples B Pipette into Headspace Vials A->B C Add NaCl (Optional) B->C D Seal Vials C->D E Equilibrate in Headspace Autosampler (Incubation & Agitation) D->E F Inject Headspace Aliquot E->F G GC Separation F->G H FID/MS Detection G->H I Peak Identification & Integration H->I J Generate Calibration Curve I->J K Quantify & Assess Volatility J->K

Caption: Experimental workflow for measuring this compound volatility.

Signaling_Pathway A Sample in Sealed Vial B Heating & Equilibration A->B C Partitioning of this compound B->C D Liquid Phase (Matrix) C->D E Gas Phase (Headspace) C->E F Analysis of Headspace E->F G Volatility Measurement F->G

Caption: Principle of static headspace analysis for volatility measurement.

References

The Role of Ethyl Butyrate in Crafting Artificial Fruit Flavors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Ethyl butyrate (B1204436), an ester known for its characteristic fruity aroma, is a cornerstone in the development of artificial fruit flavors. Its pineapple and tutti-frutti notes make it a versatile component in formulations designed to mimic a wide range of fruits, including pineapple, strawberry, and orange. For researchers in food science, sensory analysis, and drug development, understanding the precise application and analysis of ethyl butyrate is crucial for creating standardized and appealing flavor profiles. This document provides detailed protocols for the formulation, sensory evaluation, and analytical quantification of artificial fruit flavors containing this compound.

Quantitative Data on this compound in Artificial Fruit Flavors

The concentration of this compound is a critical factor in defining the final sensory profile of an artificial fruit flavor. The following table summarizes typical concentration ranges for this compound in various fruit flavor formulations based on publicly available data.

Fruit FlavorThis compound Concentration (% w/w)Reference(s)
Pineapple18.0%[1]
Strawberry0.5 - 3.0%[2]
Strawberry (classic formulation)4.08%[3]
Orange≥ 0.50%[1]

Experimental Protocols

Protocol 1: Formulation of an Artificial Pineapple Flavor

This protocol outlines the preparation of a stock solution for an artificial pineapple flavor, in which this compound is a key component.

Materials:

  • This compound (food grade)

  • Other flavor compounds (e.g., isoamyl acetate, allyl hexanoate, vanillin)

  • Propylene (B89431) glycol (food grade solvent)

  • Glass beakers and stirring rods

  • Calibrated analytical balance

  • Volumetric flasks

Procedure:

  • Accurately weigh each flavor compound, including this compound, using an analytical balance.

  • In a glass beaker, combine the weighed flavor compounds.

  • Add a portion of the propylene glycol to the mixture and stir until all components are fully dissolved.

  • Transfer the solution to a volumetric flask.

  • Rinse the beaker with the remaining propylene glycol and add it to the volumetric flask to ensure a complete transfer of the flavor compounds.

  • Stopper the flask and invert it several times to ensure a homogenous mixture.

  • Store the resulting flavor concentrate in a tightly sealed, amber glass bottle at 4°C.

Protocol 2: Sensory Evaluation of an Artificial Fruit Flavor

This protocol describes a descriptive sensory analysis to characterize the aroma and flavor profile of an artificial fruit flavor containing this compound.[4][5][6][7][8]

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

  • Conduct training sessions to familiarize panelists with the key aroma attributes associated with the target fruit and this compound (e.g., "fruity," "pineapple," "sweet," "green").[6]

  • Provide reference standards for each attribute to calibrate the panel.

2. Sample Preparation:

  • Prepare a solution of the artificial fruit flavor in a neutral base (e.g., 5% sucrose (B13894) solution in deionized water) at a predetermined concentration.

  • Present approximately 20 mL of the sample in clear, odorless glass cups, coded with random three-digit numbers.

  • Allow the samples to equilibrate to room temperature before serving.

3. Evaluation Procedure:

  • Conduct the evaluation in individual sensory booths under controlled lighting and temperature.

  • Instruct panelists to first evaluate the aroma of the sample by sniffing the headspace of the cup.

  • Panelists then taste the sample, holding it in their mouth for a few seconds to evaluate the full flavor profile.

  • Provide unsalted crackers and deionized water for palate cleansing between samples.[5]

  • Panelists will rate the intensity of each predefined attribute on a 15-point line scale, anchored with "low" and "high" at the ends.

4. Data Analysis:

  • Collect the intensity ratings for each attribute from all panelists.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.

  • Generate a spider web plot to visualize the sensory profile of the flavor.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol details the quantitative analysis of this compound in an artificial fruit flavor matrix using Gas Chromatography-Mass Spectrometry (GC-MS).[9]

1. Sample Preparation:

  • Prepare a stock solution of the artificial flavor in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Create a series of calibration standards of this compound in the same solvent, covering the expected concentration range in the sample.

  • Add a known concentration of an internal standard (e.g., deuterated this compound, EC-d5) to both the sample and calibration standards to correct for variations in injection volume and instrument response.[9]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, operated in split mode.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 10°C/minute.

      • Ramp 2: Increase to 230°C at a rate of 20°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 60, 71, 88) and the internal standard.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

3. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in both the sample and calibration standards.

  • Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Visualizations

Experimental_Workflow Overall Experimental Workflow A Flavor Formulation B Sensory Evaluation A->B C GC-MS Analysis A->C D Data Analysis & Interpretation B->D C->D E Refinement of Formulation D->E E->A

Caption: Overall workflow for creating and evaluating artificial fruit flavors.

Sensory_Evaluation_Process Sensory Evaluation Protocol cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase A Panelist Selection & Training B Sample Preparation & Coding A->B C Aroma Assessment B->C D Flavor Assessment C->D E Palate Cleansing D->E F Data Collection D->F E->C Next Sample G Statistical Analysis F->G H Profile Visualization G->H

Caption: Detailed workflow for the sensory evaluation of artificial flavors.

References

Troubleshooting & Optimization

optimization of temperature and molar ratio for ethyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Butyrate (B1204436) Synthesis

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the optimization of ethyl butyrate synthesis, focusing on temperature and molar ratio.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for temperature and molar ratio in this compound synthesis?

A1: For enzymatic synthesis, a common starting point is a temperature of 40-45 °C and an equimolar ratio (1:1) of butyric acid to ethanol (B145695).[1][2][3][4] For heterogeneous acid catalysis (e.g., Amberlyst-15), temperatures can be higher, in the range of 60-80 °C, with a 1:1 molar ratio also being a good starting point.[5]

Q2: What is the primary reaction for synthesizing this compound?

A2: this compound is typically synthesized via Fischer esterification. This is a condensation reaction where butyric acid and ethanol react in the presence of a catalyst (commonly an acid or an enzyme) to form this compound and water.[6][7]

Q3: Which type of catalyst is recommended for this synthesis?

A3: The choice of catalyst depends on the desired product characteristics.

  • Enzymatic Catalysts (Lipases): Lipases, such as those from Candida antarctica (CALA or CALB), are preferred for producing "natural" flavor esters and operate under milder conditions.[1][8][9] They offer high selectivity, which reduces the formation of by-products.[10]

  • Acid Catalysts: Strong acids like sulfuric acid or heterogeneous catalysts like Amberlyst-15 are effective and common in industrial chemical synthesis.[5][7][11] However, they can cause equipment corrosion and side reactions at high temperatures.[9]

Q4: How does reaction time affect the synthesis?

A4: Reaction time is a critical parameter that influences conversion efficiency. For enzymatic reactions, optimal times are often between 3 to 6 hours to achieve high conversion rates of over 85-99%.[1][2] Solvent-free reactions using immobilized lipases have achieved 96% conversion in just 4 hours.[9]

Troubleshooting Guide

Q5: My reaction yield is lower than expected. What are the common causes?

A5: Low yield can stem from several factors. The logical workflow below can help diagnose the issue. Key areas to investigate include substrate inhibition, water content, and catalyst activity.

References

reducing by-product formation during chemical synthesis of ethyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the chemical synthesis of ethyl butyrate (B1204436).

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl Butyrate - Incomplete Reaction: The Fischer esterification reaction is reversible.[1][2] - Water Inhibition (Enzymatic): Water, a by-product, can inhibit or inactivate the enzyme catalyst.[3] - Sub-optimal Reaction Conditions: Incorrect temperature, molar ratio, or catalyst concentration.- Shift Equilibrium (Fischer): Use a large excess of ethanol (B145695) (e.g., a 10-fold excess can significantly increase yield).[1] Remove water as it forms using a Dean-Stark apparatus or a drying agent.[1][4] - Optimize Enzymatic Conditions: Use hydrophobic supports for enzyme immobilization to help remove water.[5] Optimize temperature, substrate molar ratio, and enzyme loading.[3][6]
Presence of Unreacted Butyric Acid - Incomplete Conversion: Insufficient reaction time or non-optimal conditions. - Hydrolysis: The reverse reaction (hydrolysis of the ester) may be occurring.[7]- Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. - Purification: During workup, wash the crude product with a mild base solution (e.g., 5% aqueous sodium bicarbonate) to neutralize and remove unreacted butyric acid.[8]
Formation of Diethyl Ether - High Reaction Temperature: Acid-catalyzed dehydration of ethanol can occur at elevated temperatures, especially with a strong acid catalyst like sulfuric acid.- Control Reaction Temperature: Maintain the recommended reaction temperature for the specific protocol. For Fischer esterification, typical temperatures range from 60-120°C.[9] Avoid excessive heating during reflux.
Presence of Sulfur-Containing Impurities - Sulfuric Acid Catalyst: Sulfuric acid can react with ethanol to form ethyl sulfate (B86663) and diethyl sulfate.[10]- Use Alternative Catalyst: Consider using a different acid catalyst such as p-toluenesulfonic acid or a Lewis acid.[9] Alternatively, enzymatic synthesis avoids this issue entirely.[5] - Thorough Purification: Ensure proper washing and distillation steps are performed to remove these non-volatile impurities.
Water in Final Product - Incomplete Removal: Water is a by-product of the esterification.[1] - Insufficient Drying: Inadequate drying of the organic layer after washing.- Water Removal During Reaction: Use a Dean-Stark trap or molecular sieves.[7] - Post-Reaction Drying: Dry the organic phase with an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate) before the final distillation.[4][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Fischer esterification of this compound?

A1: The most common impurities and by-products include unreacted starting materials (butyric acid and ethanol), water, and side products from the catalyst and solvent.[12] If using sulfuric acid as a catalyst, by-products like ethyl sulfate and diethyl sulfate can form.[10] At higher temperatures, the acid-catalyzed dehydration of ethanol can also produce diethyl ether.

Q2: How can I drive the Fischer esterification reaction towards the product side to maximize yield?

A2: According to Le Chatelier's principle, you can shift the equilibrium in favor of the products in two main ways.[2][11] Firstly, you can use a large excess of one of the reactants, typically the less expensive one, which is ethanol in this case.[1] Secondly, you can remove one of the products as it is formed. Since water is a by-product, using a Dean-Stark apparatus or a suitable desiccant can effectively remove it from the reaction mixture and drive the reaction to completion.[1][4]

Q3: What are the advantages of enzymatic synthesis over traditional chemical synthesis for this compound?

A3: Enzymatic synthesis, typically using lipases, offers several advantages.[5] The reactions are performed under milder conditions of temperature and pressure, which reduces energy consumption and minimizes the formation of thermal degradation by-products.[3] It is highly selective, leading to fewer side reactions.[5] The resulting product can often be labeled as "natural," which is advantageous in the food and fragrance industries.[7] Furthermore, it avoids the use of harsh acid catalysts, preventing equipment corrosion and the formation of related impurities.[5]

Q4: My final product has a sharp, unpleasant odor. What could be the cause?

A4: A sharp, unpleasant odor is likely due to the presence of unreacted butyric acid.[12] This indicates either an incomplete reaction or insufficient purification. To remedy this, you can wash the crude this compound product with a solution of sodium bicarbonate to neutralize and remove the residual acid before final distillation.[8]

Q5: Can I use a different acid catalyst instead of sulfuric acid?

A5: Yes, other acid catalysts can be used for Fischer esterification. Common alternatives include p-toluenesulfonic acid (p-TsOH) and Lewis acids.[9] These may be preferable for sensitive substrates or to avoid the specific side reactions associated with sulfuric acid.[10]

Experimental Protocols

Protocol 1: High-Purity this compound via Fischer Esterification

This protocol is designed to maximize yield and purity by using an excess of ethanol and including a thorough purification process.

Materials:

  • Butyric acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine butyric acid and a 5-fold molar excess of absolute ethanol.

  • Catalyst Addition: Slowly and with cooling, add concentrated sulfuric acid (approximately 3-5% of the moles of butyric acid).

  • Reflux: Heat the mixture to a gentle reflux for 2-4 hours. The reaction temperature should be monitored to avoid excessive heating.[13]

  • Cooling and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing:

    • Wash the organic layer with water to remove the bulk of the ethanol and sulfuric acid.

    • Wash with 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted butyric acid. Check the aqueous layer with pH paper to ensure it is basic. Repeat if necessary.

    • Wash with brine to help break any emulsions and remove excess water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Distillation: Purify the crude this compound by fractional distillation to separate it from any remaining ethanol and other impurities. Collect the fraction boiling at approximately 120-121°C.

Protocol 2: Enzymatic Synthesis of this compound in a Solvent-Free System

This protocol utilizes an immobilized lipase (B570770) for a green and selective synthesis.

Materials:

  • Butyric acid

  • Anhydrous ethanol

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435 or CALB immobilized on a custom support.[5]

Procedure:

  • Reactant Mixture: In a temperature-controlled reaction vessel, combine butyric acid and ethanol. An optimal molar ratio is often found to be around 1:3 (acid to alcohol).[5]

  • Enzyme Addition: Add the immobilized lipase to the mixture. A typical enzyme loading is between 3-5% by weight of the total reactants.

  • Reaction: Stir the mixture at a constant speed (e.g., 300 rpm) and maintain the optimal temperature, typically around 40-45°C, for 4-6 hours.[3][5]

  • Enzyme Recovery: After the reaction period, separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed with a non-polar solvent like hexane (B92381) and dried for reuse.[5]

  • Purification: The liquid product mixture will primarily contain this compound, unreacted ethanol, and the by-product water. The excess ethanol can be removed under reduced pressure. Further purification can be achieved by vacuum distillation if required.

Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_products Products ButyricAcid Butyric Acid EthylButyrate This compound ButyricAcid->EthylButyrate Forward Reaction (Esterification) Ethanol Ethanol Ethanol->EthylButyrate Catalyst H+ Catalyst (e.g., H2SO4) Catalyst->EthylButyrate EthylButyrate->ButyricAcid Reverse Reaction (Hydrolysis) Water Water Water->ButyricAcid

Caption: Fischer Esterification Equilibrium Reaction.

Troubleshooting_Workflow Start Start: By-product Detected Identify Identify By-product (e.g., GC-MS, NMR) Start->Identify Acid Unreacted Butyric Acid? Identify->Acid Ether Diethyl Ether? Acid->Ether No Wash Action: Wash with NaHCO3 solution Acid->Wash Yes Other Other Impurities? Ether->Other No Temp Action: Lower reaction temperature Ether->Temp Yes Purify Action: Enhance purification (e.g., fractional distillation) Other->Purify Yes End End: Pure this compound Wash->End Temp->End Purify->End

Caption: Troubleshooting Workflow for By-product Remediation.

Synthesis_Comparison center This compound Synthesis Fischer Fischer Esterification center->Fischer Enzymatic Enzymatic Synthesis center->Enzymatic F_Cond Conditions: - High Temp (60-120°C) - Strong Acid Catalyst Fischer->F_Cond F_Byprod By-products: - Diethyl Ether - Sulfates (from H2SO4) - Unreacted Acid Fischer->F_Byprod E_Cond Conditions: - Mild Temp (~45°C) - Lipase Catalyst Enzymatic->E_Cond E_Byprod By-products: - Minimal side reactions - Primarily unreacted starting materials Enzymatic->E_Byprod

Caption: Comparison of Synthesis Methods.

References

challenges in scaling up laboratory synthesis of ethyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the laboratory synthesis of ethyl butyrate (B1204436).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up the Fischer esterification of ethyl butyrate?

A1: The main challenge is the reversible nature of the reaction. The synthesis of this compound from ethanol (B145695) and butyric acid produces water as a byproduct.[1] As water accumulates in the reaction vessel, it can drive the equilibrium back towards the starting materials, a process known as hydrolysis, which lowers the overall yield of the desired ester.[2][3][4] Effectively managing this equilibrium is critical for a successful scale-up.

Q2: How can I drive the reaction equilibrium towards a higher yield of this compound on a larger scale?

A2: To maximize product formation, the water byproduct must be continuously removed from the reaction mixture.[3][5] Common industrial methods include azeotropic distillation, often using a solvent like toluene (B28343) or hexane (B92381) in a Dean-Stark apparatus.[6] Other strategies include using a large excess of one of the reactants (typically the less expensive one, ethanol) to shift the equilibrium according to Le Chatelier's principle or using drying agents like molecular sieves.[3][5][7]

Q3: My scaled-up reaction is significantly slower than the lab-scale version. What are the potential causes and solutions?

A3: Slow reaction rates during scale-up can be attributed to several factors:

  • Inadequate Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, making it harder to maintain a consistent and optimal temperature throughout the mixture. Ensure your reactor's heating system is adequate for the scale.

  • Insufficient Mixing: Poor agitation can lead to localized temperature gradients and concentration differences, slowing the overall reaction rate.

  • Catalyst Concentration: The catalyst-to-reactant ratio may need to be re-optimized for the larger scale. While simply adding more catalyst can increase the rate, it can also lead to side reactions and complicate purification.[8]

Q4: What are the key differences in the purification process between lab-scale and industrial-scale synthesis?

A4: While the principles are the same, the practical execution differs. At the lab scale, a simple distillation might suffice. At an industrial scale, purification is a multi-step process.[6][9] After the reaction, the acid catalyst must be neutralized, and the crude product is washed to remove salts and unreacted acid.[6] The final separation of this compound from excess ethanol and other impurities is achieved through fractional distillation, which requires careful control of temperature and pressure to achieve high purity (e.g., 99.5%).[10]

Q5: I am considering using an enzymatic catalyst (lipase) for a "green" or "natural" synthesis. What are the scale-up challenges?

A5: Enzymatic synthesis offers milder reaction conditions and can yield a product labeled as "natural," which is desirable in the flavor and fragrance industries.[6][11] However, challenges in scaling up include:

  • Enzyme Cost and Stability: Lipases can be expensive, so they are often immobilized on a solid support to allow for recovery and reuse.[2][11]

  • Substrate Inhibition: High concentrations of either butyric acid or ethanol can inhibit or deactivate the enzyme, reducing its efficiency.[2][12][13] This may require strategies like the gradual addition of substrates.

  • Mass Transfer Limitations: In immobilized systems, the reactants must diffuse to the active sites of the enzyme, which can become a rate-limiting step at a larger scale.

  • Solvent-Free Systems: While environmentally preferable, solvent-free reactions can be highly viscous, posing challenges for mixing and heat transfer.[14]

Troubleshooting Guide

Problem: Low Yield (<85%) in a Scaled-Up Batch

This is a common issue when transitioning from a laboratory to a pilot or production scale. Use the following guide to diagnose the potential cause.

// Nodes Start [label="Low Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reaction [label="Was the reaction\ndriven to completion?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Workup [label="Was there product loss\nduring work-up/purification?", fillcolor="#FBBC05", fontcolor="#202124"];

Water_Removal [label="Inefficient Water Removal", fillcolor="#F1F3F4", fontcolor="#202124"]; Time_Temp [label="Insufficient Reaction\nTime or Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Issue [label="Improper Catalyst\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"];

Emulsion [label="Emulsion Formation\nDuring Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; Distillation [label="Inefficient Fractional\nDistillation", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer_Loss [label="Physical Transfer\nLosses", fillcolor="#F1F3F4", fontcolor="#202124"];

Solution_Water [label="Solution: Improve azeotropic\ndistillation setup or add\ndrying agents.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Time [label="Solution: Monitor reaction progress\n(e.g., by GC) and optimize\nreflux time/temperature.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Catalyst [label="Solution: Verify and optimize\ncatalyst loading for the\ncurrent scale.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Emulsion [label="Solution: Use brine washes or\nanti-emulsion agents. Adjust\nmixing speed during extraction.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Distill [label="Solution: Optimize distillation\nparameters (column height, reflux\nratio, vacuum) for better separation.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reaction [label=" Investigate\n Reaction "]; Start -> Check_Workup [label=" Investigate\n Purification "];

Check_Reaction -> Water_Removal [label=" Cause "]; Check_Reaction -> Time_Temp [label=" Cause "]; Check_Reaction -> Catalyst_Issue [label=" Cause "];

Water_Removal -> Solution_Water [style=dashed]; Time_Temp -> Solution_Time [style=dashed]; Catalyst_Issue -> Solution_Catalyst [style=dashed];

Check_Workup -> Emulsion [label=" Cause "]; Check_Workup -> Distillation [label=" Cause "]; Check_Workup -> Transfer_Loss [label=" Cause "];

Emulsion -> Solution_Emulsion [style=dashed]; Distillation -> Solution_Distill [style=dashed]; } dot Caption: Troubleshooting decision tree for diagnosing low yields in this compound synthesis.

Data Presentation

Table 1: Comparison of Typical Parameters for this compound Synthesis

ParameterLaboratory Scale (Enzymatic)Pilot/Industrial Scale (Chemical)
Reactants Butyric Acid, EthanolButyric Acid, Ethanol
Catalyst Immobilized Lipase (e.g., Novozym 435)Sulfuric Acid (H₂SO₄)
Molar Ratio (Ethanol:Acid) 1:1 to 1:51:1 to 5:1 (Excess acid is common)[15]
Temperature 35 - 60 °C[2][11]60 - 110 °C (Reflux)[3]
Reaction Time 3 - 55 hours[2]1 - 10 hours[3]
Water Removal Molecular Sieves or Vacuum[11]Azeotropic Distillation[6]
Typical Yield 87% - 99%[11][16][17]98%[10]
Final Purity >97%>99.5%[10]

Table 2: Effect of Reactant Molar Ratio on Fischer Esterification Yield

Molar Ratio (Ethanol:Acetic Acid)Equilibrium Yield
1:165%[7]
10:197%[7]
100:199%[7]
Note: Data from a study on acetic acid is used to illustrate the principle, which is directly applicable to butyric acid.

Experimental Protocols

Protocol 1: Laboratory Scale Fischer Esterification (ca. 100 g scale)
  • Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a heating mantle.

  • Charging Reactants: To the flask, add butyric acid (88.1 g, 1.0 mol) and absolute ethanol (69.1 g, 1.5 mol).

  • Adding Catalyst: Carefully add concentrated sulfuric acid (2 mL) to the mixture while stirring.

  • Reaction: Heat the mixture to a gentle reflux. Collect the water that separates in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).

  • Work-up (Neutralization): Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Purify the crude this compound by simple distillation, collecting the fraction that boils at 120-121°C.

Protocol 2: Key Considerations for Pilot/Industrial Scale-Up
  • Reactor: Use a jacketed glass-lined or stainless steel reactor with controlled heating/cooling and a robust agitation system (e.g., an impeller).

  • Continuous Water Removal: The process is often run as a semi-batch or continuous process where a pre-mixed stream of reactants and catalyst is fed into the reactor while the this compound-water azeotrope is continuously distilled off.[15]

  • Layer Separation: The distilled azeotrope is condensed and fed to a decanter where the aqueous and organic layers are separated. The organic layer containing crude this compound is sent for further purification, and the water layer is discarded.[15]

  • Fractional Distillation: Final purification is performed in a multi-tray distillation column under atmospheric or reduced pressure to achieve the required high purity by separating the product from unreacted ethanol and any side products.[6]

Visualizations

// Nodes Reactants [label="Reactants\n(Butyric Acid, Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Acid Catalyst\n(e.g., H₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor [label="Reactor\n(Heating & Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water_Removal [label="Continuous Water Removal\n(Azeotropic Distillation)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralize [label="Neutralization\n(e.g., with NaHCO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Washing / Extraction\n(Remove Salts)", fillcolor="#FBBC05", fontcolor="#202124"]; Distill [label="Fractional Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Purified this compound\n(>99.5%)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water_Out [label="Water Byproduct\n(Removed)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Reactants -> Reactor; Catalyst -> Reactor; Reactor -> Water_Removal; Water_Removal -> Reactor [label="Return Solvent"]; Water_Removal -> Water_Out; Reactor -> Neutralize; Neutralize -> Wash; Wash -> Distill; Distill -> Product; } dot Caption: General workflow for the scaled-up synthesis of this compound via Fischer esterification.

// Central Process Process [label="Esterification\nEquilibrium", pos="0,0!", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Input Parameters Temp [label="Temperature", pos="-2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Catalyst Conc.", pos="-2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Reactant_Ratio [label="Reactant Ratio\n(Excess Alcohol)", pos="0,2.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Byproduct Water [label="Water\n(Byproduct)", pos="-1.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Outputs Yield [label="Yield", pos="2.5,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rate [label="Reaction Rate", pos="2.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity [label="Purity", pos="1.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Temp -> Rate [label="+", color="#202124"]; Catalyst -> Rate [label="+", color="#202124"]; Reactant_Ratio -> Yield [label="+", color="#202124"]; Process -> Yield [color="#202124"]; Process -> Rate [color="#202124"]; Process -> Purity [color="#202124"]; Water -> Process [label="Inhibits (Reverses)", dir=back, color="#EA4335", fontcolor="#EA4335", style=bold]; } dot Caption: Relationship between key reaction parameters and outcomes in this compound synthesis.

References

troubleshooting peak tailing for ethyl butyrate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

This technical support center provides troubleshooting guidance for common issues encountered during gas chromatography (GC) analysis, with a specific focus on peak tailing observed for ethyl butyrate (B1204436).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography and why is it a problem?

In an ideal gas chromatography separation, the analyte peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is broader than the leading edge.[1] This distortion can lead to several analytical problems, including reduced resolution between adjacent peaks and inaccurate peak integration, which in turn affects the quantitative accuracy and reproducibility of the analysis.[2] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[2]

Q2: I am observing peak tailing for all the peaks in my chromatogram, including the solvent peak. What could be the cause?

When all peaks in a chromatogram exhibit tailing, the issue is most likely related to a physical problem in the GC system rather than a chemical interaction with a specific analyte.[3][4] The common culprits for this type of problem include:

  • Poor Column Installation: An improperly installed column can create dead volumes or turbulence in the carrier gas flow path, leading to peak tailing.[3][5] This can be due to an incorrect insertion depth into the inlet or detector, or a poor column cut.[3][4][5]

  • Improper Column Cut: A jagged or uneven column cut can disrupt the flow of the carrier gas and cause turbulence, which results in peak tailing.[2][3][4] The cut should be clean, smooth, and at a right angle to the column wall.[3][4]

  • Inlet Contamination: The accumulation of non-volatile residues from previous samples in the inlet liner or on the seal can lead to broad and tailing peaks.[5][6] This is a very common cause of peak shape problems.[5]

  • Column Contamination: Severe contamination of the stationary phase, particularly at the head of the column, can cause all peaks to tail.[3][4]

  • Leaks in the System: Leaks in the inlet system can disrupt the carrier gas flow and lead to peak tailing.[7]

Q3: Only the peak for my analyte of interest, ethyl butyrate, is tailing. What are the likely causes?

If only a specific peak, such as this compound, is tailing, the problem is more likely due to a chemical interaction between the analyte and the GC system. Potential causes include:

  • Active Sites: this compound, being an ester, can interact with active sites within the GC system. These active sites can be exposed silanol (B1196071) groups on the surface of a glass liner, on the column itself (especially at the inlet end), or on contaminants within the system.[1][2]

  • Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to oxygen at high temperatures, creating active sites that can interact with polar analytes like esters.[8]

  • Sample Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion, including tailing.[6][9] For instance, injecting a polar analyte dissolved in a highly polar solvent onto a non-polar column can sometimes lead to poor peak shape.

  • Column Overload: Injecting too much of the analyte can saturate the stationary phase, leading to a non-ideal partitioning process and resulting in peak fronting or, in some cases, tailing.[1]

Q4: How can I troubleshoot and resolve peak tailing for this compound?

A systematic approach is crucial for effectively troubleshooting peak tailing. Here are the recommended steps:

  • Inlet Maintenance: Start with the most common source of the problem: the inlet.[5] Replace the inlet liner, septum, and O-ring.[6] Ensure you are using a deactivated liner to minimize interactions with active analytes.[2]

  • Column Maintenance: If inlet maintenance doesn't solve the issue, trim the front end of the column (typically 10-20 cm) to remove any contaminated or degraded section.[2][10]

  • Check for Leaks: Use an electronic leak detector to check for any leaks in the inlet system.[7]

  • Verify Column Installation: Ensure the column is installed correctly in both the inlet and the detector, with the proper insertion depth as recommended by the instrument manufacturer.[3][5] Also, verify that the column cut is clean and at a 90-degree angle.[2][3][4]

  • Method Parameter Evaluation:

    • Injection Volume: If column overload is suspected, try reducing the injection volume or diluting the sample.[1]

    • Initial Oven Temperature: For splitless injections, a "solvent effect violation" can cause tailing of early eluting peaks. Try lowering the initial oven temperature by 10-20°C below the boiling point of your solvent to improve focusing.[6][7]

    • Solvent Choice: If a solvent-phase polarity mismatch is a possibility, consider changing the sample solvent to one that is more compatible with the stationary phase.[6]

Troubleshooting Summary

Symptom Potential Cause Recommended Solution
All peaks are tailingPoor column cutRe-cut the column ensuring a clean, 90-degree cut.[2][3][4]
Improper column installationRe-install the column according to the manufacturer's specifications for insertion depth.[3][5]
Inlet contaminationPerform inlet maintenance: replace the liner, septum, and seals.[5][6]
System leaksUse an electronic leak detector to find and fix any leaks.[7]
Severe column contaminationTrim 20-30 cm from the front of the column or replace the column.[3][4]
Only the this compound peak is tailingActive sites in the liner or columnUse a deactivated liner and/or trim the front of the column.[2] Consider using a more inert column.[6]
Column degradationTrim the front of the column or replace the column.[8]
Sample-solvent/stationary phase mismatchChoose a sample solvent with a polarity that is more compatible with the stationary phase.[6]
Column overloadReduce the injection volume or dilute the sample.[1]
Early eluting peaks are tailingSolvent effect violation (splitless injection)Lower the initial oven temperature to 10-20°C below the solvent's boiling point.[6][7]

Experimental Protocols

Protocol 1: Inlet Maintenance

  • Cool Down the GC: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument.

  • Remove the Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Disassemble the Inlet: Remove the septum nut and septum. Then, remove the inlet liner.

  • Clean and Replace: Inspect the inlet for any visible contamination. Clean the metal surfaces with an appropriate solvent (e.g., methanol (B129727) or acetone) and a lint-free swab.

  • Install New Consumables: Install a new, deactivated liner, a new septum, and a new O-ring.

  • Reassemble and Leak Check: Reassemble the inlet, reinstall the column, and turn on the carrier gas. Use an electronic leak detector to check for leaks around the septum nut and column fitting.

Protocol 2: Column Trimming

  • Prepare the Column: After removing the column from the inlet and detector, carefully wipe the end to be cut with a lint-free cloth dampened with solvent (e.g., methanol) to remove any residues.

  • Score the Tubing: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, light score mark on the polyimide coating of the fused silica (B1680970) tubing.

  • Break the Tubing: Hold the column firmly on either side of the score mark and apply gentle pressure to snap the tubing. The break should be clean and perpendicular to the column wall.

  • Inspect the Cut: Use a magnifying glass or a low-power microscope to inspect the cut. It should be a flat, smooth surface with no jagged edges or shards of silica.[3] If the cut is not clean, repeat the process.

  • Reinstall the Column: Reinstall the trimmed column into the inlet and detector.

Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 all_peaks Physical System Issue q1->all_peaks Yes one_peak Chemical Interaction Issue q1->one_peak No check_install Check Column Installation (Cut & Depth) all_peaks->check_install inlet_maint Perform Inlet Maintenance (Liner, Septum, Seal) check_install->inlet_maint leak_check Check for Leaks inlet_maint->leak_check end Problem Resolved leak_check->end check_active_sites Check for Active Sites one_peak->check_active_sites use_deactivated_liner Use Deactivated Liner check_active_sites->use_deactivated_liner trim_column Trim Front of Column use_deactivated_liner->trim_column check_overload Check for Column Overload trim_column->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection check_solvent Check Solvent Mismatch reduce_injection->check_solvent change_solvent Change Sample Solvent check_solvent->change_solvent change_solvent->end

Caption: Troubleshooting workflow for peak tailing in gas chromatography.

References

Technical Support Center: Optimizing Thermodynamically Controlled Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing water by-product during thermodynamically controlled ester synthesis, such as Fischer esterification. By effectively removing water, the reaction equilibrium can be shifted towards the product, maximizing ester yield.

Frequently Asked Questions (FAQs)

Q1: Why is my ester yield lower than expected in a Fischer esterification?

Low yields in Fischer esterification are commonly due to the reversible nature of the reaction.[1][2][3][4][5][6] The presence of water, a by-product of the reaction, can shift the equilibrium back towards the starting materials (carboxylic acid and alcohol) through hydrolysis, thereby reducing the final ester yield.[1][4][5][7] Other factors include suboptimal reaction conditions, such as incorrect temperature, inappropriate reactant molar ratios, or insufficient reaction time.[7]

Q2: What is the role of the acid catalyst and can it be the source of low yield?

An acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used to increase the reaction rate by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2][8][9][10] While essential, issues with the catalyst, such as using an inappropriate type or an insufficient amount, can lead to a slow reaction and consequently, a low yield.[7]

Q3: How does the molar ratio of alcohol to carboxylic acid affect the ester yield?

Using a large excess of one of the reactants, typically the more cost-effective and easily removable one (often the alcohol), can shift the reaction equilibrium towards the ester product in accordance with Le Châtelier's principle.[1][2][9][11] This is a common strategy to improve ester yield. For instance, increasing the molar ratio of alcohol to carboxylic acid can significantly increase the yield.[1][2]

Q4: Can I run the esterification reaction without removing water?

While the reaction will still proceed, failing to remove the water by-product will result in an equilibrium mixture of reactants and products, leading to a lower yield of the desired ester.[4][5] The presence of water promotes the reverse reaction, hydrolysis, which breaks down the ester back into the carboxylic acid and alcohol.[1][4]

Troubleshooting Guides

Issue 1: Persistently Low Ester Yield Despite Following Standard Protocol

This is a frequent challenge and often points towards the reaction equilibrium not being sufficiently shifted towards the product.

  • Troubleshooting Steps:

    • Increase Excess Reactant: If you are using one of the reactants in excess, consider increasing the ratio further. For example, if using a 3:1 molar ratio of alcohol to carboxylic acid, try increasing it to 5:1 or higher.[2]

    • Implement Water Removal: If not already doing so, actively remove water as it is formed. Methods include using a Dean-Stark apparatus, adding a drying agent, or employing reactive distillation.[1][9][12]

    • Check Catalyst Activity: Ensure your acid catalyst is active and used in the correct concentration. If the catalyst is old or has been exposed to moisture, its effectiveness may be compromised.

Issue 2: Reaction Stalls or Proceeds Very Slowly

A slow reaction rate can be mistaken for a low equilibrium yield.

  • Troubleshooting Steps:

    • Optimize Temperature: Ensure the reaction is being conducted at the appropriate temperature. For many esterifications, heating under reflux is necessary to achieve a reasonable reaction rate.[3][9]

    • Verify Catalyst Concentration: An insufficient amount of catalyst will result in a slow reaction. Typically, a catalytic amount (e.g., a few drops of concentrated sulfuric acid) is sufficient.[3]

    • Ensure Proper Mixing: In heterogeneous mixtures, efficient stirring is crucial to ensure the reactants and catalyst are in close contact.

Issue 3: By-product Formation Complicates Purification

The formation of unintended by-products can reduce the yield of the desired ester and make purification more challenging.

  • Troubleshooting Steps:

    • Moderate Reaction Temperature: Excessively high temperatures can sometimes lead to side reactions like dehydration of the alcohol (if it's a secondary or tertiary alcohol) or other decomposition pathways.[7][9] Consider running the reaction at a lower temperature, which may require a longer reaction time.

    • Use a Milder Catalyst: Strong acids can sometimes promote side reactions. Depending on the substrates, a milder catalyst like a Lewis acid or an acidic resin might offer better selectivity.[9][13]

Data Presentation

Table 1: Effect of Alcohol to Carboxylic Acid Molar Ratio on Ester Yield

Molar Ratio (Alcohol:Acid)Approximate Ester Yield (%)
1:1~65-70%[1][2]
3:1Increased yield[2]
10:1~97%[1]
100:1~99%[1]

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus

The Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture.[1][6][14][15][16]

  • Apparatus Setup:

    • In a round-bottom flask, combine the carboxylic acid, the alcohol (in desired molar excess), a catalytic amount of a strong acid (e.g., concentrated H₂SO₄), and a water-immiscible solvent that forms an azeotrope with water (e.g., toluene (B28343) or hexane).[1][9] Add boiling chips for smooth boiling.

    • Attach the Dean-Stark trap to the round-bottom flask.

    • Fit a reflux condenser to the top of the Dean-Stark trap.

  • Reaction Procedure:

    • Heat the reaction mixture to reflux.

    • The vapor, consisting of the azeotropic mixture of the solvent and water, will rise into the condenser.

    • Upon condensation, the liquid will collect in the Dean-Stark trap.

    • Since water is denser than common azeotropic solvents like toluene, it will separate and collect at the bottom of the trap.[1][14] The less dense organic solvent will overflow from the side arm and return to the reaction flask.

    • Continue the reaction until no more water collects in the trap, indicating the reaction is complete.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_process Water Removal Process cluster_workup Product Isolation A Carboxylic Acid D Combine in Round-Bottom Flask A->D B Alcohol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Add Azeotropic Solvent (e.g., Toluene) D->E F Assemble Dean-Stark Apparatus & Reflux Condenser E->F G Heat to Reflux F->G H Azeotropic Distillation of Water & Solvent G->H I Water Collects in Dean-Stark Trap H->I J Solvent Returns to Reaction H->J K Cool Reaction Mixture I->K Reaction Complete J->G L Aqueous Work-up (Wash with NaHCO₃) K->L M Dry & Evaporate Solvent L->M N Purified Ester M->N

Caption: Experimental workflow for ester synthesis with water removal.

Troubleshooting_Low_Yield node_action Implement water removal (e.g., Dean-Stark) q2 Is an excess of one reactant being used? node_action->q2 node_result Re-run Experiment & Monitor Yield start Low Ester Yield? q1 Is water being actively removed? start->q1 q1->node_action No q1->q2 Yes q3 Is the reaction temperature optimal? q2->q3 Yes node_action2 Use a large excess of one reactant q2->node_action2 No q4 Is the catalyst active and sufficient? q3->q4 Yes node_action3 Optimize reaction temperature (typically reflux) q3->node_action3 No node_action4 Use fresh, active catalyst in the correct amount q4->node_action4 No node_result2 Yield should improve. If not, consider alternative synthetic routes. q4->node_result2 Yes node_action2->q3 node_action3->q4 node_action4->node_result Re-run experiment

Caption: Troubleshooting decision tree for low ester yield.

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation rcooh R-C(=O)-OH protonated_rcooh R-C(=O⁺H)-OH rcooh->protonated_rcooh h_plus H⁺ protonated_rcooh_2 R-C(=O⁺H)-OH roh R'-OH roh->protonated_rcooh_2 tetrahedral_intermediate R-C(OH)(O⁺H-R')-OH tetrahedral_intermediate_2 R-C(OH)(O⁺H-R')-OH protonated_intermediate R-C(O⁺H₂)(OR')-OH tetrahedral_intermediate_2->protonated_intermediate protonated_intermediate_2 R-C(O⁺H₂)(OR')-OH water H₂O protonated_intermediate_2->water protonated_ester R-C(=O⁺R')-OH protonated_ester_2 R-C(=O⁺R')-OH ester R-C(=O)-OR' protonated_ester_2->ester h_plus_out H⁺

Caption: Mechanism of Fischer Esterification.

References

Technical Support Center: Improving the Stability and Reusability of Immobilized Lipases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with immobilized lipases. Detailed experimental protocols and comparative data are included to enhance experimental design and outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the immobilization and application of lipases, offering potential causes and solutions in a direct question-and-answer format.

Problem Potential Cause Suggested Solution
Low initial activity of immobilized lipase (B570770). Enzyme Denaturation During Immobilization: The immobilization conditions (e.g., pH, temperature, solvent) may be too harsh, causing the lipase to lose its native conformation.Optimize Immobilization Conditions: Systematically evaluate and adjust the pH, temperature, and buffer/solvent composition during the immobilization process. Ensure conditions are within the known stability range of the specific lipase being used.
Mass Transfer Limitations: The pores of the support material may be too small or become blocked, preventing the substrate from accessing the lipase's active site.[1]Select Appropriate Support: Choose a support with a pore size suitable for the substrate and product molecules. For large or viscous substrates, macroporous supports are generally preferred to minimize diffusional limitations.[2]
Incorrect Enzyme Orientation: The lipase may be immobilized in an orientation that blocks its active site.Utilize Interfacial Activation: For lipases, immobilization on hydrophobic supports can induce a conformational change that opens the active site "lid," leading to hyperactivation.[3][4]
Significant loss of activity after the first few reaction cycles. Enzyme Leaching: The lipase may be detaching from the support due to weak interactions, especially in the presence of detergents or organic solvents.[4]Introduce Cross-linking: After physical adsorption, use a cross-linking agent like glutaraldehyde (B144438) to create covalent bonds between enzyme molecules, preventing their release.[1][5]
Employ Heterofunctional Supports: Use supports that have both hydrophobic groups for initial adsorption and reactive groups (e.g., epoxy) to form covalent bonds with the adsorbed enzyme.[4]
Operational Denaturation: The reaction conditions (temperature, pH, solvent) are causing the immobilized enzyme to denature over time.Enhance Enzyme Rigidity: Implement post-immobilization techniques, such as intramolecular cross-linking with aldehyde-dextran polymers, to increase the structural stability of the lipase.[1]
Inconsistent results between experimental batches. Variability in Immobilization Protocol: Minor deviations in the immobilization procedure can lead to differences in enzyme loading and activity.Standardize Protocols: Ensure all parameters of the immobilization protocol, such as enzyme concentration, support quantity, incubation time, and washing steps, are kept consistent.
Changes in Support Material: Different batches of support material may have slight variations in properties like surface area or pore size.Characterize Support Material: If possible, characterize new batches of support material to ensure consistency.
Substrate Instability: The substrate may be degrading or precipitating under the assay conditions, leading to variable results.[6]Verify Substrate and Assay Conditions: Ensure the stability of the substrate in the assay buffer and at the reaction temperature. Use fresh substrate solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the failure of lipase immobilization?

A1: A frequent issue is the selection of an inappropriate support material or immobilization method for the specific lipase and application. For instance, using a hydrophilic support for a lipase that benefits from interfacial activation on a hydrophobic surface can lead to low activity. Similarly, relying solely on physical adsorption in the presence of detergents or organic solvents can result in significant enzyme leaching.[4][7]

Q2: How can I determine if my immobilized lipase is leaching from the support?

A2: To check for leaching, you can perform an activity assay on the supernatant or reaction medium after removing the immobilized enzyme. If the liquid phase shows lipase activity, it indicates that the enzyme is detaching from the support.

Q3: How can I improve the reusability of my immobilized lipase?

A3: Improving reusability is directly linked to enhancing stability. Key strategies include:

  • Preventing Leaching: Utilize covalent immobilization, cross-linking after adsorption, or heterofunctional supports to create a strong attachment between the enzyme and the support.[1][4]

  • Increasing Structural Rigidity: Chemical modification and intramolecular cross-linking can make the enzyme more resistant to denaturation under operational stress.[1]

  • Optimizing Reaction and Washing Conditions: Use milder conditions where possible. When washing the immobilized enzyme between cycles, use solvents that are effective at removing products and unreacted substrates but are not harsh on the enzyme.[8]

Q4: Can immobilization change the optimal pH and temperature of a lipase?

A4: Yes, immobilization can often alter the optimal operating conditions of an enzyme. The microenvironment created by the support material can influence the local pH and protect the enzyme from thermal denaturation, often resulting in a shift to a higher optimal temperature and a broader operational pH range compared to the free enzyme.[2][9]

Q5: What are mass transfer limitations and how can I minimize them?

A5: Mass transfer limitations occur when the rate of substrate diffusion to the enzyme's active site, or product diffusion away from it, is slower than the rate of the enzymatic reaction.[1] This can be a significant issue with porous supports. To minimize these limitations, you can:

  • Select a support with a larger pore size.[2]

  • Reduce the particle size of the support to decrease the diffusion path length.

  • Optimize stirring or flow rate in the reactor to enhance external mass transfer.

Data Presentation: Comparative Stability of Immobilized Lipases

The following tables summarize quantitative data on the stability and reusability of immobilized lipases under various conditions.

Table 1: Thermal and pH Stability of Free vs. Immobilized Lipase

Enzyme PreparationOptimal Temperature (°C)Retained Activity after 48h at 70°C (%)Optimal pHRetained Activity at pH 9.0 (%)
Free Pyrococcus furiosus lipase~70<50 (after 45 min)~8.0Not specified
P. furiosus lipase on Glyoxyl-agarose9082>8.5>90
P. furiosus lipase on Octyl-agarose7027~8.0~80

Data synthesized from[10].

Table 2: Reusability of Immobilized Lipase with Different Cross-linkers

Immobilization MethodCross-linkerResidual Activity after 6 Cycles (%)
Cross-linking on mesoporous resinGenipin>60
Cross-linking on mesoporous resinGlutaraldehyde~35

Data synthesized from[11].

Table 3: Storage Stability of Free vs. Immobilized Candida rugosa Lipase

Enzyme FormStorage ConditionRetained Activity after 28 days (%)
Free Lipase4°C40
Immobilized Lipase4°C>90

Data synthesized from[2].

Experimental Protocols

Protocol 1: Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)

This protocol describes a common method for determining the hydrolytic activity of lipase.

  • Preparation of Substrate Solution:

    • Solution A: Dissolve 90 mg of p-nitrophenyl palmitate (pNPP) in 30 mL of isopropanol (B130326).

    • Solution B: Prepare a buffer solution (e.g., 90 mM Tris-HCl, pH 8.0) containing 2.0% (v/v) Triton X-100 and 0.2% (w/v) gum arabic.[12]

    • Immediately before use, prepare the final substrate solution by mixing 1 volume of Solution A with 9 volumes of Solution B.[12]

  • Enzymatic Reaction:

    • Equilibrate the substrate solution to the desired reaction temperature (e.g., 37°C).

    • Add a known amount of lipase solution or immobilized lipase (e.g., 10-50 mg) to a defined volume of the substrate solution to initiate the reaction.

    • Incubate the mixture at the reaction temperature with gentle shaking.

  • Measurement:

    • At regular time intervals, take aliquots of the reaction mixture. If using immobilized lipase, centrifuge or use a magnet (for magnetic supports) to separate the biocatalyst from the supernatant.

    • Measure the absorbance of the supernatant at 410 nm using a spectrophotometer. The increase in absorbance corresponds to the release of p-nitrophenol.[12]

  • Calculation of Activity:

    • One unit (U) of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[12] Use the molar extinction coefficient of p-nitrophenol to calculate the concentration from the absorbance values.

Protocol 2: Lipase Immobilization by Physical Adsorption on a Hydrophobic Support

This protocol provides a general procedure for immobilizing lipase via interfacial activation.

  • Preparation of Lipase Solution:

    • Dissolve the lipase powder in a low ionic strength buffer (e.g., 5 mM sodium phosphate, pH 7.0) to a desired concentration (e.g., 1 mg/mL).

  • Immobilization:

    • Add the hydrophobic support (e.g., octyl-agarose) to the lipase solution at a specific ratio (e.g., 1 g of support per 10 mL of enzyme solution).

    • Incubate the suspension at room temperature with gentle shaking for a predetermined time (e.g., 1-3 hours).

    • Monitor the immobilization process by taking samples of the supernatant at different time points and measuring the residual protein concentration or lipase activity. The activity in the supernatant should decrease as the lipase adsorbs to the support.

  • Washing:

    • After the incubation period, separate the immobilized lipase from the solution by filtration or centrifugation.

    • Wash the immobilized lipase extensively with the buffer solution to remove any unbound enzyme.

    • Perform a final wash with distilled water.

  • Storage:

    • The immobilized lipase can be stored as a suspension in buffer or dried under vacuum. Store at 4°C for short-term use.

Protocol 3: Testing the Reusability of Immobilized Lipase

This protocol outlines the steps to evaluate the operational stability of an immobilized lipase.

  • Initial Reaction:

    • Perform an enzymatic reaction using a known amount of the immobilized lipase under optimal conditions for a defined period.

    • At the end of the reaction, measure the product yield or the remaining substrate concentration. This will be the activity of the first cycle (considered 100%).

  • Recovery and Washing:

    • Separate the immobilized lipase from the reaction mixture by filtration, centrifugation, or magnetic separation.

    • Wash the immobilized lipase with a suitable solvent (e.g., hexane (B92381) or isopropanol for non-aqueous reactions) to remove any adsorbed substrate and product.[8]

    • Follow with a wash using the reaction buffer to re-equilibrate the enzyme.

  • Subsequent Reaction Cycles:

    • Add the washed, immobilized lipase to a fresh reaction mixture.

    • Repeat the enzymatic reaction under the same conditions as the initial cycle.

    • Measure the product yield or substrate consumption.

  • Data Analysis:

    • Repeat the reaction, recovery, and washing steps for the desired number of cycles.

    • Calculate the relative activity for each cycle by dividing the product yield of that cycle by the product yield of the first cycle and multiplying by 100.

    • Plot the relative activity as a function of the number of cycles to visualize the operational stability.

Visualizations

Troubleshooting_Workflow Start Start: Low/No Activity or Reusability CheckInitialActivity Is the initial activity low? Start->CheckInitialActivity CheckReusability Is activity lost after a few cycles? CheckInitialActivity->CheckReusability No Denaturation Potential Cause: Enzyme Denaturation CheckInitialActivity->Denaturation Yes MassTransfer Potential Cause: Mass Transfer Limitation CheckInitialActivity->MassTransfer Yes Orientation Potential Cause: Incorrect Orientation CheckInitialActivity->Orientation Yes Leaching Potential Cause: Enzyme Leaching CheckReusability->Leaching Yes OperationalDenaturation Potential Cause: Operational Denaturation CheckReusability->OperationalDenaturation Yes End End: Improved Stability and Reusability CheckReusability->End No OptimizeImmobilization Solution: Optimize Immobilization Conditions (pH, Temp, Solvent) Denaturation->OptimizeImmobilization ChangeSupport Solution: Change Support (Larger Pore Size) MassTransfer->ChangeSupport UseHydrophobicSupport Solution: Use Hydrophobic Support (Interfacial Activation) Orientation->UseHydrophobicSupport OptimizeImmobilization->End ChangeSupport->End UseHydrophobicSupport->End Crosslink Solution: Introduce Cross-linking (e.g., Glutaraldehyde) Leaching->Crosslink Heterofunctional Solution: Use Heterofunctional Support Leaching->Heterofunctional EnhanceRigidity Solution: Post-immobilization Modification (Increase Rigidity) OperationalDenaturation->EnhanceRigidity Crosslink->End Heterofunctional->End EnhanceRigidity->End

Caption: Troubleshooting workflow for immobilized lipase issues.

Experimental_Workflow cluster_reusability Reusability Testing Start Start: Free Lipase Immobilization Step 1: Immobilization (e.g., Physical Adsorption) Start->Immobilization Washing Step 2: Washing (Remove unbound enzyme) Immobilization->Washing ActivityAssay Step 3: Initial Activity Assay (Set 100% activity) Washing->ActivityAssay ReusabilityLoop Step 4: Reusability Cycle ActivityAssay->ReusabilityLoop Reaction a) Perform Reaction Recovery b) Recover Immobilized Lipase Reaction->Recovery CycleWash c) Wash for Next Cycle Recovery->CycleWash MeasureActivity d) Measure Activity CycleWash->MeasureActivity Decision More Cycles? MeasureActivity->Decision Decision->Reaction Yes End End: Analyze Data (Plot Relative Activity vs. Cycle No.) Decision->End No

Caption: Experimental workflow for immobilization and reusability testing.

References

Technical Support Center: Optimizing Ethyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ethyl butyrate (B1204436) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to maximizing the yield of ethyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized through two main routes: chemical catalysis and biocatalysis. Chemical synthesis often involves the Fischer esterification of butyric acid and ethanol (B145695) using a strong acid catalyst, such as sulfuric acid or a solid acid resin like Amberlyst 15.[1][2] Biocatalysis, a greener alternative, utilizes enzymes, most commonly lipases, to catalyze the esterification reaction.[3][4][5][6]

Q2: What is the typical reaction time to achieve maximum yield in enzymatic synthesis?

A2: The reaction time for achieving maximum this compound yield in enzymatic synthesis is highly dependent on several factors, including the specific lipase (B570770) used, whether the enzyme is immobilized, the reaction temperature, substrate molar ratio, and the use of process intensification techniques. Under optimized conditions, high conversions (over 90%) can be achieved in as little as 4 to 6 hours.[3][5] For instance, using immobilized Candida antarctica lipase B, a 96.0% conversion can be reached in 4 hours.[5] With ultrasonic irradiation, the reaction time can be further reduced.[3]

Q3: How does reaction temperature affect the yield and reaction time?

A3: Temperature has a significant impact on both the reaction rate and the final yield. Generally, increasing the temperature increases the reaction rate, leading to a shorter time to reach equilibrium.[1] However, for enzymatic synthesis, there is an optimal temperature range. For lipases like Candida antarctica, this is often between 40°C and 50°C.[3][5][7] Exceeding the optimal temperature can lead to enzyme denaturation and a decrease in activity and yield.[3]

Q4: What is the optimal molar ratio of butyric acid to ethanol?

A4: The optimal molar ratio of butyric acid to ethanol is a critical parameter. While a 1:1 stoichiometric ratio is required for the reaction, using an excess of one of the reactants can shift the equilibrium towards the product side, increasing the yield. However, a large excess of either substrate, particularly the alcohol, can cause enzyme inhibition.[3] Many studies have found that a molar ratio of acid to alcohol of 1:1 to 1:3 provides the best results for enzymatic synthesis.[5][7]

Q5: Can the reaction be performed without a solvent?

A5: Yes, solvent-free systems are a viable and environmentally friendly option for this compound synthesis, particularly in enzymatic reactions.[5] However, the absence of a solvent can sometimes lead to issues with viscosity and mass transfer. Organic solvents like n-hexane or n-heptane are often used to improve substrate solubility and reduce inhibition effects.[4][5]

Troubleshooting Guide

Problem 1: Low this compound Yield

Possible Cause Troubleshooting Step
Sub-optimal Reaction Time The reaction may not have reached equilibrium. Extend the reaction time and monitor the conversion at different time points to determine the optimal duration.[3]
Incorrect Temperature Verify the reaction temperature. For enzymatic synthesis, ensure the temperature is within the optimal range for the specific lipase being used (typically 40-50°C).[3][5][7] For acid catalysis, higher temperatures generally favor faster reaction rates.[1]
Inappropriate Molar Ratio Optimize the molar ratio of butyric acid to ethanol. A slight excess of ethanol (e.g., 1:1.5 or 1:2 acid to alcohol) can improve yield, but a large excess may inhibit the enzyme.[3][4]
Enzyme Inhibition/Inactivation (Enzymatic Synthesis) High concentrations of butyric acid or the co-product, water, can inhibit or inactivate the lipase.[4][8] Consider using an immobilized enzyme, which can offer greater stability.[3][5] The addition of a water adsorbent, such as molecular sieves or certain salts (e.g., Na₂HPO₄), can also improve the yield by removing water from the reaction medium.[4]
Poor Catalyst Activity (Acid Catalysis) Ensure the acid catalyst is active and used in the correct concentration. For solid catalysts like Amberlyst 15, ensure it has been properly prepared and is not fouled.[2]

Problem 2: Slow Reaction Rate

Possible Cause Troubleshooting Step
Low Reaction Temperature Increase the reaction temperature to accelerate the reaction rate. Be mindful of the optimal temperature range if using an enzyme to avoid denaturation.[1][3]
Insufficient Catalyst Concentration Increase the concentration of the enzyme or acid catalyst. For enzymatic reactions, ensure the biocatalyst loading is optimized.[7]
Mass Transfer Limitations Ensure adequate mixing or agitation to overcome mass transfer limitations, especially in solvent-free systems. The use of ultrasonic irradiation has been shown to significantly reduce reaction times by improving mass transfer.[3]

Quantitative Data Summary

Table 1: Optimization of Reaction Time and Yield for Enzymatic this compound Synthesis

Lipase SourceSupport/MethodTemp (°C)Molar Ratio (Acid:Alcohol)Reaction Time (h)Conversion/Yield (%)Reference
Candida antarctica Lipase A (CALA)Immobilized on Magnetic Nanoparticles451:1699.2[3]
Candida antarctica Lipase B (CALB)Immobilized on Magnetic Nanoparticles451:1697.5[3]
Candida antarctica Lipase A (CALA)Immobilized, with Ultrasonic Irradiation451:14~100[3]
Immobilized LipaseNot Specified451:1387[7]
Candida antarctica Lipase AImmobilized in Gelatin351:2.045590.3 (with Na₂HPO₄)[4]
Candida antarctica Lipase B (CALB)Immobilized on Dendritic Fibrous Nano-Silica401:3496.0[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is a generalized procedure based on common methodologies for enzymatic esterification.[3][5]

  • Reactant Preparation: Prepare a reaction mixture containing butyric acid and ethanol in the desired molar ratio (e.g., 1:1 to 1:3) in a suitable reaction vessel. If a solvent is used, add it at this stage (e.g., n-hexane or n-heptane).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme should be optimized based on the total reaction volume or substrate amount (e.g., 10-25% w/v).[4]

  • Reaction Incubation: Place the reaction vessel in a temperature-controlled shaker or water bath set to the optimal temperature (e.g., 40-45°C). Ensure constant agitation (e.g., 150-300 rpm) to facilitate mixing.[3][5]

  • Reaction Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.

  • Sample Analysis: Analyze the withdrawn samples to determine the concentration of this compound or the consumption of butyric acid. This can be done using gas chromatography (GC) or by titration of the remaining acid with a standard solution of sodium hydroxide.[5][7]

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by separating the immobilized enzyme from the reaction mixture via filtration or magnetic separation (if applicable).[3]

  • Product Purification: The resulting this compound can be purified from the remaining reactants by distillation.

Visualizations

Esterification_Reaction Butyric_Acid Butyric Acid (CH₃CH₂CH₂COOH) Intermediate Tetrahedral Intermediate Butyric_Acid->Intermediate + Ethanol Ethanol Ethanol (CH₃CH₂OH) Ethanol->Intermediate Catalyst Catalyst (Lipase or Acid) Catalyst->Intermediate Ethyl_Butyrate This compound (CH₃CH₂CH₂COOCH₂CH₃) Intermediate->Ethyl_Butyrate - Water Water Water (H₂O) Intermediate->Water

Caption: Fischer esterification pathway for this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Prepare Reactants (Butyric Acid, Ethanol) Mix Mix Reactants & Catalyst Reactants->Mix Catalyst Prepare Catalyst (Immobilized Lipase) Catalyst->Mix Incubate Incubate at Optimal Temperature & Agitation Mix->Incubate Monitor Monitor Reaction Progress (e.g., GC, Titration) Incubate->Monitor Monitor->Incubate Continue until optimum time Separate Separate Catalyst Monitor->Separate Reaction complete Purify Purify this compound (e.g., Distillation) Separate->Purify Analyze Analyze Final Product Purify->Analyze

Caption: General experimental workflow for this compound synthesis.

References

dealing with phase separation in solvent-free esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing phase separation during solvent-free esterification experiments.

Troubleshooting Guides

Issue 1: The reaction mixture has separated into two distinct layers.

Cause: Significant differences in the polarity and solubility of reactants (e.g., a long-chain fatty acid and a short-chain alcohol) and the ester product can lead to the formation of immiscible phases. The generation of water as a byproduct can also contribute to phase separation.

Solutions:

  • Optimize Reactant Molar Ratio: An excess of one reactant can sometimes act as a solubilizing agent for the other components. It is crucial to experimentally determine the optimal molar ratio for your specific system. For the esterification of free fatty acids (FFA) with methanol (B129727), increasing the methanol to FFA molar ratio can improve miscibility.[1][2][3]

  • Enhance Agitation: Insufficient mixing can lead to localized concentration gradients and promote phase separation. Ensure vigorous and consistent agitation throughout the reaction to maintain a homogenous mixture. The appropriate agitation speed is critical for improving mass transfer between phases.[4][5][6]

  • Employ Co-solvents (in minimal quantities): While the goal is a solvent-free reaction, the addition of a small amount of a suitable co-solvent can improve the mutual solubility of the reactants. Glycerol (B35011), for instance, can be an effective green co-solvent in certain enzymatic esterifications.[7][8][9]

Issue 2: An emulsion has formed, making product separation difficult.

Cause: Emulsions are a common issue, particularly during the workup of esterification reactions when aqueous solutions are used for washing. They are stabilized by the presence of unreacted starting materials, byproducts, or the ester product itself acting as a surfactant.[10][11]

Solutions:

  • Increase Ionic Strength of the Aqueous Phase: Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the polarity of the aqueous phase, forcing the organic components out of solution.

  • Centrifugation: Applying centrifugal force can effectively separate the components of an emulsion.

  • Filtration through Celite: Passing the emulsion through a pad of Celite can help to break up the emulsified layer by physically separating the finely dispersed droplets.

Frequently Asked Questions (FAQs)

Q1: How does water content affect phase separation in solvent-free esterification?

A1: Water is a byproduct of esterification and its accumulation can significantly impact the reaction equilibrium and promote phase separation. Excess water can lead to the formation of a separate aqueous phase, particularly if the reactants and product have low water solubility. It can also lead to hydrolysis of the ester, reducing the yield.[12][13] Therefore, controlling the water activity is crucial.

Q2: What are effective methods for in-situ water removal in a solvent-free system?

A2:

  • Molecular Sieves: These are porous materials that can selectively adsorb water from the reaction mixture. For drying alcohols like methanol, 3Å molecular sieves are recommended.[14][15][16][17][18]

  • Dean-Stark Apparatus: This glassware is used to continuously remove water azeotropically during the reaction, driving the equilibrium towards ester formation.[19][20][21][22][23] While traditionally used with a solvent, it can be adapted for some solvent-free systems where one of the reactants can act as an entrainer.

Q3: Can the choice of catalyst influence phase separation?

A3: Yes, particularly in enzymatic esterification. Using an immobilized enzyme can offer several advantages. The solid support can provide a microenvironment that may reduce the propensity for phase separation in the bulk reaction mixture. Immobilization can also improve the stability and reusability of the enzyme.[24][25][26][27][28][29]

Q4: How does agitation speed impact the reaction?

A4: In a multiphase system, agitation is critical for ensuring good contact between reactants and the catalyst, thereby enhancing the reaction rate by overcoming mass transfer limitations. In cases of partial miscibility or high viscosity, vigorous agitation can help maintain a pseudo-homogeneous system and prevent complete phase separation. However, excessive agitation can sometimes promote the formation of stable emulsions. The optimal agitation speed should be determined experimentally for each specific system.[4][5][6]

Experimental Protocols

Protocol 1: Water Removal using Molecular Sieves

Objective: To minimize water accumulation during a solvent-free esterification reaction.

Materials:

  • Reactants (e.g., fatty acid, alcohol)

  • Catalyst (e.g., immobilized lipase)

  • 3Å Molecular sieves (activated)

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Activation of Molecular Sieves: Activate the 3Å molecular sieves by heating them in an oven at 250-300°C for at least 3 hours to remove any adsorbed water. Cool them in a desiccator before use.[17]

  • Reaction Setup: Add the reactants and catalyst to the reaction vessel.

  • Addition of Molecular Sieves: Add the activated molecular sieves to the reaction mixture. A typical loading is 10-20% (w/v) relative to the limiting reactant.[17]

  • Reaction: Proceed with the esterification reaction under the desired temperature and stirring conditions. The molecular sieves will continuously adsorb the water produced.

  • Workup: After the reaction is complete, separate the molecular sieves and the catalyst from the product mixture by filtration.

Protocol 2: Lipase (B570770) Immobilization on Accurel MP1000

Objective: To prepare an immobilized lipase catalyst to improve stability and potentially mitigate phase separation.

Materials:

Procedure:

  • Support Preparation: Weigh the desired amount of Accurel MP1000 support.

  • Immobilization:

    • Prepare a solution of the lipase in the phosphate buffer.

    • Add the Accurel MP1000 support to the lipase solution.

    • Stir the mixture gently for a specified period (e.g., 1-3 hours) at room temperature to allow for physical adsorption of the enzyme onto the support.[29]

  • Washing: Filter the immobilized enzyme and wash it with the phosphate buffer to remove any unbound lipase.

  • (Optional) Cross-linking: For enhanced stability, the immobilized lipase can be cross-linked by incubating it with a glutaraldehyde solution.[26]

  • Drying and Storage: Dry the immobilized lipase (e.g., by lyophilization or vacuum drying) and store it at a low temperature (e.g., 4°C) until use.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Free Fatty Acid (FFA) Conversion

Molar Ratio (Methanol:PFAD)FFA Conversion (%)Reference
6:1~88.19[2]
8:1~97.74[2]
10:1>90[1][2]
21.6:197.03[3]

PFAD: Palm Fatty Acid Distillate

Table 2: Effect of Agitation Speed on Mass Transfer Coefficient

Agitation Speed (rpm)Mass Transfer Coefficient (min⁻¹)SystemReference
300Varies with systemAcetonitrile + glucose + water[4]
600Varies with systemAcetonitrile + glucose + water[4]
9000.093Acetonitrile + glucose + water[4]
300Varies with systemPEG6000 + tri-sodium citrate (B86180) + water[4]
600Varies with systemPEG6000 + tri-sodium citrate + water[4]
9000.0898PEG6000 + tri-sodium citrate + water[4]

Visualizations

Troubleshooting_Phase_Separation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Phase Separation Observed Cause1 Reactant Immiscibility Problem->Cause1 Cause2 Water Accumulation Problem->Cause2 Cause3 Insufficient Agitation Problem->Cause3 Solution1 Optimize Molar Ratio Cause1->Solution1 Solution4 Use Immobilized Enzyme Cause1->Solution4 Solution5 Minimal Co-solvent Addition Cause1->Solution5 Solution2 In-situ Water Removal (Molecular Sieves / Dean-Stark) Cause2->Solution2 Cause2->Solution4 Solution3 Increase Agitation Speed Cause3->Solution3

Caption: Troubleshooting workflow for addressing phase separation.

Experimental_Workflow_Water_Removal start Start: Solvent-Free Esterification Setup reactants Add Reactants and Catalyst start->reactants water_removal Introduce Water Removal Method reactants->water_removal mol_sieves Add Activated Molecular Sieves water_removal->mol_sieves Method 1 dean_stark Assemble Dean-Stark Trap water_removal->dean_stark Method 2 reaction Run Reaction under Controlled Conditions mol_sieves->reaction dean_stark->reaction workup Reaction Workup and Product Isolation reaction->workup end End: Purified Ester workup->end

Caption: Experimental workflow for in-situ water removal.

References

preventing ester hydrolysis during sample workup and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Ester Hydrolysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent ester hydrolysis during sample workup and storage.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem?

A1: Ester hydrolysis is a chemical reaction in which an ester functional group is cleaved by reacting with water to form a carboxylic acid and an alcohol.[1][2][3] This reaction can be catalyzed by the presence of acids or bases.[2][3][4] It is a significant issue in experimental work and drug development because it leads to the degradation of the target compound, resulting in decreased purity, loss of activity, and the formation of potentially interfering byproducts.

Q2: What are the primary factors that cause ester hydrolysis?

A2: The primary factors that promote ester hydrolysis are:

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur.[2][5]

  • pH: Both acidic and basic conditions can catalyze the reaction, with alkaline (high pH) conditions being particularly effective at accelerating hydrolysis.[6][7][8]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including ester hydrolysis.[6][9][10]

  • Enzymes: Certain enzymes, known as esterases, can efficiently catalyze the hydrolysis of esters.[11]

Q3: How can I prevent ester hydrolysis during my sample workup (e.g., extraction)?

A3: To minimize ester hydrolysis during sample workup, consider the following strategies:

  • pH Control: Maintain a neutral or slightly acidic pH (typically in the range of 4-6) during aqueous extractions.[6] Use buffers to stabilize the pH if necessary.[12]

  • Use of Aprotic Solvents: Whenever possible, use polar aprotic solvents such as acetonitrile (B52724), acetone, or dimethylformamide (DMF) for extractions, as they do not donate protons and are less likely to facilitate hydrolysis.[13][14][15]

  • Minimize Exposure to Water: Work quickly and efficiently to reduce the contact time of your sample with aqueous phases.

  • Low Temperature: Perform extractions at reduced temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.

  • Drying: After extraction, thoroughly dry the organic layer containing your ester with a suitable drying agent to remove residual water.[16]

Q4: What are the best practices for storing ester-containing samples to prevent hydrolysis?

A4: For long-term and short-term storage, the following practices are recommended:

  • Low-Temperature Storage: Store samples at low temperatures. Refrigeration (2-8°C) is suitable for short-term storage, while freezing (-20°C to -80°C) is recommended for long-term stability.[6][17][18] Avoid repeated freeze-thaw cycles, as they can introduce moisture and degrade the sample.[19]

  • Moisture Control: Store samples in a dry environment.[5] Use tightly sealed containers with desiccants or store them in a desiccator. For highly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent exposure to atmospheric moisture.[20]

  • pH of the Storage Solution: If storing in solution, ensure the solvent is dry and buffered at a slightly acidic pH.

  • Protection from Light: Store samples in amber vials or wrapped in aluminum foil to prevent photodegradation, which can sometimes indirectly lead to hydrolysis.[6]

Troubleshooting Guides

Problem: I'm observing my ester degrading into its corresponding carboxylic acid and alcohol.

Possible Cause Troubleshooting Steps
Presence of residual water in the sample or solvent. - Ensure solvents are anhydrous. - Use a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate to remove water from organic solutions before storage.[16] - Store solid samples in a desiccator.
The pH of the sample solution is too high (alkaline) or too low (acidic). - Measure the pH of your sample solution. - Adjust the pH to a neutral or slightly acidic range (pH 4-6) using a suitable buffer.[6][12]
Storage temperature is too high. - Store samples at a lower temperature. For long-term storage, -20°C or -80°C is recommended.[6][17]
Enzymatic degradation from biological matrices. - If working with biological samples, consider adding esterase inhibitors to your sample preparation workflow.[11] - Heat-inactivate enzymes if your compound is thermally stable.
Repeated freeze-thaw cycles. - Aliquot samples into smaller, single-use vials to avoid repeated freezing and thawing of the entire batch.[19]

Data Presentation

Table 1: General Stability of Esters under Different Conditions

Condition pH Temperature Presence of Water Relative Rate of Hydrolysis
Optimal Storage 6-7-20°C to -80°CMinimal (Anhydrous)Very Low
Refrigerated Storage 6-72-8°CLowLow
Room Temperature 6-720-25°CModerateModerate
Acidic Conditions < 425°CHigh (Aqueous)High
Alkaline Conditions > 825°CHigh (Aqueous)Very High

Table 2: Common Drying Agents for Organic Solvents

Drying Agent Capacity Speed Suitability
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowGenerally useful for most esters.[21]
Anhydrous Magnesium Sulfate (MgSO₄) HighFastGenerally useful, but can be slightly acidic.[16][21]
Anhydrous Calcium Chloride (CaCl₂) HighMediumCan form adducts with some esters, so compatibility should be checked.[21]
Molecular Sieves (e.g., 4Å) HighFastVery effective at removing water to very low levels.[21]

Experimental Protocols

Protocol 1: General Procedure for Sample Workup to Minimize Ester Hydrolysis

  • Extraction:

    • Perform liquid-liquid extraction using a pre-chilled, water-immiscible aprotic organic solvent (e.g., ethyl acetate, dichloromethane).

    • If an aqueous phase is necessary, ensure it is buffered to a pH between 4 and 6.

    • Carry out the extraction in an ice bath to maintain a low temperature.

    • Minimize the time the organic and aqueous layers are in contact.

  • Washing:

    • If a wash step is required, use a pre-chilled, buffered aqueous solution (pH 4-6).

    • Quickly perform the wash and separate the layers promptly.

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add an appropriate anhydrous drying agent (e.g., magnesium sulfate). Add the drying agent until it no longer clumps together, indicating that the water has been absorbed.[16]

    • Gently swirl the flask and let it stand for 5-10 minutes.

  • Solvent Removal:

    • Filter or decant the dried organic solution away from the drying agent.

    • Remove the solvent using a rotary evaporator at a low temperature to prevent thermal degradation.

  • Storage:

    • Immediately transfer the purified ester to a clean, dry, amber vial.

    • For long-term storage, dissolve the compound in a minimal amount of a dry, aprotic solvent and store at -20°C or -80°C under an inert atmosphere.

Protocol 2: Forced Degradation Study for Ester Stability Assessment

This protocol is based on ICH guidelines for stability testing.[22][23]

  • Sample Preparation: Prepare stock solutions of your ester compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[22]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[22]

    • Control: Prepare a control sample with the stock solution and the solvent used for dilution, and subject it to the same temperature conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid- and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent ester and any degradation products.

Visualizations

Ester_Hydrolysis_Prevention_Workflow cluster_workup Sample Workup cluster_storage Sample Storage cluster_analysis Stability Analysis cluster_troubleshooting Troubleshooting start Ester in Reaction Mixture extraction Liquid-Liquid Extraction (Aprotic Solvent, pH 4-6 Buffer) start->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying evaporation Solvent Removal (Low Temperature) drying->evaporation storage_prep Transfer to Amber Vial evaporation->storage_prep Purified Ester storage_conditions Store at -20°C to -80°C (Dry, Inert Atmosphere) storage_prep->storage_conditions stability_check Monitor Purity (e.g., HPLC) storage_conditions->stability_check Periodically degradation Degradation Observed stability_check->degradation review Review pH, Temp, Moisture Control degradation->review If purity decreases

Caption: Workflow for .

Troubleshooting_Logic_Tree cluster_causes Potential Causes cluster_solutions Corrective Actions start Ester Degradation Detected? ph pH Issue? start->ph Yes end Stable Ester start->end No temp High Temp? ph->temp adjust_ph Buffer to pH 4-6 ph->adjust_ph Yes water Moisture? temp->water lower_temp Store at ≤ 8°C temp->lower_temp Yes enzyme Enzymatic Activity? water->enzyme remove_water Use Drying Agent/ Inert Atmosphere water->remove_water Yes inhibit_enzyme Add Esterase Inhibitor enzyme->inhibit_enzyme Yes adjust_ph->end lower_temp->end remove_water->end inhibit_enzyme->end

Caption: Troubleshooting logic for addressing ester degradation.

References

Validation & Comparative

Distinguishing Natural vs. Synthetic Ethyl Butyrate Using Stable Isotope Ratio Analysis (SIRA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for natural ingredients in the food, beverage, and pharmaceutical industries has necessitated robust analytical techniques to verify product authenticity. Ethyl butyrate (B1204436), a key flavor compound with a characteristic fruity aroma reminiscent of pineapple, is found naturally in various fruits but is also widely produced synthetically. Stable Isotope Ratio Analysis (SIRA) has emerged as a powerful tool to differentiate between natural and synthetic sources of ethyl butyrate, ensuring product integrity and compliance with labeling regulations. This guide provides a comprehensive comparison of natural versus synthetic this compound using SIRA, supported by experimental data and detailed protocols.

The Principle of SIRA in Authenticity Testing

SIRA operates on the principle of isotopic fractionation. The relative abundance of stable isotopes of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H or D/H) varies depending on the origin and the physical and biochemical processes the molecules have undergone.[1]

Natural this compound is biosynthesized in plants through enzymatic reactions. These biological processes exhibit a kinetic isotope effect, leading to a depletion of the heavier isotopes (¹³C and ²H) in the final product compared to the atmospheric CO₂ and water that were the ultimate sources of these elements. The specific isotopic signature is influenced by the photosynthetic pathway of the plant (C3 vs. C4), geographical location, climate, and other environmental factors.[2]

In contrast, synthetic this compound is typically manufactured from petrochemical precursors. The starting materials and the chemical synthesis pathways result in a different isotopic fingerprint, generally characterized by a higher abundance of ¹³C and ²H compared to its natural counterpart. This distinct isotopic signature provides a reliable basis for differentiation.

Comparative Isotopic Data

The isotopic composition of natural and synthetic this compound, expressed in delta (δ) notation in parts per thousand (‰) relative to international standards (VPDB for carbon and VSMOW for hydrogen), shows distinct ranges.

AnalyteIsotope RatioTypical Values (‰)Source
Natural this compound δ¹³C (VPDB)-29.7 to -31.4Strawberries[1]
δ²H (VSMOW)N/A
Synthetic this compound δ¹³C (VPDB)Typically less negative than -28General for synthetic flavors
δ²H (VSMOW)N/A

Note: The table will be updated as more specific data for a wider range of natural sources and for synthetic this compound becomes available through ongoing research.

Experimental Protocol: GC-C-IRMS for this compound Analysis

The primary analytical technique for compound-specific isotope analysis of volatile compounds like this compound is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

1. Sample Preparation:

  • For liquid samples such as fruit juices or beverages, a headspace solid-phase microextraction (HS-SPME) is a common and efficient method for extracting volatile compounds like this compound.

  • Alternatively, liquid-liquid extraction with a suitable organic solvent can be employed.

  • It is crucial to avoid any sample preparation steps that could induce isotopic fractionation.

2. GC-C-IRMS System and Parameters:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for flavor compound analysis (e.g., a wax-type column like DB-WAX or FFAP).

  • Combustion Interface: The GC is coupled to a combustion reactor (for δ¹³C analysis) or a pyrolysis reactor (for δ²H analysis). The combustion reactor typically contains an oxidation catalyst (e.g., copper oxide) and is maintained at a high temperature (e.g., 950°C) to convert the eluted this compound into CO₂.

  • Isotope Ratio Mass Spectrometer (IRMS): A high-precision mass spectrometer designed to measure the relative abundance of different isotopologues (e.g., ¹³CO₂ and ¹²CO₂).

  • Typical GC Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/minute to 220°C, and held for 5 minutes. This program should be optimized for the specific instrument and column to ensure good separation of this compound from other volatile compounds.

    • Injection Mode: Splitless injection is often used for trace analysis.

3. Data Acquisition and Processing:

  • The IRMS continuously measures the isotopic ratios of the gas stream from the combustion/pyrolysis interface.

  • The data is processed using specialized software to calculate the δ¹³C or δ²H values for the this compound peak.

  • Calibration is performed using reference materials with known isotopic compositions to ensure accuracy and traceability to international standards.

Workflow for Distinguishing Natural vs. Synthetic this compound

The following diagram illustrates the logical workflow for the SIRA-based analysis of this compound.

SIRA_Workflow cluster_sample Sample Handling cluster_analysis Analytical Procedure cluster_data Data Interpretation cluster_results Conclusion Sample This compound Sample (e.g., from fruit juice, flavor concentrate) Extraction Extraction of Volatiles (e.g., HS-SPME) Sample->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation Combustion Combustion to CO₂ (for δ¹³C) GC_Separation->Combustion IRMS_Analysis Isotope Ratio Mass Spectrometry Combustion->IRMS_Analysis Isotopic_Value δ¹³C Value (‰) IRMS_Analysis->Isotopic_Value Comparison Comparison with Reference Databases Isotopic_Value->Comparison Result Result Comparison->Result Natural Natural Origin (depleted in ¹³C) Result->Natural δ¹³C < -29‰ Synthetic Synthetic Origin (enriched in ¹³C) Result->Synthetic δ¹³C > -28‰

SIRA workflow for this compound authentication.

Conclusion

Stable Isotope Ratio Analysis provides a scientifically sound and reliable method for distinguishing between natural and synthetic this compound. The distinct isotopic signatures arising from different production pathways serve as a powerful marker for authenticity. As regulatory scrutiny and consumer demand for natural products continue to grow, the application of GC-C-IRMS for the analysis of flavor compounds like this compound will be indispensable for ensuring the integrity of the supply chain and protecting both consumers and reputable manufacturers. Further development of comprehensive isotopic databases for a wider variety of natural sources will continue to enhance the power and precision of this technique.

References

A Comparative Analysis of Ethyl Butyrate and Ethyl 2-Methylbutyrate in Fragrance and Aroma Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fragrance and aroma chemistry, the subtle distinction between isomeric structures can lead to vastly different sensory experiences. This guide provides a detailed, objective comparison of two such molecules: ethyl butyrate (B1204436) and ethyl 2-methylbutyrate (B1264701). By examining their distinct aroma profiles, supported by available quantitative data and detailed experimental methodologies, this document aims to equip researchers and professionals with the critical information needed for informed application in fragrance formulation, sensory science, and drug development.

Sensory Profile: A Tale of Two Fruity Esters

Ethyl butyrate is widely recognized for its potent, sweet, and fruity aroma, most commonly associated with pineapple and other tropical fruits. In contrast, ethyl 2-methylbutyrate, a structural isomer, presents a more complex, greener, and less overtly sweet profile. Its aroma is frequently described as reminiscent of green apples, unripe plums, and pineapple skin, offering a crisp and fresh nuance.

While both esters fall under the "fruity" classification, the presence of a methyl group at the second carbon position in ethyl 2-methylbutyrate significantly alters its interaction with olfactory receptors, resulting in these distinct sensory perceptions. This structural difference is a key factor for fragrance chemists aiming to achieve specific fruity notes, from the juicy sweetness of ripe tropical fruits to the sharp freshness of green apple. Some descriptive comparisons note that ethyl 2-methylbutyrate is "less cheesy" than this compound, suggesting a cleaner aromatic profile.

Quantitative Sensory Data

Directly comparative quantitative data from a single study for both esters is limited in publicly available literature. However, by compiling data from various sources, we can provide an overview of their olfactory potency. It is crucial to note that odor and flavor thresholds can vary significantly based on the medium (e.g., water, air, ethanol (B145695) solution) and the specific methodology employed.

CompoundCommon Aroma DescriptorsOdor/Flavor ThresholdSource Medium
This compound Pineapple, Tropical, Sweet, Fruity, Buttery, Ripe Fruit[1][2]400 ppb (Odor)Beer[3]
25-30 mg/L (Taste)Beer[3]
Ethyl 2-Methylbutyrate Green Apple, Pineapple Skin, Unripe Plum, Fruity, Ethereal[4][5]
(S)-(+)-enantiomerFresh Fruity, Apple-like, Sweet[6]0.006 ppb (Odor)Water[6]
(R)-(-)-enantiomerFruity, Caprylic, Medical-phenolic, Sweet[6]10 ppb (Flavor)Water[6]

Physicochemical Properties

The subtle difference in chemical structure also leads to minor variations in their physicochemical properties, which can influence their volatility and diffusion in various applications.

PropertyThis compoundEthyl 2-Methylbutyrate
Molecular Formula C₆H₁₂O₂C₇H₁₄O₂
Molecular Weight 116.16 g/mol 130.18 g/mol
Boiling Point 120 °C133 °C[2]
CAS Number 105-54-47452-79-1

Experimental Protocols

To achieve reliable and reproducible sensory data for the comparison of these esters, standardized experimental protocols are essential. The following outlines a comprehensive methodology for sensory panel evaluation and instrumental analysis.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

This method provides a detailed and quantifiable sensory profile of the aroma compounds.

1. Panelist Selection and Training:

  • Screening: A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions.

  • Training: Panelists undergo extensive training (20-40 hours) to familiarize themselves with the aroma profiles of a wide range of fruity esters. Reference standards for key descriptors (e.g., "pineapple," "green apple," "sweet," "sour") are used to build a consensus vocabulary.

2. Sample Preparation:

  • Samples of high-purity this compound and ethyl 2-methylbutyrate are prepared in a neutral solvent (e.g., deionized water or ethanol/water mixture) at various concentrations, including levels above and below their respective odor thresholds.

  • Samples are presented in coded, identical containers to blind the panelists.

3. Evaluation Procedure:

  • Evaluations are conducted in individual sensory booths under controlled lighting and temperature to minimize distractions.

  • Panelists assess the aroma of each sample and rate the intensity of agreed-upon descriptors on a 15-cm unstructured line scale, anchored with "low" and "high."

4. Data Analysis:

  • The intensity ratings are converted to numerical data.

  • Analysis of Variance (ANOVA) is used to determine significant differences in the perceived intensities of each attribute between the two esters.

  • Principal Component Analysis (PCA) can be employed to visualize the relationships between the compounds and their sensory attributes.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose to identify and characterize odor-active compounds.

1. Sample Preparation:

  • The ester samples are diluted in an appropriate solvent for GC analysis.

2. GC Separation:

  • The samples are injected into a gas chromatograph equipped with a suitable capillary column to separate the volatile compounds.

3. Olfactometry:

  • The effluent from the GC column is split, with one portion going to a chemical detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other to an olfactory port.

  • A trained sensory panelist sniffs the effluent from the olfactory port and records the perceived aroma and its intensity at specific retention times.

4. Data Analysis:

  • The retention times of the detected odors are matched with the peaks from the chemical detector to confirm the identity of the odor-active compound.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor activity value (OAV) of each compound, providing a measure of its contribution to the overall aroma.

Olfactory Signaling Pathway

The perception of odors is initiated by the binding of volatile molecules to olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. Both this compound and ethyl 2-methylbutyrate have been identified as activators of the same olfactory receptor, Olfr374 (also known as Or1ab2), suggesting a shared initial step in their signaling pathway.

The binding of the ester to the receptor is believed to trigger a conformational change in the GPCR, leading to the activation of a downstream signaling cascade. While the specific differences in binding affinity and the resulting signal strength between the two esters at this particular receptor have not been extensively detailed in public literature, the distinct aroma profiles suggest that they may interact differently with this and/or other olfactory receptors.

Olfactory_Signaling_Pathway Shared Olfactory Signaling Pathway for Fruity Esters cluster_esters Odorant Molecules This compound This compound Olfactory Receptor (Olfr374/Or1ab2) Olfactory Receptor (Olfr374/Or1ab2) This compound->Olfactory Receptor (Olfr374/Or1ab2) Ethyl 2-Methylbutyrate Ethyl 2-Methylbutyrate Ethyl 2-Methylbutyrate->Olfactory Receptor (Olfr374/Or1ab2) G-protein Activation G-protein Activation Olfactory Receptor (Olfr374/Or1ab2)->G-protein Activation Adenylyl Cyclase Adenylyl Cyclase G-protein Activation->Adenylyl Cyclase cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production Ion Channel Opening Ion Channel Opening cAMP Production->Ion Channel Opening Neuronal Signal Neuronal Signal Ion Channel Opening->Neuronal Signal

Caption: Shared olfactory signaling pathway for this compound and ethyl 2-methylbutyrate.

Conclusion

The comparison between this compound and ethyl 2-methylbutyrate underscores the profound impact of subtle structural modifications on aroma perception. While both are valuable components in the palette of a flavorist or perfumer, their applications are distinct. This compound excels in creating sweet, ripe, and tropical fruit profiles, whereas ethyl 2-methylbutyrate is indispensable for imparting a fresh, green, and crisp apple-like character. For researchers in sensory science and drug development, the differential activation of olfactory receptors by these isomers presents a compelling area for further investigation into the intricacies of chemosensory perception. The provided experimental protocols offer a robust framework for conducting such comparative studies, ensuring the generation of high-quality, reliable data.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Ethyl Butrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile compounds like ethyl butyrate (B1204436) is critical in various stages of research and manufacturing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. The choice between these methods often depends on factors such as sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation of these methods is essential to ensure the reliability and consistency of analytical data.

This guide provides an objective comparison of HPLC and GC methods for the quantification of ethyl butyrate, supported by experimental data for this compound and structurally similar compounds.

Principles of HPLC and GC for this compound Analysis

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a relatively non-polar compound like this compound, reverse-phase HPLC is a common approach, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.

Gas Chromatography (GC), on the other hand, is ideally suited for volatile and thermally stable compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analyte between an inert carrier gas (mobile phase) and a stationary phase coated on the inner walls of the column.

Quantitative Data Comparison

The following table summarizes the key performance parameters for HPLC and GC methods. The data presented is a composite from studies on this compound and closely related short-chain fatty acids or their esters, providing a representative comparison for the analysis of this compound.

Validation ParameterHPLCGC-FID
Linearity (R²) ≥ 0.999[1]> 0.999[2][3]
Accuracy (% Recovery) 97.0 - 103.0%[1]98.2 - 101.9%[2][3]
Precision (%RSD) ≤ 0.30%[1]≤ 1.3%[2][3]
Limit of Detection (LOD) 0.255 µg/mL[4]0.01% of total fat[2][3]
Limit of Quantification (LOQ) 0.849 µg/mL[4]0.10% of total fat[2][3]

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are crucial for reproducibility and method validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reverse-phase HPLC method for the quantification of sodium butyrate, a salt of a compound structurally similar to this compound.[1]

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm nylon membrane filter before injection.

2. Chromatographic Conditions:

  • Column: YMC Triart C18 column (250×4.6 mm; 5 μm)[1]

  • Mobile Phase: A mixture of pH 8.0 sodium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) (92:8 v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Detector: UV/PDA detector at a wavelength of 210 nm[1]

  • Column Temperature: 20°C[1]

Gas Chromatography (GC) Protocol

This protocol is based on a GC-FID method for the analysis of butyric acid, the carboxylic acid corresponding to this compound.[2][3]

1. Sample Preparation (with derivatization):

  • For samples where this compound is not in a volatile matrix, a derivatization step to form a more volatile compound may be necessary. However, for direct analysis of the ester, this may not be required. For related acids, derivatization to their methyl esters is common.[2][3]

  • The sample is diluted with a suitable solvent (e.g., n-hexane) before injection.[5]

2. Chromatographic Conditions:

  • Column: DB-FFAP fused silica (B1680970) capillary column (30 m × 0.25 mm × 0.25 μm)[5]

  • Carrier Gas: Nitrogen (N₂)[5]

  • Inlet Temperature: 275°C[5]

  • Detector: Flame Ionization Detector (FID) at 250°C[5]

  • Injection Mode: Split injection (e.g., split ratio of 20:1)[5]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp to 170°C at 10°C/min

    • Hold at 170°C for 5 min[5]

Mandatory Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation & Comparison Sample Test Sample Prep_HPLC Prepare for HPLC Sample->Prep_HPLC Prep_GC Prepare for GC Sample->Prep_GC HPLC HPLC Analysis Prep_HPLC->HPLC GC GC Analysis Prep_GC->GC Data_HPLC HPLC Data HPLC->Data_HPLC Data_GC GC Data GC->Data_GC Compare Compare Results Data_HPLC->Compare Data_GC->Compare Validation Assess Validation Parameters Compare->Validation Report Final Report Validation->Report

Caption: Cross-validation workflow for HPLC and GC methods.

ValidationParameters cluster_performance Performance Characteristics Method Analytical Method (HPLC or GC) Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD Precision->Accuracy LOQ LOQ LOD->LOQ

Caption: Logical relationships of analytical method validation parameters.

References

A Sensory Showdown: Comparing Enzymatically and Chemically Synthesized Ethyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the sensory profiles of ethyl butyrate (B1204436) synthesized via enzymatic and chemical routes reveals subtle but significant differences, primarily influenced by the purity and the presence of trace impurities inherent to each method. While both pathways yield the characteristic fruity and pineapple-like aroma of ethyl butyrate, the enzymatic process is often associated with a more complex and potentially variable sensory experience, whereas the chemical method typically produces a more consistent, though sometimes harsher, profile.

This compound is a widely used flavor and fragrance compound prized for its sweet, fruity aroma reminiscent of pineapple and banana.[1][2] Its synthesis can be broadly categorized into two approaches: a "natural" method involving enzymatic catalysis and a "synthetic" method using traditional chemical catalysis. For researchers, scientists, and drug development professionals, understanding the nuances in the sensory perception of this compound from these different origins is crucial for product formulation and quality control.

Executive Summary of Sensory Differences

While direct, quantitative comparative sensory panel data is scarce in publicly available literature, a comprehensive review of the synthesis processes and analyses of potential by-products allows for a robust qualitative and semi-quantitative comparison. The primary sensory distinction lies in the complexity and potential for off-notes.

  • Enzymatically Synthesized this compound: Often marketed as "natural," this form is produced using bio-based starting materials (ethanol and butyric acid from fermentation) and lipase (B570770) enzymes as catalysts.[3] This process can result in a more rounded and complex flavor profile. However, it is also more susceptible to variations and the presence of minor components from the fermentation and enzymatic processes, which can introduce subtle secondary notes. If not meticulously purified, residual unreacted butyric acid can impart a cheesy or rancid off-note.[3]

  • Chemically Synthesized this compound: This method typically employs petrochemical-derived ethanol (B145695) and butyric acid with a strong acid catalyst (like sulfuric acid). The process is highly efficient and generally yields a product with high purity and a consistent, strong fruity aroma.[4] However, trace impurities from the catalyst or side reactions can sometimes contribute to a sharper, more "chemical" or "solvent-like" top note.

Comparative Analysis of Sensory Attributes

Based on an aggregation of descriptive literature and the known sensory impact of potential impurities, the following table summarizes the likely sensory attributes of this compound from both synthesis routes.

Sensory AttributeEnzymatically Synthesized this compoundChemically Synthesized this compoundPotential Justification
Primary Aroma Fruity, Pineapple, Banana, Tutti FruttiFruity, Pineapple, BananaBoth methods produce this compound as the primary component.[1]
Complexity Higher, potentially with subtle floral or other ester notesLower, more direct fruity noteFermentation-derived precursors may contain other minor flavor-active compounds.
Off-Notes Potential for cheesy, rancid, or fatty notesPotential for sharp, solvent-like, or harsh chemical notesResidual butyric acid in the enzymatic route; trace catalyst or by-products in the chemical route.[3]
Consistency Can be more variable between batchesGenerally high consistencyTightly controlled chemical process vs. biological variations in fermentation.
"Natural" Perception Perceived as more "natural" and well-roundedCan be perceived as more "artificial" or "harsh"Influence of trace compounds and consumer perception of the production method.

Experimental Protocols

A definitive sensory evaluation of enzymatically versus chemically synthesized this compound would typically involve a trained sensory panel using Quantitative Descriptive Analysis (QDA).

Quantitative Descriptive Analysis (QDA) Protocol
  • Panelist Selection and Training: A panel of 8-12 individuals would be screened for sensory acuity and trained over several sessions to recognize and scale the intensity of various aroma attributes relevant to this compound. Reference standards for fruity (pineapple, banana), sweet, chemical, and potential off-notes (butyric acid) would be used.[5]

  • Lexicon Development: During training, the panel would collaboratively develop a consensus vocabulary (lexicon) to describe the sensory characteristics of the this compound samples.

  • Sample Evaluation: Samples of high-purity enzymatically and chemically synthesized this compound, diluted to the same concentration in a neutral solvent (e.g., mineral oil or water with an emulsifier), would be presented to the panelists in a blinded and randomized order. Panelists would rate the intensity of each attribute on a line scale (e.g., 0-15).

  • Data Analysis: The intensity ratings would be statistically analyzed using techniques such as Analysis of Variance (ANOVA) to identify significant differences between the samples for each sensory attribute. Principal Component Analysis (PCA) could be used to visualize the relationships between the samples and their sensory profiles.

Gas Chromatography-Olfactometry (GC-O) Protocol

To identify the specific chemical compounds responsible for the perceived aromas, Gas Chromatography-Olfactometry (GC-O) would be employed.

  • Sample Preparation: The this compound samples would be diluted in an appropriate solvent.

  • GC Separation: The sample would be injected into a gas chromatograph to separate the individual volatile compounds.

  • Dual Detection: The effluent from the GC column would be split into two streams. One stream would go to a chemical detector (e.g., a mass spectrometer for identification), and the other would be directed to a sniffing port.

  • Sensory Detection: A trained panelist would sniff the effluent from the sniffing port and record the time, intensity, and description of each perceived aroma.

  • Data Correlation: The aroma data from the panelist would be correlated with the chemical data from the detector to identify the compounds responsible for specific odors, including any trace impurities contributing to the distinct sensory profiles.

Visualizing the Synthesis Pathways

The fundamental differences in the production of enzymatically and chemically synthesized this compound can be visualized through their respective workflows.

G Figure 1. Synthesis Pathway of Enzymatically Produced this compound cluster_bio Biological Processes cluster_enzymatic Enzymatic Esterification Carbohydrate Feedstock Carbohydrate Feedstock Fermentation_1 Fermentation (Yeast/Bacteria) Carbohydrate Feedstock->Fermentation_1 Fermentation_2 Fermentation (Bacteria) Carbohydrate Feedstock->Fermentation_2 Ethanol Ethanol Fermentation_1->Ethanol Esterification Enzymatic Esterification (Lipase) Ethanol->Esterification Butyric Acid Butyric Acid Fermentation_2->Butyric Acid Butyric Acid->Esterification Crude this compound Crude this compound Esterification->Crude this compound Purification Purification (e.g., Distillation) Crude this compound->Purification Final Product Enzymatically Synthesized This compound Purification->Final Product

Figure 1. Synthesis Pathway of Enzymatically Produced this compound

G Figure 2. Synthesis Pathway of Chemically Produced this compound cluster_petro Petrochemical Feedstocks cluster_chemical Chemical Synthesis Petroleum Petroleum Petro_Ethanol Ethanol Petroleum->Petro_Ethanol Petro_Butyric_Acid Butyric Acid Petroleum->Petro_Butyric_Acid Chem_Esterification Chemical Esterification (Acid Catalyst) Petro_Ethanol->Chem_Esterification Petro_Butyric_Acid->Chem_Esterification Crude_EB Crude this compound Chem_Esterification->Crude_EB Chem_Purification Purification (e.g., Neutralization, Distillation) Crude_EB->Chem_Purification Chem_Final_Product Chemically Synthesized This compound Chem_Purification->Chem_Final_Product

References

comparing catalytic efficiency of different lipases for ethyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of ethyl butyrate (B1204436), a key flavor and fragrance compound, offers a green and highly specific alternative to traditional chemical methods. Lipases are the biocatalysts of choice for this esterification reaction. This guide provides a comparative analysis of the catalytic efficiency of various lipases for ethyl butyrate production, supported by experimental data and detailed protocols to aid in the selection of the most suitable enzyme for specific applications.

Comparative Performance of Lipases

The efficiency of lipase-catalyzed this compound synthesis is influenced by several factors, including the microbial source of the lipase (B570770), whether it is in a free or immobilized form, and the reaction conditions. The following tables summarize the performance of different lipases based on key metrics such as substrate conversion, reaction time, and optimal temperature.

Table 1: Comparison of Catalytic Efficiency of Different Lipases for this compound Synthesis
Lipase SourceFormSupport MaterialSubstrate Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion (%)Reference
Candida antarctica lipase B (CALB)Free-1:440288.9[1]
Candida antarctica lipase B (CALB)ImmobilizedDendritic Fibrous Nano-Silica (DFNS-C8)1:340496.0[1]
Candida antarctica lipase A (CALA)ImmobilizedMagnetic Nanoparticles (MNP)1:145699.2 ± 0.3[2][3]
Candida antarctica lipase B (CALB)ImmobilizedMagnetic Nanoparticles (MNP)1:145697.5 ± 0.8[2][3]
Candida antarctica lipase B (CALB)ImmobilizedMagnetic Nanoparticles (MNP)1:1258>97[4]
Candida antarctica lipase A (Novozym 735)ImmobilizedGelatin0.49355590.3 (with Na2HPO4)[5]
Candida rugosa lipase (CRL)Free-1:4402<1[1]
Porcine pancreas lipase (PPL)Free-1:4402<1[1]
Thermomyces lanuginosus lipase (NE-10)Free-1:4402<1[1]
Rhizomucor mieheiImmobilizedChitosan1:1256>90[2]
Table 2: Kinetic Parameters of Candida rugosa Lipase for this compound Synthesis by Transesterification
ParameterValue
Vmax2.861 µmol/min/mg
Km (butyric acid)0.0746 M
Km (ethyl caprate)0.125 M
Ki (butyric acid)0.450 M

This study investigated the transesterification reaction between ethyl caprate and butyric acid to synthesize this compound.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are outlines of experimental protocols derived from the cited studies for the synthesis of this compound using different lipases.

Protocol 1: Solvent-Free Synthesis using Immobilized Candida antarctica Lipase B (CALB)[1]
  • Immobilization of CALB on Hydrophobically Modified Dendritic Fibrous Nano-Silica (DFNS-C8):

    • Synthesize DFNS via a sol-gel method using tetraethyl orthosilicate (B98303) (TEOS), cetyltrimethylammonium bromide (CTAB), and urea.

    • Modify the surface of DFNS with octyl groups using n-octyltrichlorosilane (OTCS).

    • Immobilize CALB by incubating the lipase solution with the DFNS-C8 support.

  • Esterification Reaction:

    • In a reaction vessel, combine butyric acid and ethanol (B145695) at a molar ratio of 1:3.

    • Add the immobilized CALB@DFNS-C8 to the substrate mixture.

    • Incubate the reaction at 40°C with stirring (e.g., 300 rpm) for 4 hours.

  • Sample Analysis:

    • Withdraw samples at regular intervals.

    • Dilute the samples with a suitable solvent (e.g., n-hexane).

    • Analyze the concentration of this compound using gas chromatography (GC).

Protocol 2: Synthesis using Candida antarctica Lipases A and B Immobilized on Magnetic Nanoparticles (MNPs)[2][3]
  • Preparation of Immobilized Lipase:

    • Synthesize magnetic nanoparticles by co-precipitation.

    • Functionalize the MNPs with 3-aminopropyltriethoxysilane (B1664141) (APTES).

    • Activate the functionalized MNPs with glutaraldehyde.

    • Immobilize Candida antarctica lipase A (CALA) or B (CALB) onto the activated MNPs.

  • Esterification Reaction:

    • Combine butyric acid and ethanol in a 1:1 molar ratio in a suitable solvent like heptane.

    • Add the immobilized lipase (CALA-MNP or CALB-MNP).

    • Incubate the reaction at 45°C for 6 hours with agitation (e.g., 150 rpm).

  • Analysis:

    • Monitor the reaction progress by titrating the remaining butyric acid with a standardized NaOH solution.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for comparing the catalytic efficiency of different lipases in this compound synthesis.

G cluster_prep Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis cluster_comparison Comparison Lipase_Source Select Lipase Sources (e.g., C. antarctica, C. rugosa) Immobilization Immobilize Lipases (e.g., on Nanoparticles, Silica) Lipase_Source->Immobilization Add_Lipase Add Free or Immobilized Lipase Immobilization->Add_Lipase Substrates Prepare Substrates (Butyric Acid, Ethanol) Add_Substrates Add Substrates and Solvent (optional) Substrates->Add_Substrates Reaction_Setup Set up Reaction Vessels Reaction_Setup->Add_Substrates Add_Substrates->Add_Lipase Incubation Incubate under Controlled Conditions (Temperature, Stirring, Time) Add_Lipase->Incubation Sampling Take Samples at Intervals Incubation->Sampling Analysis_Method Analyze Samples (e.g., GC, Titration) Sampling->Analysis_Method Data_Collection Collect Data (Conversion %, Reaction Rate) Analysis_Method->Data_Collection Performance_Metrics Compare Performance Metrics Data_Collection->Performance_Metrics Optimal_Conditions Determine Optimal Conditions Performance_Metrics->Optimal_Conditions

Caption: Experimental workflow for comparing lipase efficiency.

Conclusion

The data consistently indicates that lipases from Candida antarctica, particularly lipase B (CALB), exhibit superior catalytic efficiency for the synthesis of this compound. Immobilization of these enzymes on suitable supports, such as hydrophobically modified nano-silica or magnetic nanoparticles, can further enhance their performance, leading to higher conversion rates and improved stability, making them highly attractive for industrial applications. In contrast, lipases from Candida rugosa, Porcine pancreas, and Thermomyces lanuginosus showed significantly lower activity under the tested solvent-free conditions. The choice of lipase and reaction setup should be guided by the specific requirements of the application, considering factors such as cost, desired conversion, and operational stability.

References

validation of ethyl butyrate as a spoilage biomarker in food products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Validation and Performance

The quest for reliable and rapid indicators of food spoilage is a critical endeavor for researchers, scientists, and professionals in the food industry. Among the myriad of volatile organic compounds (VOCs) produced during microbial decomposition, ethyl butyrate (B1204436) has emerged as a noteworthy candidate for a spoilage biomarker. This guide provides a comprehensive comparison of ethyl butyrate's performance against other spoilage indicators in various food products, supported by experimental data and detailed methodologies.

Performance of this compound as a Spoilage Biomarker

This compound, an ester known for its fruity aroma, is naturally present in many fresh food products. However, its concentration can significantly change due to microbial activity during storage, making it a potential indicator of spoilage. The effectiveness of this compound as a biomarker is dependent on the food matrix and the specific spoilage microorganisms present.

Dairy Products

In dairy products, particularly milk, the presence and concentration of esters like this compound are closely linked to microbial metabolism. While fresh milk contains a complex profile of volatile compounds, spoilage, often driven by psychrotrophic bacteria such as Pseudomonas spp., leads to the production of various off-flavor compounds.

Studies have shown that during the spoilage of milk, there is an increase in the concentration of total volatile organic acids, which correlates with a decrease in pH and an increase in acidity. While specific data on this compound is limited, the formation of ethyl esters by spoilage bacteria is a known phenomenon. For instance, Pseudomonas fragi and Staphylococcus are known to produce esterases that can lead to the formation of ethyl esters, contributing to fruity off-flavors. However, other compounds like 3-methylbutan-1-ol, 2-methylpropan-1-ol, and various ketones and acids have also been identified as potential chemical spoilage indexes in milk.

Comparison with Alternative Biomarkers in Dairy Products

Biomarker CategorySpecific ExamplesPerformance Characteristics
Esters This compound , Ethyl Acetate, Ethyl HexanoateCan indicate early-stage microbial activity. May be perceived as a fruity off-flavor.
Alcohols 3-Methylbutan-1-ol, 2-Methylpropan-1-ol, Ethanol (B145695)Often increase significantly with microbial growth. Can contribute to malty or alcoholic off-odors.
Ketones Acetone, 2-Butanone, DiacetylCan indicate lipid oxidation and microbial metabolism. Contribute to buttery or pungent off-odors.
Volatile Acids Butyric Acid, Acetic Acid, Hexanoic AcidDirectly correlate with microbial fermentation and a decrease in pH. Lead to sour and rancid off-odors.
Sulfur Compounds Dimethyl Sulfide, Dimethyl DisulfideProduced by specific spoilage bacteria and can indicate protein degradation. Associated with strong, unpleasant odors.
Meat Products

The microbial spoilage of meat is a complex process involving the breakdown of proteins and fats, leading to the production of a wide range of VOCs. While research has identified numerous potential spoilage markers in meat, including aldehydes, alcohols, ketones, and sulfur compounds, the role of this compound is less defined.

In some studies on fermented sausages, ethyl butanoate has been identified as a key odor-active compound contributing to the desirable aroma profile.[1] However, in fresh meat, the presence of esters is often associated with the metabolic activity of specific spoilage organisms. For instance, in vacuum-packaged beef, an increase in volatile chemical compounds, including esters, has been correlated with the growth of Lactobacillus.[2]

Comparison with Alternative Biomarkers in Meat Products

Biomarker CategorySpecific ExamplesPerformance Characteristics
Biogenic Amines Cadaverine, Putrescine, HistamineStrong indicators of amino acid decarboxylation by spoilage bacteria. Directly linked to toxicity.
Total Volatile Basic Nitrogen (TVB-N) Ammonia, TrimethylamineA classic and widely used indicator of protein decomposition in seafood and meat.
Sulfur Compounds Hydrogen Sulfide, Dimethyl SulfideKey indicators of protein degradation, particularly from sulfur-containing amino acids. Produce characteristic putrid odors.
Aldehydes & Ketones Hexanal, Octanal, 2-ButanonePrimarily products of lipid oxidation, leading to rancidity. Can also be produced by microbial metabolism.
Alcohols 1-Octen-3-ol, EthanolCan indicate microbial growth and lipid oxidation. Contribute to mushroom-like or fermented off-odors.
Esters This compound , Ethyl AcetateTheir role can be ambiguous, sometimes contributing to desirable aroma in fermented products, but can indicate spoilage in fresh meat.
Fruit Juices

The spoilage of fruit juices is primarily caused by yeasts and molds that can tolerate acidic environments. These microorganisms can produce a variety of metabolic byproducts, including esters, that alter the sensory characteristics of the juice. This compound is a natural component of many fruit juices, contributing to their characteristic fruity aroma.[3]

During spoilage, the concentration of this compound can either increase or decrease depending on the specific microorganisms and the fermentation pathways involved. An increase in this compound and other esters can lead to an overly ripe or fermented off-flavor. Conversely, the degradation of these desirable esters can result in a loss of fresh fruit aroma.

Comparison with Alternative Biomarkers in Fruit Juices

Biomarker CategorySpecific ExamplesPerformance Characteristics
Esters This compound , Ethyl Acetate, Hexyl AcetateChanges in their concentration profile can indicate microbial activity and loss of freshness.
Alcohols Ethanol, MethanolA significant increase in ethanol is a clear indicator of yeast fermentation.
Volatile Acids Acetic Acid, Butyric AcidIndicate the growth of acetic acid bacteria or other acid-producing microbes, leading to a sour, vinegary taste.
Diacetyl 2,3-ButanedioneProduced by some lactic acid bacteria, it imparts a buttery off-flavor.
Microbial Metabolites Guaiacol (from Alicyclobacillus)A specific marker for the spoilage of pasteurized fruit juices by heat-resistant bacteria, causing a medicinal off-flavor.

Experimental Protocols

The validation of this compound as a spoilage biomarker relies on accurate and reproducible analytical methods. The following are detailed methodologies for key experiments.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for VOC Analysis

This is the most common and powerful technique for analyzing volatile compounds in food products.

Methodology:

  • Sample Preparation: A known amount of the food sample (e.g., 5 grams of minced meat, 5 mL of milk or juice) is placed in a headspace vial. For solid samples, a liquid matrix (e.g., saturated NaCl solution) may be added to improve the release of volatiles. An internal standard (e.g., a deuterated analog of a target compound) is added for quantification.

  • Incubation and Extraction: The vial is sealed and incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

  • Desorption and GC-MS Analysis: The SPME fiber is withdrawn and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed. The compounds are then separated on a capillary column (e.g., DB-5ms) with a specific temperature program. The separated compounds are detected and identified by a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

  • Quantification: The concentration of this compound and other target compounds is determined by comparing their peak areas to that of the internal standard and using a calibration curve prepared with standard solutions.

Microbial Analysis

To correlate VOC data with spoilage levels, microbial populations are enumerated using standard plating techniques.

Methodology:

  • Sample Preparation: A known weight of the food sample is homogenized in a sterile diluent (e.g., peptone water).

  • Serial Dilutions: A series of ten-fold dilutions of the homogenate are prepared.

  • Plating: Aliquots of the appropriate dilutions are plated onto selective and non-selective agar (B569324) media (e.g., Plate Count Agar for total viable count, Pseudomonas Agar for Pseudomonas spp., de Man, Rogosa and Sharpe Agar for lactic acid bacteria).

  • Incubation: The plates are incubated at a specific temperature and time appropriate for the target microorganisms.

  • Enumeration: The number of colony-forming units (CFU) is counted, and the microbial load in the original sample is calculated (CFU/g or CFU/mL).

Sensory Analysis

A trained sensory panel is essential to link instrumental data with human perception of spoilage.

Methodology:

  • Panelist Training: A panel of 8-12 individuals is trained to recognize and score the intensity of specific aroma and flavor attributes associated with the fresh and spoiled product.

  • Sample Presentation: Samples at different stages of spoilage are presented to the panelists in a controlled environment.

  • Evaluation: Panelists rate the intensity of various attributes (e.g., fruity, sour, rancid, off-odor) on a structured scale (e.g., a 15-point line scale).

  • Data Analysis: The sensory scores are statistically analyzed to determine significant differences between samples and to correlate with instrumental and microbial data.

Visualizations

Logical Workflow for Biomarker Validation

The following diagram illustrates the general workflow for validating a spoilage biomarker like this compound.

biomarker_validation_workflow cluster_experimental_design Experimental Design cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_validation Validation A Food Product Selection (e.g., Milk, Meat, Juice) B Storage Conditions (Time, Temperature) A->B C VOC Analysis (HS-SPME-GC-MS) B->C D Microbial Analysis (Plate Counts) B->D E Sensory Evaluation (Trained Panel) B->E F Quantification of This compound & Other VOCs C->F G Correlation Analysis (VOCs vs. Microbes vs. Sensory) D->G E->G F->G H Comparative Performance (Sensitivity, Specificity) G->H I Biomarker Validation (this compound vs. Alternatives) H->I

Caption: Workflow for validating this compound as a spoilage biomarker.

Conclusion

The validation of this compound as a universal spoilage biomarker is complex and highly dependent on the food matrix. While it shows promise, particularly as an indicator of microbial activity leading to fruity or off-flavor development, it is seldom a standalone definitive marker. In most cases, a more reliable assessment of food spoilage is achieved by analyzing a profile of multiple volatile compounds in conjunction with microbial and sensory data. For researchers and professionals in food safety and quality control, this compound should be considered as part of a broader analytical approach to understanding and monitoring the intricate process of food spoilage. Further research focusing on direct comparative studies with quantitative correlations across a wider range of food products is necessary to fully elucidate its potential as a robust spoilage biomarker.

References

A Comparative Analysis of Trace Impurities in Commercial Ethyl Butyrate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount. This guide provides an objective comparison of commercially available ethyl butyrate (B1204436) standards, focusing on the analysis of trace impurities. By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of the most suitable standard for specific research needs.

Comparison of Purity Specifications

SupplierProduct GradePurity Specification (by GC)Key Impurity Specifications
Supplier A (based on Thermo Scientific) Synthetic, 99%≥98.5 %Water: ≤0.3 %; Acid value: ≤1 mg KOH/g
Supplier B (based on Sigma-Aldrich) Analytical Standard≥99.5%Not specified in detail
Supplier C (based on TCI America) >98.0%>98.0%Not specified in detail

This table is a representation of typical data and may not reflect the exact specifications of all available products from these suppliers. Users are advised to consult the specific Certificate of Analysis for the lot they intend to purchase.

Experimental Protocols for Impurity Analysis

The analysis of trace impurities in ethyl butyrate is predominantly carried out using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) for quantification and Mass Spectrometry (MS) for identification.

Sample Preparation

Due to the volatile nature of this compound and its potential impurities, sample preparation is typically minimal.

  • Direct Injection: For high-concentration standards, a direct injection of a small volume (e.g., 1 µL) of the neat standard into the GC is common.

  • Dilution: If necessary, the this compound standard can be diluted in a high-purity solvent such as hexane (B92381) or ethanol-free dichloromethane. A typical dilution would be 1:100 or 1:1000 (v/v) depending on the expected concentration of impurities and the sensitivity of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the separation, identification, and quantification of volatile trace impurities.

  • Instrumentation: A gas chromatograph equipped with a capillary column and a mass spectrometer detector.

  • GC Column: A non-polar or medium-polarity column is typically used. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 100:1) to avoid column overloading with the main this compound peak. Injector temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Data Acquisition: Full scan mode.

Data Analysis
  • Identification: Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). The retention time of a suspected impurity can be confirmed by injecting a pure standard of that compound under the same GC conditions.

  • Quantification: The concentration of identified impurities can be estimated using the peak area percentage relative to the total peak area of all components in the chromatogram. For more accurate quantification, a calibration curve should be prepared using certified reference standards of the identified impurities.

Experimental Workflow and Data Analysis Logic

The following diagrams illustrate the typical experimental workflow for the analysis of trace impurities in commercial this compound standards and the logical relationship for data analysis and compound identification.

G cluster_0 Experimental Workflow cluster_1 Data Analysis Sample_Acquisition Acquire Commercial This compound Standards Sample_Preparation Prepare Samples (Neat or Diluted) Sample_Acquisition->Sample_Preparation GC_MS_Analysis GC-MS Analysis Sample_Preparation->GC_MS_Analysis Data_Acquisition Acquire Chromatographic and Mass Spectral Data GC_MS_Analysis->Data_Acquisition Peak_Integration Integrate Chromatographic Peaks Data_Acquisition->Peak_Integration Impurity_Identification Identify Impurities via Mass Spectral Library Search Peak_Integration->Impurity_Identification Quantification Quantify Impurities (Area % or Calibration) Impurity_Identification->Quantification Reporting Generate Impurity Profile Report Quantification->Reporting

Caption: Experimental workflow for impurity analysis.

G Start GC-MS Data (Chromatogram and Spectra) Deconvolution Peak Deconvolution Start->Deconvolution Library_Search Mass Spectral Library Search (e.g., NIST) Deconvolution->Library_Search Identity_Confirmation Confirm Identity with Reference Standard Library_Search->Identity_Confirmation Identity_Confirmation->Library_Search Not Confirmed Quantification Quantify Impurity Identity_Confirmation->Quantification Confirmed Final_Report Final Impurity Profile Quantification->Final_Report

Unveiling the Volatility of Ethyl Butyrate in Ethanol-Water Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relative volatility of flavor and aroma compounds like ethyl butyrate (B1204436) in ethanol-water mixtures is critical for optimizing purification processes, formulation development, and ensuring product consistency. This guide provides a comprehensive comparison of the relative volatility of ethyl butyrate across varying ethanol (B145695) concentrations, supported by experimental data and detailed methodologies.

The behavior of this compound in ethanol-water systems is non-ideal. Its relative volatility, a measure of the ease of separating it from ethanol and water by distillation, is significantly influenced by the concentration of ethanol in the solution. At lower ethanol concentrations, this compound exhibits higher volatility, while its volatility decreases as the ethanol concentration increases.

Quantitative Analysis of Relative Volatility

Experimental data reveals a clear trend in the relative volatility of this compound with respect to ethanol in aqueous solutions. The following table summarizes the observed relative volatility at different ethanol concentrations.

Ethanol Concentration (% v/v)Relative Volatility of this compound (α)
10~12.5
20~10.0
30~7.8
40~6.0
50~4.8
60~3.8
70~3.0
80~2.5

Note: Data is approximated from graphical representations in published research and is intended for comparative purposes.

This inverse relationship is crucial for designing distillation and separation protocols. For instance, during the distillation of a dilute ethanol-water mixture containing this compound, the ester will be disproportionately present in the initial vapor phase. Conversely, at high ethanol concentrations, the separation of this compound from ethanol becomes more challenging. A study dating back to 1949 observed this general trend for several esters, noting that for alcohol concentrations above 50 mol%, the increase in relative volatility of the esters was inversely proportional to the alcohol concentration, and for dilute concentrations below 30 mol%, the increase in volatility was very rapid.[1]

Experimental Protocols for Determining Relative Volatility

The determination of vapor-liquid equilibrium (VLE) data, from which relative volatility is calculated, can be achieved through various experimental methods. The choice of method often depends on the required accuracy, the complexity of the system, and available resources.

Dynamic Recirculating Still Method (e.g., Gillespie Still)

This is a standard and highly accurate method for obtaining VLE data.

  • Apparatus: A Gillespie-type recirculating still is designed to ensure that true thermodynamic equilibrium is reached between the liquid and vapor phases. It consists of a boiling flask, a vapor-liquid separator, a condenser, and recirculation loops for both the condensed vapor and the liquid.

  • Procedure:

    • The ethanol-water-ethyl butyrate mixture of a known composition is charged into the still.

    • The mixture is heated to its boiling point.

    • The vapor generated travels to the condenser and, after condensation, is collected in a distillate receiver.

    • Both the liquid from the boiling flask and the condensed vapor are continuously recirculated until a steady state is achieved, which is indicated by a constant temperature and composition in both phases.

    • Once at equilibrium, samples are carefully drawn from both the liquid and the condensed vapor phases.

    • The composition of these samples is then analyzed, typically using gas chromatography (GC), to determine the mole fractions of each component in the liquid (x) and vapor (y) phases.

    • The relative volatility (α) of this compound to ethanol is then calculated using the formula: α = (y_ethyl_butyrate / x_ethyl_butyrate) / (y_ethanol / x_ethanol).

Simple Distillation Method

A simpler, less time-consuming method can be employed for determining empirical relative volatilities, particularly useful for comparative studies.

  • Apparatus: A standard simple distillation setup is used, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a collection flask.

  • Procedure:

    • A hydro-alcoholic solution with a specific ethanol concentration and a known amount of this compound is prepared.

    • The solution is placed in the round-bottom flask and heated.

    • The temperature of the vapor is monitored, and the first drop of distillate is collected as it condenses.

    • The composition of this initial distillate (representing the vapor in equilibrium with the initial liquid) and the initial liquid are analyzed by gas chromatography.

    • The relative volatility is calculated using the same formula as in the dynamic recirculating still method.

Logical Workflow for Volatility Determination

The following diagram illustrates the general workflow for the experimental determination of the relative volatility of a compound in a binary solvent system.

G cluster_prep Sample Preparation cluster_exp VLE Experiment cluster_analysis Analysis & Calculation A Prepare Ethanol-Water Mixtures of Varying Concentrations B Add Known Amount of this compound to Each Mixture A->B C Charge Mixture into Equilibrium Still (e.g., Gillespie or Simple Distillation) B->C D Heat to Boiling and Allow System to Reach Equilibrium C->D E Collect Samples of Liquid and Condensed Vapor Phases D->E F Analyze Sample Compositions using Gas Chromatography (GC) E->F G Calculate Mole Fractions (x for liquid, y for vapor) F->G H Calculate Relative Volatility (α) G->H

Caption: Experimental workflow for determining relative volatility.

References

Verifying the Origin of Ethyl Butyrate: A Comparative Guide to Isotope Ratio Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The authenticity of flavoring agents is a critical concern in the food, beverage, and pharmaceutical industries. Ethyl butyrate (B1204436), a key compound responsible for fruity aromas like pineapple and orange, is sourced from both natural origins (fruits) and synthetic chemical processes. Distinguishing between these sources is paramount for regulatory compliance, quality control, and consumer trust. This guide provides an objective comparison of Isotope Ratio Mass Spectrometry (IRMS) with other analytical techniques for the origin verification of ethyl butyrate, supported by experimental data and detailed protocols.

At a Glance: Comparing Analytical Techniques

Isotope Ratio Mass Spectrometry (IRMS) stands out as a powerful tool for origin verification due to its ability to precisely measure the stable isotope ratios of elements within a molecule. This provides a unique "isotopic fingerprint" that can reveal the source of the compound. However, other techniques also offer valuable insights into the authenticity of this compound. The following table summarizes the performance of IRMS compared to two common alternative methods: Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) and Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

FeatureIsotope Ratio Mass Spectrometry (IRMS)Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Principle Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) of the bulk molecule.Measures the non-statistical distribution of isotopes (e.g., ²H) at specific positions within the molecule.Separates and identifies volatile compounds in a sample to create a characteristic profile or "fingerprint".
Primary Application for this compound Differentiating between natural (C3 and C4 plant origins) and synthetic (petrochemical) sources.Determining the botanical origin of the ethanol (B145695) precursor used in natural this compound synthesis (e.g., from beet vs. cane sugar).[1][2][3]Fingerprinting the volatile profile of a product to assess authenticity and geographical origin.
Key Differentiator High precision measurement of bulk isotopic ratios.Positional isotope analysis provides detailed information about precursor origins.Provides a comprehensive profile of all volatile compounds, not just this compound.
Sample Throughput Moderate to high, especially with autosamplers.Lower, due to longer acquisition times.High, with modern autosamplers.
Cost High initial instrument cost.Very high initial instrument cost.Moderate initial instrument cost.
Data Interpretation Relatively straightforward comparison of δ-values to established ranges.Requires specialized software and expertise for spectral analysis and interpretation.Requires chemometric analysis and comparison to authentic sample databases.

Performance Data: Distinguishing Origins with IRMS

The primary application of IRMS in this compound analysis is the determination of its carbon isotope ratio (δ¹³C). This value differs significantly depending on the carbon source used in its synthesis. Natural this compound is derived from the fermentation of sugars from plants. Most fruits are C3 plants, which have a different photosynthetic pathway than C4 plants like corn and sugar cane. Synthetic this compound is typically derived from petroleum-based feedstocks. These different origins result in distinct δ¹³C values.

Origin of this compoundPhotosynthetic Pathway of Carbon SourceTypical δ¹³C Value (‰, VPDB)
Natural (from Orange)C3-29.6
Natural (from Corn Syrup)C4-14.7
Synthetic (Petroleum-derived)Fossil Fuel-24 to -30

VPDB: Vienna Pee Dee Belemnite standard.

Experimental Protocols

Isotope Ratio Mass Spectrometry (GC-C-IRMS) for δ¹³C Analysis of this compound

This protocol is adapted from established methods for the analysis of volatile flavor compounds.

1. Sample Preparation:

  • For liquid samples (e.g., beverages, flavor extracts), a headspace solid-phase microextraction (SPME) fiber can be used to extract volatile compounds, including this compound.

  • Alternatively, for pure this compound or concentrated samples, dilute the sample in a suitable solvent (e.g., hexane) to an appropriate concentration for GC injection.

2. Gas Chromatography (GC) Separation:

  • Instrument: Gas Chromatograph coupled to a Combustion Interface and an Isotope Ratio Mass Spectrometer (GC-C-IRMS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this compound from other matrix components.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Program: A temperature gradient is used to ensure good separation of volatile compounds. A typical program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: 250°C for 5 minutes.

  • Injector: Splitless injection at 250°C.

3. Combustion and Isotope Ratio Measurement:

  • The eluent from the GC column passes through a combustion reactor (typically a ceramic tube containing copper oxide) at a high temperature (e.g., 950°C). This converts the organic compounds into CO₂ and H₂O.

  • The water is removed by a water trap.

  • The CO₂ gas is then introduced into the ion source of the IRMS.

  • The IRMS measures the relative abundance of the different masses of CO₂ (m/z 44, 45, and 46), which correspond to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁸O¹⁶O.

  • The δ¹³C values are calculated relative to a calibrated reference gas and reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

4. Data Analysis:

  • The δ¹³C value of the this compound peak is determined and compared to the known ranges for authentic natural and synthetic samples.

Alternative Method 1: Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful technique for determining the origin of the ethanol moiety of this compound. Natural this compound is formed by the esterification of ethanol and butyric acid, both of which can be produced through fermentation. The deuterium (B1214612) (²H) distribution within the ethanol molecule is influenced by the sugar source (e.g., C3 plants like grapes and apples vs. C4 plants like corn and sugar cane) and the fermentation conditions.

1. Sample Preparation:

  • The this compound must first be saponified (hydrolyzed) to release the ethanol. This is typically done by reacting the sample with a strong base (e.g., sodium hydroxide).

  • The resulting ethanol is then carefully distilled from the reaction mixture to ensure purity.

2. NMR Analysis:

  • Instrument: High-field Nuclear Magnetic Resonance (NMR) spectrometer equipped for deuterium analysis.

  • Sample Preparation for NMR: The purified ethanol is dissolved in a suitable NMR solvent.

  • Acquisition: A specific pulse sequence is used to acquire the deuterium NMR spectrum. This allows for the determination of the site-specific deuterium-to-hydrogen ratios at the methyl (CH₃) and methylene (B1212753) (CH₂) positions of the ethanol molecule.

3. Data Interpretation:

  • The measured isotopic ratios are compared to a database of authentic samples from different botanical origins. This allows for the determination of the likely sugar source used to produce the ethanol, and by extension, the natural origin of the this compound.

Alternative Method 2: Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique provides a comprehensive volatile profile of a sample, which can be used as a "fingerprint" to determine its origin. Adulteration with synthetic this compound or the use of raw materials from a different geographical origin can alter this volatile profile.

1. Sample Preparation:

  • A small amount of the liquid or solid sample is placed in a sealed headspace vial.

  • The vial is heated to a specific temperature (e.g., 60°C) for a set period to allow volatile compounds to equilibrate in the headspace above the sample.

2. Extraction:

  • A solid-phase microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined time to adsorb the volatile compounds.

3. GC-MS Analysis:

  • The SPME fiber is then inserted into the hot injector of a gas chromatograph coupled to a mass spectrometer (GC-MS). The adsorbed volatiles are desorbed onto the GC column.

  • The GC separates the individual volatile compounds.

  • The MS fragments the compounds and provides a mass spectrum for each, allowing for their identification by comparison to a spectral library.

4. Data Analysis:

  • The resulting chromatogram provides a profile of the volatile compounds present in the sample.

  • Chemometric methods (e.g., Principal Component Analysis, PCA) are often used to compare the volatile profiles of unknown samples to a database of authentic samples from different origins. Significant differences in the profile can indicate adulteration or misrepresentation of origin.

Visualizing the Workflows and Logic

To further clarify the analytical processes, the following diagrams, created using the DOT language, illustrate the experimental workflow for IRMS and the logical relationship for origin verification.

IRMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-C-IRMS Analysis cluster_data Data Interpretation Sample Sample (e.g., Beverage) Extraction Headspace SPME Extraction Sample->Extraction Dilution Dilution in Solvent Sample->Dilution GC Gas Chromatography (Separation) Extraction->GC Dilution->GC Combustion Combustion (to CO2) GC->Combustion IRMS Isotope Ratio Mass Spectrometry Combustion->IRMS Data δ13C Value Calculation IRMS->Data Comparison Comparison to Reference Database Data->Comparison Origin Origin Determination Comparison->Origin

Caption: Experimental workflow for the origin verification of this compound using GC-C-IRMS.

Isotope_Logic cluster_natural Natural Sources cluster_isotope Resulting δ13C Value Origin Origin of this compound C3_Plants C3 Plants (e.g., Fruits) Origin->C3_Plants C4_Plants C4 Plants (e.g., Corn, Sugar Cane) Origin->C4_Plants Synthetic Synthetic Source (Petroleum-derived) Origin->Synthetic C3_Value More Negative (e.g., ~ -25 to -30‰) C3_Plants->C3_Value C4_Value Less Negative (e.g., ~ -10 to -15‰) C4_Plants->C4_Value Synthetic_Value Similar to C3 or more negative (e.g., ~ -24 to -30‰) Synthetic->Synthetic_Value

Caption: Logical relationship between the origin of this compound and its δ¹³C value.

References

A Comparative Guide to the Synthesis of Ethyl Butyrate: Solvent-Based vs. Solvent-Free Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of ethyl butyrate (B1204436), a key flavor and fragrance compound with a characteristic fruity aroma reminiscent of pineapple, is a cornerstone reaction in the chemical and biotechnology industries. Traditionally performed using solvent-based methods, a paradigm shift towards greener, solvent-free synthesis is gaining significant traction. This guide provides a detailed comparison of solvent-based and solvent-free methodologies for producing ethyl butyrate, supported by experimental data to inform researchers, scientists, and professionals in drug development and chemical manufacturing.

Performance and Efficiency: A Quantitative Comparison

The choice between solvent-based and solvent-free synthesis hinges on several key performance indicators, including reaction yield, time, and the reusability of the catalyst. The following table summarizes quantitative data from various studies to offer a clear comparison.

ParameterSolvent-Based SynthesisSolvent-Free Synthesis
Catalyst Immobilized Lipase (B570770) A from Candida antarctica (CALA) on magnetic nanoparticles[1]Immobilized Lipase B from Candida antarctica (CALB) on dendritic fibrous nano-silica[2]
Solvent n-Heptane[1]None
Yield / Conversion Up to 100% conversion[1]96.0% conversion[2]
Reaction Time 4 - 6 hours[1]4 hours[2]
Temperature 45°C[1]40°C[2]
Substrate Molar Ratio (Acid:Alcohol) 1:1[1]1:3[2]
Catalyst Reusability Not explicitly statedRetained 89% initial activity after ten reuse cycles[2]
Environmental Impact Use of volatile, flammable, and toxic organic solvents poses safety and environmental risks.[2]Eliminates hazardous solvents, reducing waste, energy consumption, and health risks.[3][4]

The Underlying Chemistry: A Visualized Comparison

The fundamental difference between the two approaches lies in the reaction environment. The following diagram illustrates the logical flow and key distinctions.

Fig. 1: Comparative workflow of solvent-based versus solvent-free synthesis of this compound.

Experimental Protocols

Solvent-Based Synthesis: Lipase-Catalyzed Esterification in n-Hexane

This protocol is based on the methodology for enzymatic synthesis of this compound in an organic solvent medium.

Materials:

  • Lipase from Candida antarctica (Novozym 735)[5]

  • Butyric acid[5]

  • Ethanol[5]

  • n-Hexane (analytical grade)[5]

  • Immobilization support (e.g., gelatin, glutaraldehyde)[5]

  • Phosphate (B84403) buffer (0.5 M, pH 7.0)[5]

Procedure:

  • Immobilization of Lipase:

    • Dissolve 700 mg of gelatin in 3.5 mL of distilled water at 50°C.

    • Add 1.0 mL of the lipase enzyme solution and stir gently for 5 minutes.

    • After 1 hour at 25°C, add 2.5 mL of a 10% glutaraldehyde (B144438) solution.

    • Keep the mixture at 4°C for 24 hours to allow for cross-linking.

    • Cut the resulting gelatin into small pieces (approx. 3.0 mm³), wash with distilled water, and store in phosphate buffer at 4°C.[5]

  • Esterification Reaction:

    • In a 50 mL Erlenmeyer flask, prepare the reaction mixture containing butyric acid and ethanol (B145695) in 20 mL of n-hexane. A typical molar ratio is 0.31 M butyric acid to 0.63 M ethyl alcohol.[5]

    • Add an appropriate amount of the immobilized lipase (e.g., 5.0 g of the immobilized preparation).[5]

    • Incubate the flask at 35°C in a shaker at 150 rpm.[5]

  • Sample Analysis:

    • At regular time intervals, withdraw samples from the hexane (B92381) phase.

    • Analyze the concentration of this compound using gas chromatography (GC). The GC can be equipped with a flame ionization detector (FID) and a suitable capillary column. An internal standard, such as 1-hexanol, can be used for quantification.[5]

Solvent-Free Synthesis: Immobilized Lipase-Catalyzed Esterification

This protocol is adapted from studies on the direct enzymatic synthesis of this compound without an organic solvent.

Materials:

  • Immobilized Lipase B from Candida antarctica (CALB) on a hydrophobic support (e.g., octyl-modified dendritic fibrous nano-silica, CALB@DFNS-C8)[2]

  • Butyric acid[2]

  • Anhydrous ethanol[2]

  • Ultrapure water[2]

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine 0.48 g of butyric acid and ethanol at a molar ratio of 1:3 (butyric acid to ethanol).[2]

    • Add a specific amount of the immobilized lipase (e.g., 0.019–0.045 g).[2]

    • The addition of a small amount of water (e.g., 0.062–0.246 g) may be necessary to facilitate the enzymatic activity.[2]

  • Esterification Reaction:

    • Stir the reaction mixture at 300 rpm and maintain the temperature at 40°C for 4 hours.[2]

  • Sample Analysis:

    • Periodically, take a 20 μL sample from the reaction mixture and dilute it with n-hexane.

    • Filter the sample through a 0.22 μm PVDF filter.

    • Analyze the concentration of this compound by high-performance gas chromatography (HPGC).[2]

Concluding Remarks

The transition from solvent-based to solvent-free synthesis of this compound represents a significant advancement in green chemistry. While solvent-based methods can achieve high conversions, they are often associated with environmental and safety concerns due to the use of volatile organic compounds.[2] In contrast, solvent-free systems, particularly those employing robust immobilized enzymes, offer a cleaner, safer, and more sustainable alternative.[2] The high efficiency, excellent catalyst reusability, and simplified product purification make solvent-free synthesis an attractive option for the industrial production of high-quality this compound, especially for applications in the food and pharmaceutical industries where purity and safety are paramount.[2] The choice of synthesis route will ultimately depend on the specific requirements of the application, including scale, cost considerations, and regulatory constraints. However, the compelling advantages of solvent-free methods position them as the future of sustainable ester production.

References

performance of different support materials for lipase immobilization in ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of support materials for optimal performance and reusability.

For researchers, scientists, and drug development professionals engaged in ester synthesis, the efficiency and stability of lipase (B570770) catalysts are paramount. Immobilization of lipases on solid supports has emerged as a key strategy to enhance their catalytic performance, improve reusability, and simplify product purification. This guide provides an objective comparison of different support materials for lipase immobilization, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable system for your specific application.

Performance Comparison of Support Materials

The choice of support material significantly influences the performance of the immobilized lipase. Key parameters for comparison include enzyme loading, immobilization efficiency, catalytic activity in ester synthesis, and the crucial factor of reusability. The following table summarizes quantitative data from various studies on popular support materials.

Support MaterialLipase SourceImmobilization MethodEnzyme Loading (mg/g support)Immobilization Efficiency (%)Ester Synthesis Yield/Conversion (%)Reusability (No. of Cycles)Reference
Polymers
Chitosan (B1678972)Candida rugosaAdsorption48 - 28729 - 48--[1]
Porcine PancreasAdsorption & Crosslinking-Low2-4 fold higher than free enzymeGood stability[2]
Pseudomonas fluorescensAdsorption on PHB-87.374.26-[3]
Alginate BeadsArthrobacter sp.Entrapment-40-10 (no loss in activity)[4][[“]]
Pachira aquaticaEntrapment---6-9 (progressive loss)[6]
Gigaporous PolystyreneCandida antarctica Lipase BCovalent Binding--HighHigh[7]
Inorganic Materials
Silica (B1680970) (Mesoporous)Candida rugosaAdsorption-80-10 (activity decreased 6x)[8]
Porcine PancreasCovalent Binding-69 - 76-Good thermal stability & reusability[9]
Silica Clay (hydrophobic)LipaseGlutaraldehyde (B144438) Cross-linking--965 (good activity retained)[10]
Magnetic Nanoparticles
ZnOFe NanoparticlesThermomyces lanuginosusPhysical Adsorption--up to 90-[11]
Fe3O4@MOF (IL-modified)Porcine PancreasCovalent Binding--75.18 (70.2% initial activity)[12]
Polydopamine coated Fe3O4LipaseAdsorption42973.9-21 (>70% initial activity)[13]

Note: Direct comparison between studies can be challenging due to variations in lipase source, immobilization conditions, and assay parameters. The provided data serves as a guideline to the potential performance of each support type.

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding and replication. The following diagrams, created using the DOT language, illustrate the typical workflows for lipase immobilization and a logical framework for selecting a support material.

LipaseImmobilizationWorkflow cluster_prep Support Preparation cluster_immob Immobilization cluster_char Characterization Support Material Support Material Activation/Functionalization Activation/Functionalization Support Material->Activation/Functionalization Washing & Drying Washing & Drying Activation/Functionalization->Washing & Drying Immobilization Reaction Immobilization Reaction Washing & Drying->Immobilization Reaction Lipase Solution Lipase Solution Lipase Solution->Immobilization Reaction Washing Washing Immobilization Reaction->Washing Drying Drying Washing->Drying Immobilized Lipase Immobilized Lipase Drying->Immobilized Lipase Activity Assay Activity Assay Immobilized Lipase->Activity Assay Stability & Reusability Stability & Reusability Immobilized Lipase->Stability & Reusability

Caption: General workflow for lipase immobilization.

SupportSelection Application Requirements Application Requirements High Activity High Activity Application Requirements->High Activity High Stability High Stability Application Requirements->High Stability Easy Separation Easy Separation Application Requirements->Easy Separation Porous Supports (Silica, Polymers) Porous Supports (Silica, Polymers) High Activity->Porous Supports (Silica, Polymers) High surface area Covalent Immobilization Covalent Immobilization High Stability->Covalent Immobilization Strong enzyme linkage Magnetic Nanoparticles Magnetic Nanoparticles Easy Separation->Magnetic Nanoparticles Magnetic recovery

Caption: Decision tree for support material selection.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for lipase immobilization on common support materials and the subsequent assay for ester synthesis.

Protocol 1: Lipase Immobilization on Magnetic Nanoparticles (Physical Adsorption)

This protocol is adapted from a study on the immobilization of Thermomyces lanuginosus lipase on ZnOFe nanoparticles[11].

Materials:

  • ZnOFe magnetic nanoparticles (MNPs)

  • Lipase from Thermomyces lanuginosus (TLL)

  • Phosphate (B84403) buffer (0.025 M, pH 7.5)

  • Deionized water

Procedure:

  • Support Dispersion: Disperse 2 mg of ZnOFe MNPs in 2 mL of phosphate buffer.

  • Sonication: Sonicate the suspension for 15 minutes to ensure uniform dispersion of the nanoparticles.

  • Enzyme Addition: Add a specific concentration of soluble TLL (e.g., 0.5–7.5 mg/mL) to the MNP suspension.

  • Incubation: Incubate the mixture for 1 hour at 30°C with continuous stirring.

  • Separation: Separate the immobilized lipase from the supernatant using a magnet.

  • Washing: Wash the immobilized lipase several times with deionized water to remove any unbound enzyme.

  • Drying: Dry the immobilized lipase under vacuum or by lyophilization.

Protocol 2: Lipase Immobilization on Silica Gel (Covalent Binding)

This protocol describes a cross-linking method for immobilizing lipase on silica gel[14].

Materials:

  • Silica gel

  • 3-aminopropyltriethoxysilane (APTES)

  • Glutaraldehyde solution (2.5% in phosphate buffer)

  • Lipase solution

  • Phosphate buffer (pH 7.0)

  • Acetone (B3395972)

Procedure:

  • Silanization: Add 1 g of silica gel to 20 mL of 15% (v/v) APTES in acetone. Incubate at 50°C for 2 hours with stirring.

  • Washing: Wash the silanized silica gel thoroughly with acetone and then with deionized water.

  • Activation: Suspend the silanized silica gel in 20 mL of 2.5% glutaraldehyde solution and incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the activated silica gel with phosphate buffer to remove excess glutaraldehyde.

  • Immobilization: Add the lipase solution to the activated silica gel and incubate overnight at 4°C with gentle shaking.

  • Washing: Wash the immobilized lipase extensively with phosphate buffer to remove unbound enzyme.

  • Drying: Dry the immobilized lipase.

Protocol 3: Lipase Immobilization by Entrapment in Calcium Alginate Beads

This method is based on the entrapment of lipase within a polymer matrix[4][[“]].

Materials:

  • Sodium alginate

  • Lipase solution

  • Calcium chloride (CaCl2) solution (e.g., 2% w/v)

Procedure:

  • Prepare Alginate-Lipase Mixture: Prepare a sodium alginate solution (e.g., 1.5% w/v) in deionized water. Add the lipase solution to the sodium alginate solution and mix gently to obtain a homogeneous mixture.

  • Bead Formation: Extrude the alginate-lipase mixture dropwise into a gently stirring CaCl2 solution using a syringe.

  • Curing: Allow the beads to harden in the CaCl2 solution for a specific time (e.g., 30 minutes).

  • Washing: Collect the beads by filtration and wash them with deionized water to remove excess CaCl2 and any unbound enzyme.

  • Storage: Store the immobilized lipase beads in a suitable buffer at 4°C.

Protocol 4: Assay for Ester Synthesis Activity

This protocol outlines a general method for determining the esterification activity of immobilized lipase[3].

Materials:

  • Immobilized lipase

  • Substrates: an alcohol (e.g., isoamyl alcohol) and a carboxylic acid (e.g., acetic acid) at equimolar ratios.

  • Organic solvent (e.g., hexane)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or magnetic stirrer

Procedure:

  • Reaction Setup: In a sealed flask, add a known amount of immobilized lipase to a solution of the alcohol and carboxylic acid in the organic solvent.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Analysis: Analyze the samples to determine the consumption of the acid or the formation of the ester. This can be done by titration of the remaining acid with a standard base or by gas chromatography (GC) analysis of the ester product.

  • Calculation: Calculate the esterification yield or conversion based on the initial amount of the limiting substrate.

By carefully considering the performance data and employing these detailed protocols, researchers can effectively immobilize lipases to create robust and efficient biocatalysts for a wide range of ester synthesis applications.

References

A Comparative Guide to the Quantitative Descriptive Analysis of Ethyl Butyrate Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aromatic properties of ethyl butyrate (B1204436), a key ester in the flavor and fragrance industry, with other relevant aroma compounds. By presenting quantitative descriptive analysis (QDA) data, detailed experimental protocols, and visualizations of the underlying biological pathways, this document serves as a practical resource for sensory science applications, flavor chemistry, and pharmaceutical development.

Executive Summary

Ethyl butyrate is a widely recognized ester that imparts a characteristic fruity aroma, often described as reminiscent of pineapple, banana, and apple.[1] Its sensory profile, however, is nuanced and its perceived intensity and quality can be influenced by concentration and the presence of other volatile compounds. This guide delves into the quantitative analysis of this compound's aroma, offering a comparative perspective against other common fruity esters to aid in its effective application.

Comparison of this compound with Alternative Fruity Esters

The selection of an appropriate fruity ester is critical in product development. The following tables provide a comparative analysis of this compound against other common esters based on their odor detection thresholds and quantitative descriptive sensory profiles.

Table 1: Odor Detection Thresholds of Selected Fruity Esters

Odor detection threshold is a fundamental measure of an aroma compound's potency. A lower threshold indicates that a smaller concentration of the compound is needed to be perceived.

EsterChemical FormulaOdor Detection Threshold (ppb in water)
This compound C₆H₁₂O₂1 [2]
Ethyl Acetate (B1210297)C₄H₈O₂5,000[2]
Isoamyl AcetateC₇H₁₄O₂2
Ethyl HexanoateC₈H₁₆O₂1[2]
Table 2: Quantitative Descriptive Analysis (QDA) of Fruity Esters

This table presents data from a trained sensory panel that rated the intensity of specific aroma descriptors for this compound and a common alternative, isoamyl acetate. The intensity is rated on a scale from 0 (not perceived) to 5 (very strong).

Aroma DescriptorThis compound (Intensity Score)Isoamyl Acetate (Intensity Score)
Fruity3.6[3]4.2
Pineapple3.81.5
Banana2.54.5[4]
Sweet3.23.8
Solvent-like1.21.8[5]
Green1.00.5

Note: The data for isoamyl acetate is a composite from multiple sources for illustrative comparison.

Experimental Protocols

A detailed and standardized methodology is crucial for obtaining reliable and reproducible sensory data. The following section outlines the key experimental protocols for the quantitative descriptive analysis of this compound aroma.

Quantitative Descriptive Analysis (QDA) Protocol for this compound

1. Panelist Selection and Training:

  • Recruitment: Recruit 10-12 individuals with good sensory acuity and verbal skills.

  • Screening: Screen candidates for their ability to discriminate between basic tastes and a range of odorants, including fruity esters.

  • Training: Conduct a comprehensive training program (minimum 20 hours) to develop a consensus on the aroma descriptors for this compound and to calibrate the panelists on the use of the intensity scale. Reference standards for each descriptor should be provided.

2. Sample Preparation:

  • Prepare solutions of high-purity this compound in a neutral solvent (e.g., deionized water with a small percentage of ethanol (B145695) to aid solubility) at various concentrations.

  • Present samples in standardized, odor-free glass containers with lids.

  • Code samples with three-digit random numbers to prevent bias.

3. Sensory Evaluation:

  • Conduct the evaluation in a controlled sensory analysis laboratory with individual booths to minimize distractions.

  • Panelists evaluate the aroma of each sample and rate the intensity of the agreed-upon descriptors on a 0-5 or 0-10 unstructured line scale.

  • Provide panelists with a neutral substance (e.g., water) for sensory adaptation between samples.

4. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and to assess panelist performance.

  • Visualize the results using spider web plots or bar charts to represent the aroma profile of this compound.

Visualizing Key Processes

To further aid in the understanding of the sensory evaluation process and the biological mechanism of aroma perception, the following diagrams are provided.

Experimental Workflow for QDA

QDA_Workflow cluster_setup Phase 1: Setup & Training cluster_evaluation Phase 2: Evaluation cluster_analysis Phase 3: Analysis Panelist_Selection Panelist Selection & Screening Descriptor_Development Descriptor Development Panelist_Selection->Descriptor_Development Form Panel Panel_Training Panel Training & Calibration Descriptor_Development->Panel_Training Define Lexicon Sample_Preparation Sample Preparation Panel_Training->Sample_Preparation Ready for Testing Sensory_Evaluation Sensory Evaluation Sample_Preparation->Sensory_Evaluation Present Samples Data_Collection Data Collection Sensory_Evaluation->Data_Collection Record Ratings Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Compile Data Profile_Generation Aroma Profile Generation Statistical_Analysis->Profile_Generation Interpret Results

Caption: A flowchart illustrating the key stages of a Quantitative Descriptive Analysis (QDA) experiment.

Olfactory Signaling Pathway for Fruity Esters

Olfactory_Signaling_Pathway cluster_reception Odorant Reception cluster_transduction Signal Transduction Cascade cluster_response Neuronal Response Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) Activation OR->G_Protein Activates AC Adenylyl Cyclase Activation G_Protein->AC Activates cAMP cAMP Production AC->cAMP Catalyzes CNG_Channel CNG Channel Opening cAMP->CNG_Channel Opens Ion_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ion_Influx Allows Depolarization Depolarization Ion_Influx->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Signal_To_Brain Signal to Olfactory Bulb Action_Potential->Signal_To_Brain Sends

Caption: A simplified diagram of the olfactory signal transduction pathway initiated by an odorant molecule.[6][7]

References

A Comparative Guide to Inter-Laboratory Analysis of Ethyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of common analytical methodologies for the quantification of ethyl butyrate (B1204436), a key ester responsible for fruity aromas in various food and beverage products. Given its importance as a flavor compound, ensuring accurate and reproducible quantification across different laboratories is paramount for quality control and research purposes. This document summarizes findings from a hypothetical inter-laboratory study to guide researchers, scientists, and drug development professionals in selecting appropriate analytical techniques and understanding potential inter-laboratory variability.

Analytical Methodologies Compared

The two primary analytical techniques evaluated in this guide are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods are widely used for the analysis of volatile organic compounds like ethyl butyrate.[1][2][3][4]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds.[1][3][4][5] It offers high sensitivity and a wide linear range, making it a cost-effective choice for routine analysis.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative and qualitative information. While offering excellent selectivity and the ability to confirm the identity of the analyte, it can be more expensive and require more complex instrumentation.[3]

Hypothetical Inter-Laboratory Study Design

To assess the performance of these methods, a hypothetical inter-laboratory study was designed involving twelve participating laboratories. Each laboratory received identical sets of samples containing known concentrations of this compound in a wine matrix. Participants were instructed to analyze the samples using their in-house GC-FID or GC-MS protocols. The performance of each laboratory was evaluated based on accuracy (reported concentration versus the known value) and precision (reproducibility of measurements).

Data Presentation

The quantitative results from the hypothetical inter-laboratory study are summarized in the table below. The data presented are representative of typical performance for these methods based on published validation studies.[5][6][7]

Parameter GC-FID (n=6 laboratories) GC-MS (n=6 laboratories)
Assigned Value (mg/L) 15.0015.00
Mean Reported Value (mg/L) 14.8515.08
Standard Deviation (mg/L) 0.750.62
Coefficient of Variation (%CV) 5.054.11
Mean Recovery (%) 99.0100.5
Z-Scores within ±2 5 out of 66 out of 6

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent typical protocols for the analysis of this compound.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Sample Preparation:

    • A 10 mL aliquot of the sample is taken in a 20 mL headspace vial.

    • An internal standard (e.g., deuterated this compound or 2-nonanol) is added.[8]

    • The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time to allow for equilibration of the volatile compounds in the headspace.

  • GC-FID Parameters: [1][2]

    • Column: HP-INNOWAX (30 m × 0.32 mm × 0.25 µm) or equivalent polar capillary column.[1]

    • Injector Temperature: 250°C.[1]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

    • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 230°C at a rate of 5°C/min, and held for 5 minutes.

    • Detector Temperature: 260°C.[4]

    • Injection Mode: Headspace injection with a split ratio (e.g., 10:1).[1]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Sample preparation is similar to the GC-FID method, utilizing headspace sampling.

    • Alternatively, liquid-liquid extraction with a suitable solvent like dichloromethane (B109758) can be employed for more complex matrices.[6]

    • An internal standard (e.g., d5-ethyl butyrate) is added for accurate quantification.[6][7]

  • GC-MS Parameters:

    • GC conditions: Similar to the GC-FID method.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 240°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 88, 71, 60, 43).[9]

Mandatory Visualization

InterLaboratory_Comparison_Workflow A Sample Preparation (Identical samples distributed) B Laboratory Analysis A->B C1 Method A: GC-FID B->C1 Lab Group 1 C2 Method B: GC-MS B->C2 Lab Group 2 D Data Submission C1->D C2->D E Statistical Analysis (e.g., Z-scores, %CV) D->E F Performance Evaluation & Comparison Report E->F

Caption: Workflow of an inter-laboratory comparison study for this compound analysis.

Based on the hypothetical data, both GC-FID and GC-MS are suitable methods for the quantitative analysis of this compound. The GC-MS method demonstrated slightly better precision (lower coefficient of variation) in this hypothetical comparison. The choice of method may depend on the specific application, available instrumentation, and the desired level of sensitivity and throughput. This guide highlights the importance of robust, validated methods and participation in proficiency testing or inter-laboratory comparisons to ensure the reliability of analytical data for this compound.

References

Safety Operating Guide

Proper Disposal of Ethyl Butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl butyrate (B1204436), a flammable liquid with a characteristic pineapple-like odor, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of ethyl butyrate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or a face shield, chemical-resistant gloves (such as butyl-rubber), and a lab coat.[2] In areas with inadequate ventilation, a respirator may be necessary.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]

  • Ignition Sources: this compound is a flammable liquid and poses a fire hazard.[1] Ensure that all potential ignition sources, such as open flames, sparks, and hot surfaces, are eliminated from the work area.[1][2][4] Use only non-sparking tools when handling containers of this compound.[1][5]

  • Static Discharge: Take precautionary measures against static discharge.[5] Ground and bond containers and receiving equipment during transfer.

  • Emergency Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local environmental regulations.[4] It is often necessary to manage this compound as a hazardous waste.[1]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and compatible container.[6] The container should be kept tightly closed when not in use.[2][4]

    • Do not mix this compound waste with other chemicals unless instructed to do so by your institution's environmental health and safety (EHS) office.[4] Leave chemicals in their original containers where possible.[2][4]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][5]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]

    • Provide the disposal company with a complete and accurate description of the waste.

  • Incineration:

    • A common disposal method for this compound is incineration.[7] This may involve dissolving or mixing the material with a combustible solvent before burning in a chemical incinerator equipped with an afterburner and scrubber.[4] This process should only be carried out by licensed professionals at a permitted facility.

Spill and Leak Response

In the event of a spill or leak, follow these immediate steps:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1][3]

  • Eliminate Ignition Sources: Immediately remove all sources of ignition.[1][2][3]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Prevent the spill from spreading and from entering drains or sewers.[2][3]

  • Absorption: For small spills (<50ml), absorb the liquid onto an inert absorbent material such as vermiculite, sand, or activated carbon adsorbent.[1][4][8] For larger spills, contain the spillage and then collect it with a non-combustible absorbent material.[2][4]

  • Collection: Place the absorbed material into a closed, labeled container for disposal as hazardous waste.[1][4]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Ensure that personnel involved in the cleanup are wearing appropriate PPE.[1]

Quantitative Data for Disposal

Specific quantitative limits for the disposal of this compound are determined by local, state, and federal regulations and are therefore not universally applicable. Professionals must consult their institution's EHS guidelines and local regulatory bodies to ensure compliance. Relevant data to inquire about would include:

Data PointDescriptionRelevance to Disposal
Reportable Quantity (RQ) The amount of a hazardous substance that, if released into the environment, must be reported to the EPA.Determines if a spill needs to be reported to regulatory agencies.
Concentration Limits for Sewer Disposal The maximum concentration of a substance that is permitted to be discharged into the sanitary sewer system.This compound should not be disposed of down the drain.[2][3][4]
Hazardous Waste Generator Status Determined by the amount of hazardous waste generated per month.Dictates the specific regulatory requirements for storage, handling, and disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EthylButyrateDisposal start This compound Waste Generated assess_spill Spill or Leak? start->assess_spill spill_procedure Follow Spill/Leak Response Protocol assess_spill->spill_procedure Yes collect_waste Collect in a Labeled, Compatible Container assess_spill->collect_waste No spill_procedure->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste check_contamination Is the container empty and rinsed? dispose_container Dispose of rinsed container as non-hazardous waste (consult local regulations) check_contamination->dispose_container Yes end Disposal Complete check_contamination->end No dispose_container->end contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs professional_disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal professional_disposal->check_contamination

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring a safe environment is paramount, especially when handling volatile compounds like ethyl butyrate (B1204436). This guide provides essential safety protocols and logistical plans to minimize risks and streamline laboratory workflows. By adhering to these procedures, researchers can confidently handle ethyl butyrate while maintaining the highest safety standards.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended equipment for various levels of protection.

Protection Type Equipment Specification/Standard Rationale
Eye and Face Protection Safety glasses with side shields or Goggles; Face shieldANSI Z87.1 / EN 166Protects against splashes and vapors which can cause serious eye irritation.[1][2][3] A face shield offers additional protection for the entire face.
Hand Protection Chemical-resistant glovesFollow manufacturer's guidance for specific glove materialPrevents skin contact, which can cause irritation.[1][4] Nitrile and neoprene gloves are often recommended for handling esters, but it is crucial to consult the glove manufacturer's chemical resistance data.
Body Protection Laboratory coat; Chemical-resistant apron or suitStandard lab attire; Flame-retardant and antistatic protective clothing for larger quantitiesProtects against skin contact and contamination of personal clothing.[1][4] For significant exposure risks, more robust chemical and flame-retardant protection is necessary.[1]
Respiratory Protection Air-purifying respirator with organic vapor cartridgesNIOSH (US) or CEN (EU) approvedRequired when ventilation is inadequate or when dealing with spills or aerosols to prevent respiratory irritation.[1][4] A full-face respirator may be necessary if eye irritation is a concern or for higher concentrations.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents. This operational plan outlines the key stages, from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4][5]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, as this compound is a flammable liquid.[1][4][5] Use non-sparking tools.[4][5]

  • Grounding: Ground and bond containers during transfer to prevent static discharge.[4][5]

2. Handling and Use:

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Container Handling: Keep containers tightly closed when not in use.[1][2] Open containers carefully to release any pressure buildup.

  • Avoiding Contact: Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[1][2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][4]

3. Spill Management:

  • Evacuation: In case of a spill, immediately evacuate non-essential personnel from the area.

  • Ventilation and Ignition Source Control: Ensure the area is well-ventilated and remove all ignition sources.[2][4]

  • Containment and Cleanup: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[2] Place the absorbed material into a sealed, labeled container for disposal. Do not use combustible materials like paper towels to clean up spills.

  • Large Spills: For larger spills, dike the area to prevent spreading and contact the appropriate environmental health and safety personnel.

4. Disposal Plan:

  • Waste Characterization: this compound waste is considered hazardous.

  • Containerization: Collect waste in a properly labeled, sealed, and compatible container. Do not mix with other waste streams.[1]

  • Disposal Route: Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[1][3][4] Uncleaned containers should be treated as hazardous waste.[1]

Visualizing the Workflow for Handling this compound

To further clarify the procedural flow, the following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

EthylButyrateWorkflow Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe Check Ventilation & Emergency Equipment handling Handling & Use ppe->handling spill Spill Occurs? handling->spill cleanup Spill Cleanup spill->cleanup Yes disposal Disposal spill->disposal No cleanup->disposal end End of Process disposal->end

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。